Ergosterol Peroxide
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(1S,2R,5R,6R,9R,10R,13S,15S)-5-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-6,10-dimethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadec-18-en-13-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O3/c1-18(2)19(3)7-8-20(4)22-9-10-23-25(22,5)13-12-24-26(6)14-11-21(29)17-27(26)15-16-28(23,24)31-30-27/h7-8,15-16,18-24,29H,9-14,17H2,1-6H3/b8-7+/t19-,20+,21-,22+,23+,24+,25+,26+,27+,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOZCESVZIRHCJ-KGHQQZOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C24C=CC5(C3(CCC(C5)O)C)OO4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@]24C=C[C@@]5([C@@]3(CC[C@@H](C5)O)C)OO4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501021533 | |
| Record name | Ergosterol-5,8-peroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501021533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2061-64-5 | |
| Record name | Ergosterol peroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2061-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ergosterol-5,8-peroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002061645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ergosterol peroxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31324 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ergosterol-5,8-peroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501021533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ERGOSTEROL ENDOPEROXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UG9TN81TGH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ergosterol Peroxide: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergosterol peroxide (5α,8α-epidioxy-22E-ergosta-6,22-dien-3β-ol) is a naturally occurring steroid derivative found in a variety of fungi, lichens, and sponges.[1][2] This C28-sterol has garnered significant attention within the scientific community due to its diverse and promising biological activities, including anti-tumor, anti-inflammatory, antiviral, and immunosuppressive properties.[3][4] The unique endoperoxide bridge is considered a key pharmacophore responsible for its potent bioactivities.[5][6] This technical guide provides an in-depth analysis of the chemical structure and stereochemistry of this compound, supported by spectroscopic data, experimental protocols for its isolation and synthesis, and an overview of its engagement with cellular signaling pathways.
Chemical Structure and Stereochemistry
This compound is structurally derived from ergosterol, a primary component of fungal cell membranes.[7][8] The key structural feature of this compound is the presence of a peroxide bridge across the B-ring of the steroid nucleus, specifically between carbons 5 and 8.[5] This endoperoxide is typically a mixture of two isomers resulting from the α- and β-attack of singlet oxygen on ergosterol.[9] The systematic IUPAC name for the most common isomer is (3S,5S,8S,9R,10R,13R,14R,17R)-10,13-dimethyl-17-[(1R,2E,4R)-1,4,5-trimethylhex-2-en-1-yl]-1,3,4,9,10,11,12,13,14,15,16,17-dodecahydro-2H-5,8-epidioxycyclopenta[a]phenanthren-3-ol.[2]
The stereochemistry of the peroxide bridge is designated as 5α,8α.[5][10] The molecule also retains the 3β-hydroxyl group and the characteristic side chain of ergosterol with a double bond at C22-C23.[11]
Spectroscopic Data
The structural elucidation of this compound is primarily achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The following table summarizes the key ¹H and ¹³C NMR spectral data, which are in good agreement with published literature.[10][12][13]
Table 1: ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, J in Hz) |
| 3 | 66.5 | 3.96 (m) |
| 6 | 135.4 | 6.25 (d, J = 8.5) |
| 7 | 130.8 | 6.52 (d, J = 8.5) |
| 22 | 135.2 | 5.18 (dd, J = 15.3, 7.8) |
| 23 | 132.3 | 5.22 (dd, J = 15.3, 7.5) |
Data compiled from multiple sources.[10][12]
The characteristic downfield signals for the vinylic protons H-6 and H-7 are indicative of the double bond within the B-ring, and their specific chemical shifts help confirm the 5α,8α-epidioxy orientation.[12]
Experimental Protocols
Isolation from Natural Sources
This compound can be isolated from various fungal species. A general protocol involves the extraction of the fungal material with an organic solvent, followed by chromatographic separation.
Protocol: Isolation of this compound from Hygrophoropsis aurantiaca [14][15]
-
Extraction: Fresh fruit bodies of Hygrophoropsis aurantiaca are minced and extracted with n-hexane at room temperature.
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel.
-
Elution: The column is eluted with a solvent system, such as a gradient of toluene and ethyl acetate. A common starting ratio is 3:1 (v/v).[15]
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.
-
Purification: Fractions containing the target compound are combined, concentrated, and further purified by recrystallization to yield pure this compound.
-
Characterization: The structure of the isolated compound is confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[14]
Chemical Synthesis
This compound can be synthesized from its precursor, ergosterol, through a photosensitized reaction with singlet oxygen.[6][16]
Protocol: Synthesis of this compound from Ergosterol [6]
-
Reaction Setup: Ergosterol is dissolved in a suitable solvent (e.g., pyridine or a mixture of ethanol and benzene) in a reaction vessel. A photosensitizer, such as methylene blue or rose bengal, is added.
-
Photosensitized Oxidation: The solution is irradiated with visible light while oxygen is bubbled through the mixture.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC until the ergosterol is consumed.
-
Workup: The solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent and washed with water to remove the photosensitizer.
-
Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization to obtain pure this compound. The yield is typically around 64%.[6]
Signaling Pathways
This compound exerts its biological effects by modulating various cellular signaling pathways. Its pro-apoptotic and anti-proliferative activities in cancer cells are particularly well-documented.
Foxo3-Mediated Apoptosis
In human hepatocellular carcinoma cells, this compound has been shown to induce apoptosis by activating the Forkhead box protein O3 (Foxo3).[17] This activation is achieved through the inhibition of the oncogenic proteins AKT and c-Myc. Activated Foxo3 then upregulates the expression of pro-apoptotic proteins such as Puma and Bax, leading to programmed cell death.[17]
Anti-inflammatory Pathways
This compound also exhibits significant anti-inflammatory properties by suppressing key inflammatory signaling pathways. It has been demonstrated to inhibit the activation of nuclear factor-kappa B (NF-κB) and the p38 mitogen-activated protein kinase (MAPK) pathway.[18] This suppression leads to a reduction in the production of pro-inflammatory cytokines.[19]
Conclusion
This compound is a sterol of significant interest due to its unique chemical structure and broad spectrum of biological activities. A thorough understanding of its stereochemistry, methods for its isolation and synthesis, and its interactions with cellular signaling pathways is crucial for its development as a potential therapeutic agent. This guide provides a foundational resource for researchers and professionals in the field of drug discovery and development, summarizing the key technical aspects of this compound. Further investigation into its mechanism of action and preclinical studies are warranted to fully elucidate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. dl.begellhouse.com [dl.begellhouse.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ergosterol | C28H44O | CID 444679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound from Rhizoctonia repens: composition, conformation, and origin - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. This compound | C28H44O3 | CID 5351516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. A New Method for the Isolation of Ergosterol and Peroxyergosterol as Active Compounds of Hygrophoropsis aurantiaca and in Vitro Antiproliferative Activity of Isolated this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A New Method for the Isolation of Ergosterol and Peroxyergosterol as Active Compounds of Hygrophoropsis aurantiaca and in Vitro Antiproliferative Activity of Isolated this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. This compound activates Foxo3-mediated cell death signaling by inhibiting AKT and c-Myc in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound exhibits antiviral and immunomodulatory abilities against porcine deltacoronavirus (PDCoV) via suppression of NF-κB and p38/MAPK signaling pathways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound suppresses influenza A virus-induced pro-inflammatory response and apoptosis by blocking RIG-I signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
ergosterol peroxide physicochemical properties and stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergosterol peroxide (5α,8α-epidioxy-22E-ergosta-6,22-dien-3β-ol) is a naturally occurring steroid derivative found in a variety of fungi, lichens, and sponges. This bioactive compound has garnered significant interest in the scientific community due to its diverse pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial activities. This technical guide provides an in-depth overview of the physicochemical properties and stability of this compound, intended to support research and development efforts in the pharmaceutical and biotechnology sectors.
Physicochemical Properties
This compound is a white to off-white crystalline solid. Its fundamental physicochemical properties are summarized in the table below, providing a foundational dataset for its handling, formulation, and analysis.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₄₄O₃ | [1] |
| Molecular Weight | 428.6 g/mol | [1] |
| Melting Point | 178 - 182 °C | [2][3] |
| Boiling Point | 499.7 ± 45.0 °C at 760 mmHg | [2] |
| Density | 1.1 ± 0.1 g/cm³ | [2] |
Solubility
The solubility of this compound is a critical parameter for its extraction, purification, and formulation. It is generally poorly soluble in water but shows good solubility in various organic solvents.
| Solvent | Solubility | Reference |
| DMSO | 11.11 mg/mL (requires sonication and warming) | [4] |
| Ethanol | Soluble | [5] |
| Methanol | Soluble | [6] |
| Chloroform | Soluble | [3] |
| Aqueous Buffers | Sparingly soluble | [5] |
Spectral Data
The structural elucidation and quantification of this compound are heavily reliant on its spectral characteristics.
| Technique | Key Data Points | Reference |
| UV-Vis Spectroscopy | λmax at approximately 282 nm | [7] |
| ¹H-NMR (CDCl₃, 500 MHz) | δ 6.50 (d, J = 8.4 Hz, 1H), 6.24 (d, J = 8.5 Hz, 1H), 5.22 (dd, J = 15.3, 7.6 Hz, 1H), 5.14 (dd, J = 15.3, 8.3 Hz, 1H), 3.96 (m, 1H), 1.00 (d, J = 6.7 Hz, 3H), 0.91 (d, J = 6.8 Hz, 3H), 0.88 (s, 3H), 0.84 (d, J = 6.6 Hz, 3H), 0.82 (d, J = 6.6 Hz, 3H), 0.81 (s, 3H) | [8] |
| ¹³C-NMR (CDCl₃, 125 MHz) | δ 135.4, 135.2, 132.3, 130.8, 82.1, 79.4, 66.5, 56.2, 51.7, 51.1, 44.6, 42.8, 39.7, 39.3, 37.0, 34.7, 33.1, 30.2, 28.7, 23.4, 20.9, 20.2, 19.9, 19.6, 17.6, 12.9 | [8] |
| Mass Spectrometry (ESI-MS) | m/z 429.3 [M+H]⁺ | [9] |
Stability Profile
Understanding the stability of this compound under various conditions is paramount for its storage, formulation, and analytical method development.
Thermal Stability
Studies on the thermal degradation of the related compound ergosterol in a tomato paste serum matrix at different pH values suggest that degradation follows first-order kinetics. The degradation rate increases with both temperature and acidity. For instance, at pH 4.5, the half-life of ergosterol decreased from 301.4 minutes at 70°C to 36.7 minutes at 95°C. At a constant temperature of 95°C, the half-life decreased from 36.7 minutes at pH 4.5 to 23.7 minutes at pH 3.5[10][11]. While this data is for ergosterol, it suggests that this compound may also be susceptible to thermal and pH-dependent degradation.
pH Stability
Photostability
This compound, like its precursor ergosterol, is sensitive to light. Exposure to UV radiation can lead to the formation of various photoproducts. Therefore, it is recommended to store this compound in light-resistant containers and to handle it under subdued light conditions to prevent photodegradation.
Oxidative Stability
As a peroxide, this compound can be susceptible to further oxidation or reduction reactions. Its antioxidant properties suggest it can act as a radical scavenger. The peroxide bridge is a key functional group that can be cleaved under certain reductive conditions, potentially reverting to ergosterol or forming other derivatives[13].
Experimental Protocols
Extraction and Purification of this compound from Ganoderma lucidum
This protocol outlines a typical procedure for the isolation and purification of this compound from the fruiting bodies of the mushroom Ganoderma lucidum.
1. Extraction:
-
Crush dried Ganoderma lucidum fruiting bodies (4 kg) into a powder.
-
Macerate the powder with ethanol (40 L) at room temperature for 7 days[2].
-
Filter the extract and concentrate it under reduced pressure to obtain a crude ethanol extract.
2. Liquid-Liquid Partitioning:
-
Suspend the crude ethanol extract in distilled water (2 L).
-
Partition the aqueous suspension with an equal volume of ethyl acetate three times[2].
-
Combine the ethyl acetate fractions and concentrate under vacuum to yield the ethyl acetate extract.
3. Column Chromatography:
-
Subject the ethyl acetate extract to silica gel column chromatography (230-400 mesh).
-
Elute the column with a gradient of n-hexane:ethyl acetate (from 20:1 to 1:1) followed by chloroform:methanol (from 20:1 to 1:1) to obtain multiple fractions[2].
4. Further Purification:
-
Combine fractions containing this compound (identified by TLC or HPLC).
-
Perform a second round of silica gel column chromatography (70-230 mesh) on the combined fractions.
-
Elute with a suitable solvent system (e.g., a gradient of n-hexane:ethyl acetate) to isolate pure this compound[2].
5. Crystallization:
-
Crystallize the purified this compound from a suitable solvent such as methanol to obtain fine, white crystals.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound from the Medicinal Mushroom Ganoderma lucidum Inhibits Differentiation and Lipid Accumulation of 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ergosterol | C28H44O | CID 444679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. emt.oregonstate.edu [emt.oregonstate.edu]
- 8. biomedres.us [biomedres.us]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 12. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Ergosterol Peroxide: A Comprehensive Technical Review of its Therapeutic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergosterol peroxide (EP), a naturally occurring steroid derivative found in a variety of fungi, yeast, and lichens, has garnered significant scientific interest for its diverse and potent therapeutic properties.[1][2] This technical guide provides an in-depth review of the current understanding of this compound's therapeutic effects, with a focus on its anti-cancer, anti-inflammatory, antioxidant, and antimicrobial activities. The document summarizes key quantitative data, details experimental methodologies for cited studies, and visualizes the complex biological pathways and workflows involved.
Anti-Cancer Effects
This compound has demonstrated significant anti-tumor activity across a wide range of cancer cell lines. Its cytotoxic and pro-apoptotic effects have been observed in ovarian, colorectal, hepatocellular, myeloma, renal, triple-negative breast, leukemic, and gastric cancers.[3][4][5] The primary mechanisms underlying its anti-cancer properties involve the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways.
Mechanisms of Anti-Cancer Action
Apoptosis Induction: this compound is a potent inducer of apoptosis, primarily through the mitochondrial pathway.[6][7][8][9] This involves the generation of reactive oxygen species (ROS), leading to a disruption of the mitochondrial membrane potential (MMP).[1][6][7][10] The subsequent release of cytochrome c from the mitochondria activates the caspase cascade, ultimately leading to programmed cell death.[11]
Cell Cycle Arrest: Studies have shown that this compound can arrest the cell cycle at the G0/G1 or G1 phase, thereby inhibiting cancer cell proliferation.[1][12][13] This effect is often linked to the modulation of cyclin-dependent kinases (CDKs) and their inhibitors.[14]
Inhibition of Signaling Pathways: this compound has been found to modulate several critical signaling pathways that are often dysregulated in cancer:
-
β-catenin Pathway: EP has been shown to suppress the β-catenin signaling pathway, which is crucial for cancer cell proliferation and survival.[4]
-
STAT3 Pathway: Inhibition of the STAT3 signaling pathway is another key mechanism of EP's anti-tumor activity, particularly in ovarian cancer and multiple myeloma.[3][4]
-
PI3K/Akt Pathway: this compound can inhibit the PI3K/Akt pathway, a central node in cell growth, proliferation, and survival.[2]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, involved in cell proliferation and differentiation, is also a target of this compound.[14]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| T47D | Breast Cancer | 5.8 | [15] |
| MCF-7 | Breast Cancer | 40 µg/mL (~94) | [15] |
| SUM149 | Triple-Negative Breast Cancer | ~20-30 | [16] |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~20-30 | [16] |
| A549 | Lung Adenocarcinoma | 35 | [7] |
| J5 | Liver Cancer | 14 | [7] |
| HeLa | Cervical Cancer | 19 | [7] |
| 786-0 | Renal Cell Carcinoma | ~30 | [17] |
| OVCAR-3 | Ovarian Cancer | ~50 | [5] |
| CAOV3 | Ovarian Cancer | ~50 | [5] |
| HOC-7 | Ovarian Cancer | ~50 | [5] |
| MPSC-1 | Ovarian Cancer | ~50 | [5] |
| B16 | Murine Melanoma | 77.9 | [18] |
In Vivo Studies
In vivo studies using murine cancer models have demonstrated the efficacy of this compound in inhibiting tumor growth.[4][16] For instance, in a triple-negative breast cancer model, intraperitoneal administration of EP at 100 mg/kg body weight significantly decreased tumor growth.[16] In a multiple myeloma xenograft model, EP administered at 100 mg/kg also showed significant anti-tumor activity.[4] Importantly, these studies have also indicated that this compound is well-tolerated with no significant signs of toxicity at therapeutic doses.[16][19] A maximum tolerated dose in mice was determined to be as high as 500 mg/kg.[16][19]
Anti-Inflammatory Effects
This compound exhibits potent anti-inflammatory properties by modulating key inflammatory signaling pathways and reducing the production of pro-inflammatory mediators.[14][20]
Mechanisms of Anti-Inflammatory Action
The anti-inflammatory effects of this compound are primarily attributed to the inhibition of the following pathways:
-
NF-κB Pathway: EP suppresses the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor in the inflammatory response.[14][21] This inhibition prevents the transcription of numerous pro-inflammatory genes.
-
MAPK Pathway: this compound inhibits the phosphorylation of p38, JNK, and ERK MAP kinases, which are crucial for the production of inflammatory cytokines.[14]
-
RIG-I Signaling Pathway: In the context of viral infections, EP has been shown to block the RIG-I signaling pathway, thereby suppressing the virus-induced pro-inflammatory response.[6]
This modulation of signaling pathways leads to a significant reduction in the secretion of pro-inflammatory cytokines such as TNF-α, IL-1α/β, IL-6, IL-8, and IL-12.[2][14][22]
In Vivo Anti-Inflammatory Activity
In a croton oil-induced ear edema model in mice, this compound demonstrated significant anti-inflammatory effects, inhibiting both edema and neutrophil recruitment.[23] This suggests its potential as a therapeutic agent for inflammatory conditions.
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
References
- 1. This compound: an effect-directed detecting method from Anoectochilus elwesii and evaluation of anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits ovarian cancer cell growth through multiple pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound from marine fungus Phoma sp. induces ROS-dependent apoptosis and autophagy in human lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - KG [thermofisher.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound from an edible mushroom suppresses inflammatory responses in RAW264.7 macrophages and growth of HT29 colon adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Early Preclinical Studies of this compound and Biological Evaluation of Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anticancer Action and Mechanism of this compound from Paecilomyces cicadae Fermentation Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Early Preclinical Studies of this compound and Biological Evaluation of Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound from an edible mushroom suppresses inflammatory responses in RAW264.7 macrophages and growth of HT29 colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound exhibits antiviral and immunomodulatory abilities against porcine deltacoronavirus (PDCoV) via suppression of NF-κB and p38/MAPK signaling pathways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound exhibits antiviral and immunomodulatory abilities against porcine deltacoronavirus (PDCoV) via suppression of NF-κB and p38/MAPK signaling pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Ergosterol Peroxide: A Deep Dive into its Anticancer Mechanism of Action
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Ergosterol peroxide, a naturally occurring sterol found in a variety of fungi and lichens, has garnered significant attention in recent years for its potent anti-cancer properties. This document provides an in-depth technical overview of the molecular mechanisms through which this compound exerts its effects on cancer cells. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising therapeutic agent. This guide will detail the compound's impact on key signaling pathways, summarize quantitative data on its efficacy, provide detailed experimental protocols for its study, and visualize its mechanisms of action through signaling pathway diagrams.
Core Mechanisms of Action
This compound's anticancer activity is multifaceted, primarily revolving around the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of critical intracellular signaling pathways. A key event in its mechanism is the generation of reactive oxygen species (ROS), which plays a central role in triggering downstream cytotoxic effects.
Quantitative Data Summary
The cytotoxic efficacy of this compound has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.
| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | ~23 µM | [1] |
| JHH-1 | Hepatocellular Carcinoma | Concentration-dependent decrease in viability | [1] |
| SNU-449 | Hepatocellular Carcinoma | Concentration-dependent decrease in viability | [1] |
| HCT116 | Colorectal Cancer | Proliferation inhibited by 5 or 20 µg/mL | [2] |
| HT-29 | Colorectal Cancer | Proliferation inhibited by 5 or 20 µg/mL | [2] |
| SW620 | Colorectal Cancer | Proliferation inhibited by 5 or 20 µg/mL | [2] |
| DLD-1 | Colorectal Cancer | Proliferation inhibited by this compound | [3] |
| U266 | Multiple Myeloma | Weak cytotoxicity, effects seen at non-toxic concentrations | [4] |
| A549 | Lung Adenocarcinoma | Viability reduced by this compound | [5] |
| 786-0 | Renal Cell Carcinoma | Significant inhibition of cell growth | [6] |
| T47D | Breast Cancer | 5.8 µM | [7] |
| Ovarian Cancer Cells (HGSOC & LGSOC) | Ovarian Cancer | Dose-dependent impairment of proliferation | [8] |
Key Signaling Pathways Modulated by this compound
This compound has been shown to interfere with several key signaling pathways that are often dysregulated in cancer.
PI3K/Akt/Foxo3 Signaling Pathway
This compound inhibits the phosphorylation of Akt (pAkt), a key kinase in the PI3K/Akt pathway that promotes cell survival.[1] This inhibition leads to the activation of the downstream transcription factor Foxo3. Activated Foxo3 translocates to the nucleus and upregulates the expression of pro-apoptotic proteins such as Puma and Bax, ultimately leading to apoptosis.[1][9] this compound also decreases the expression of c-Myc, which can inhibit the pro-apoptotic function of Foxo3.[1]
STAT3 Signaling Pathway
This compound has been demonstrated to inhibit the STAT3 signaling pathway, which is constitutively active in many cancers and promotes proliferation, survival, and angiogenesis.[4][8] It achieves this by inhibiting the phosphorylation of upstream kinases JAK2 and Src.[4] This leads to a decrease in the phosphorylation of STAT3, preventing its dimerization, nuclear translocation, and DNA binding.[4] Furthermore, this compound can increase the expression of the protein tyrosine phosphatase SHP-1, which directly dephosphorylates and inactivates STAT3.[4] The inhibition of STAT3 signaling by this compound leads to the downregulation of its target genes, including the pro-angiogenic factor VEGF.[4][8]
β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is crucial for embryonic development and its aberrant activation is a hallmark of many cancers. This compound has been shown to down-regulate the nuclear levels of β-catenin.[2][8] This prevents its function as a transcriptional co-activator, leading to the reduced transcription of its downstream target genes, including the oncogenes c-Myc and Cyclin D1, which are critical for cell proliferation.[2][8]
MAPK Signaling Pathway and ROS Generation
This compound treatment leads to an increase in intracellular reactive oxygen species (ROS).[5][10] This oxidative stress is a key trigger for the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including JNK and p38 MAPK.[5] The activation of these stress-activated pathways contributes to the induction of apoptosis. In some cellular contexts, the ERK pathway may also be activated.[5] The sustained activation of JNK and p38 is generally associated with pro-apoptotic responses.
References
- 1. This compound activates Foxo3-mediated cell death signaling by inhibiting AKT and c-Myc in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journal-archiveuromedica.eu [journal-archiveuromedica.eu]
- 4. Inhibition of STAT3 signaling and induction of SHP1 mediate antiangiogenic and antitumor activities of this compound in U266 multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound from marine fungus Phoma sp. induces ROS-dependent apoptosis and autophagy in human lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Action and Mechanism of this compound from Paecilomyces cicadae Fermentation Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibits ovarian cancer cell growth through multiple pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound activates Foxo3-mediated cell death signaling by inhibiting AKT and c-Myc in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Ergosterol Peroxide: A Technical Guide to its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ergosterol peroxide, a naturally occurring sterol found in various fungi and mushrooms, has garnered significant scientific interest for its potent anti-inflammatory activities. This technical guide provides an in-depth overview of the molecular mechanisms, quantitative efficacy, and experimental methodologies associated with the anti-inflammatory effects of this compound. Through the inhibition of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), this compound effectively downregulates the production of pro-inflammatory mediators. This document consolidates key findings from in vitro and in vivo studies, presenting quantitative data in structured tables and illustrating molecular pathways and experimental workflows with detailed diagrams. The information herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, chronic or dysregulated inflammation is implicated in the pathophysiology of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. This compound (5α,8α-epidioxy-22E-ergosta-6,22-dien-3β-ol) has emerged as a promising natural compound with well-documented anti-inflammatory properties[1][2]. This guide delves into the technical details of its mechanism of action and experimental validation.
Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects primarily by modulating key signaling cascades that regulate the expression of inflammatory genes. The most prominent of these are the NF-κB and MAPK pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB transcription factor is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and enzymes. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.
This compound has been shown to suppress the activation of the NF-κB pathway.[1][2][3] Studies have demonstrated that it can inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the NF-κB p65 subunit[3][4]. This blockade of NF-κB activation leads to a significant reduction in the expression of downstream inflammatory mediators.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Modulation of the MAPK Signaling Pathway
The MAPK family of serine/threonine kinases, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. The activation of these kinases through phosphorylation leads to the activation of various transcription factors involved in the inflammatory process.
This compound has been observed to inhibit the phosphorylation of p38, JNK, and ERK in a dose-dependent manner in LPS-stimulated macrophages[1][2]. By suppressing the activation of these MAPK pathways, this compound further contributes to the downregulation of inflammatory gene expression.
Caption: Modulation of the MAPK signaling pathway by this compound.
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize key data from published studies.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Assay | Cell Line | Stimulant | Parameter Measured | Concentration/Dose | Result | Reference |
| NO Production | RAW 264.7 | LPS | IC50 | 29.7 µM | Inhibition of nitric oxide production | [5] |
| TNF-α Secretion | RAW 264.7 | LPS | Inhibition | 15, 30, 60 µM | Dose-dependent inhibition | [2] |
| IL-1β mRNA Expression | RAW 264.7 | LPS | Inhibition | 60 µM | Significant suppression | [2] |
| iNOS mRNA Expression | RAW 264.7 | LPS | Inhibition | 30 µM | Down-regulation of mRNA expression | [5] |
| COX-2 mRNA Expression | RAW 264.7 | LPS | Inhibition | 30 µM | Down-regulation of mRNA expression | [5] |
| IL-6 mRNA Expression | LLC-PK1 | PDCoV | Inhibition | 62, 124, 248 µM | Dose-dependent decrease | [6] |
| IL-8 Secretion | HaCaT | UVA/LPS | Inhibition | 0.6-50 µg/mL | Dose-dependent inhibition | [7] |
LPS: Lipopolysaccharide; NO: Nitric Oxide; IC50: Half-maximal inhibitory concentration; TNF-α: Tumor Necrosis Factor-alpha; IL-1β: Interleukin-1 beta; iNOS: Inducible Nitric Oxide Synthase; COX-2: Cyclooxygenase-2; PDCoV: Porcine Deltacoronavirus; LLC-PK1: Porcine kidney epithelial cells; HaCaT: Human keratinocyte cell line; UVA: Ultraviolet A.
Table 2: In Vivo Anti-inflammatory Activity of this compound
| Animal Model | Inflammatory Stimulus | Parameter Measured | Dose | Result | Reference |
| Mouse | Croton oil | Ear edema inhibition | Not specified | Significant inhibition | [8][9] |
| Mouse | Croton oil | Neutrophil recruitment (MPO assay) | Not specified | Inhibition of neutrophil recruitment | [8][9] |
| Mouse | TPA | Inflammatory ear edema | Not specified | Inhibition of edema | [2] |
MPO: Myeloperoxidase; TPA: 12-O-tetradecanoylphorbol-13-acetate.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines typical experimental protocols used to assess the anti-inflammatory properties of this compound.
In Vitro Anti-inflammatory Assay in Macrophages
This protocol describes the evaluation of this compound's effect on LPS-induced inflammatory responses in RAW 264.7 macrophage-like cells.
Caption: A typical experimental workflow for in vitro anti-inflammatory assays.
Methodology Details:
-
Cell Culture: RAW 264.7 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in appropriate plates (e.g., 96-well for viability and cytokine assays, 6-well for protein and RNA extraction) and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound (e.g., 15, 30, 60 µM) for a pre-incubation period (e.g., 1-6 hours)[2].
-
Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) from Escherichia coli (e.g., 1 µg/mL) to induce an inflammatory response[10].
-
Analysis:
-
Cell Viability: Assessed using the MTT or CCK-8 assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent[5].
-
Cytokine Measurement: Levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified by Enzyme-Linked Immunosorbent Assay (ELISA)[2].
-
Gene Expression Analysis: Total RNA is extracted from the cells, and the mRNA levels of inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-1β) are determined by quantitative real-time PCR (qPCR)[5].
-
Protein Expression Analysis: Cellular proteins are extracted, and the levels of total and phosphorylated signaling proteins (e.g., p38, JNK, ERK, IκBα) are analyzed by Western blotting[2][4].
-
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used and well-characterized in vivo assay for evaluating the anti-inflammatory activity of test compounds[11][12][13].
Methodology Details:
-
Animals: Male or female mice or rats (e.g., Swiss albino mice or Wistar rats) are used. Animals are acclimatized for at least one week before the experiment.
-
Treatment: Animals are divided into groups: a control group, a carrageenan-only group, a positive control group (e.g., treated with indomethacin), and test groups receiving different doses of this compound. The test compound is typically administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each animal[12].
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours)[12]. The percentage inhibition of edema is calculated for each group relative to the carrageenan-only group.
-
Biochemical and Histological Analysis: At the end of the experiment, animals may be euthanized, and the paw tissue can be collected for further analysis, such as measurement of myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration), cytokine levels (by ELISA), and histological examination to assess inflammatory cell infiltration[8][9][12].
Conclusion
This compound demonstrates significant anti-inflammatory properties through the dual inhibition of the NF-κB and MAPK signaling pathways. This leads to a marked reduction in the production of a wide array of pro-inflammatory mediators. The quantitative data from both in vitro and in vivo studies provide strong evidence for its potential as a therapeutic agent for inflammatory diseases. The detailed experimental protocols outlined in this guide offer a framework for further research and development of this compound and its derivatives. This comprehensive technical overview underscores the importance of continued investigation into this promising natural compound for the development of novel anti-inflammatory therapies.
References
- 1. This compound from an edible mushroom suppresses inflammatory responses in RAW264.7 macrophages and growth of HT29 colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound from an edible mushroom suppresses inflammatory responses in RAW264.7 macrophages and growth of HT29 colon adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential Beneficial Effects and Pharmacological Properties of Ergosterol, a Common Bioactive Compound in Edible Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound exhibits antiviral and immunomodulatory abilities against porcine deltacoronavirus (PDCoV) via suppression of NF-κB and p38/MAPK signaling pathways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound exhibits antiviral and immunomodulatory abilities against porcine deltacoronavirus (PDCoV) via suppression of NF-κB and p38/MAPK signaling pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
Ergosterol Peroxide: A Technical Guide to its Antimicrobial and Antiviral Properties
For Researchers, Scientists, and Drug Development Professionals
Ergosterol peroxide, a naturally occurring sterol derivative found in a variety of fungi and other organisms, is emerging as a compound of significant interest in the scientific community due to its potent antimicrobial and antiviral activities. This technical guide provides an in-depth overview of the current understanding of this compound's efficacy, mechanisms of action, and the experimental methodologies used to evaluate its therapeutic potential.
Antimicrobial Activity
This compound has demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi. The following table summarizes the available quantitative data on its minimum inhibitory concentrations (MICs).
Table 1: Antimicrobial Activity of this compound (MIC Values)
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Mycobacterium tuberculosis | H37Rv ATCC 27294 | Significant growth inhibition (qualitative) | [1][2] |
| Valsa mali | - | < 40 | [3] |
| Sclerotinia sclerotiorum | - | < 40 | [3] |
| Fusarium graminearum | - | < 40 | [3] |
| Helminthosporium maydis | - | < 40 | [3] |
Note: The study on Mycobacterium tuberculosis indicated significant activity but did not provide a specific MIC value. The activity was shown to be dependent on the testing system used.[1][2]
Antiviral Activity
The antiviral properties of this compound have been investigated against several viruses, demonstrating its potential as a broad-spectrum antiviral agent. The following tables summarize the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values, as well as the calculated selectivity index (SI).
Table 2: Antiviral Activity of this compound (IC50, CC50, and SI Values)
| Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Porcine Epidemic Diarrhea Virus (PEDV) | Vero | - | >300 | 15.95 | [4][5] |
| T47D (Human breast cancer) | - | 5.8 | - | - | [6] |
| Human non-cancer cells (1A2) | - | 352.3 | - | - | [6] |
Note: For PEDV, a specific IC50 was not provided, but the SI was calculated. The half maximal effective concentration (EC50) and the half maximal cytopathic concentration (CC50) of EP were also calculated[4].
Mechanisms of Action
This compound exerts its antimicrobial and antiviral effects through the modulation of various cellular signaling pathways.
Antiviral Signaling Pathways
Porcine Deltacoronavirus (PDCoV) and Influenza A Virus (IAV) Infection: this compound has been shown to inhibit viral infection by suppressing key inflammatory and viral-response signaling pathways.
-
NF-κB and p38/MAPK Signaling in PDCoV Infection: this compound treatment leads to a decrease in the phosphorylation of IκBα and p38 MAPK, which are crucial for the activation of the NF-κB and p38/MAPK signaling pathways, respectively. This suppression mitigates the host's inflammatory response to the viral infection.[7][8]
-
RIG-I Signaling in IAV Infection: this compound significantly suppresses the upregulation of RIG-I expression induced by IAV. This leads to the inhibition of downstream signaling molecules, including p38 MAP kinase and NF-κB, ultimately reducing the production of pro-inflammatory mediators and interferons.[9]
Caption: Antiviral signaling pathways modulated by this compound.
Anti-inflammatory Signaling Pathway
This compound demonstrates anti-inflammatory effects by inhibiting lipopolysaccharide (LPS)-induced inflammation. It suppresses the DNA binding activity of NF-κB and C/EBPβ and inhibits the phosphorylation of p38, JNK, and ERK MAPKs.[10]
Caption: Anti-inflammatory signaling pathway of this compound.
Experimental Protocols
Antimicrobial Susceptibility Testing
Broth Microdilution Method (General Protocol):
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution of this compound: this compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.
Antiviral Assays
Virus Titration (TCID50 Assay) for PDCoV:
-
Cell Seeding: LLC-PK1 cells are seeded in 96-well plates and grown to confluence.
-
Virus Infection and Compound Treatment: Cells are infected with PDCoV and simultaneously treated with various non-toxic concentrations of this compound (e.g., 62, 124, and 248 μM).[8]
-
Incubation: The plates are incubated for a defined period (e.g., 24 hours).[8]
-
Endpoint Determination: The viral titer (lgTCID50/mL) in the cell supernatant is calculated using the Reed-Muench method.[8]
Quantitative Reverse Transcription PCR (RT-qPCR) for Viral Replication:
-
Cell Infection and Treatment: Cells (e.g., LLC-PK1 for PDCoV, Vero for PEDV) are infected with the virus at a specific multiplicity of infection (MOI) and treated with different concentrations of this compound.[4][7]
-
RNA Extraction: At a specific time post-infection (e.g., 24 hours), total RNA is extracted from the cell lysates.[5][8]
-
Reverse Transcription and qPCR: The extracted RNA is reverse transcribed to cDNA, followed by quantitative PCR using primers specific for a viral gene (e.g., PDCoV S gene, PEDV ORF3 mRNA).[4][8]
-
Data Analysis: The relative viral RNA level is calculated to determine the inhibitory effect of this compound on viral replication.
Western Blotting for Viral Protein Expression:
-
Cell Infection and Treatment: Similar to the RT-qPCR protocol, cells are infected and treated with this compound.
-
Protein Extraction: At a designated time post-infection, total protein is extracted from the cells.
-
SDS-PAGE and Transfer: The protein lysates are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.
-
Immunoblotting: The membrane is probed with a primary antibody specific for a viral protein (e.g., PDCoV N protein, PEDV N protein) and a corresponding secondary antibody.[4][8]
-
Detection: The protein bands are visualized and quantified to assess the effect of this compound on viral protein expression.
Caption: General experimental workflows for antimicrobial and antiviral testing.
Conclusion
This compound has demonstrated significant potential as a natural antimicrobial and antiviral agent. Its multifaceted mechanisms of action, involving the modulation of key cellular signaling pathways, make it a promising candidate for further investigation and development as a therapeutic agent. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound's full therapeutic potential. Further research is warranted to elucidate its precise molecular targets and to evaluate its efficacy and safety in in vivo models.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial activity of this compound against Mycobacterium tuberculosis: dependence upon system and medium employed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. opastpublishers.com [opastpublishers.com]
- 4. This compound Inhibits Porcine Epidemic Diarrhea Virus Infection in Vero Cells by Suppressing ROS Generation and p53 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound exhibits antiviral and immunomodulatory abilities against porcine deltacoronavirus (PDCoV) via suppression of NF-κB and p38/MAPK signaling pathways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound exhibits antiviral and immunomodulatory abilities against porcine deltacoronavirus (PDCoV) via suppression of NF-κB and p38/MAPK signaling pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound suppresses influenza A virus-induced pro-inflammatory response and apoptosis by blocking RIG-I signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound from an edible mushroom suppresses inflammatory responses in RAW264.7 macrophages and growth of HT29 colon adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
The Immunosuppressive Activity of Ergosterol Peroxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ergosterol peroxide, a naturally occurring steroid derivative found in a variety of fungi and other organisms, has garnered significant scientific interest for its diverse biological activities. Among these, its potent immunosuppressive effects present a promising avenue for the development of novel therapeutics for inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of the core mechanisms underlying the immunosuppressive activity of this compound. It details the compound's impact on key immune cells, summarizes quantitative data on its efficacy, outlines relevant experimental protocols, and visualizes the intricate signaling pathways involved.
Introduction
The immune system, a complex network of cells and molecules, is essential for defending the body against pathogens. However, its dysregulation can lead to chronic inflammation and autoimmune disorders. Current immunosuppressive therapies, while effective, are often associated with significant side effects. This compound has emerged as a potential alternative or adjunctive therapeutic agent due to its demonstrated ability to modulate immune responses. This document serves as a comprehensive resource for understanding and investigating the immunosuppressive properties of this compound.
Mechanisms of Immunosuppressive Activity
This compound exerts its immunosuppressive effects through a multi-pronged approach, primarily by targeting key signaling pathways and cellular processes involved in inflammation and immune cell activation.
Inhibition of Pro-inflammatory Cytokine Production
This compound has been shown to significantly suppress the production of several pro-inflammatory cytokines, which are key mediators of the inflammatory response. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound inhibits the secretion of Tumor Necrosis Factor-alpha (TNF-α) and the expression of Interleukin-1 alpha (IL-1α) and Interleukin-1 beta (IL-1β).[1][2][3][4][5] This suppression occurs at the transcriptional level, as evidenced by the reduced mRNA expression of these cytokines.[1][5]
Furthermore, in activated primary human T lymphocytes, this compound dose-dependently suppresses the production and mRNA expression of Interleukin-2 (IL-2), Interleukin-4 (IL-4), and Interferon-gamma (IFN-γ).[6][7]
Modulation of Key Signaling Pathways
The immunosuppressive effects of this compound are largely attributed to its ability to interfere with critical intracellular signaling cascades that regulate inflammatory gene expression.
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. This compound has been demonstrated to suppress the LPS-induced DNA binding activity of the NF-κB p65 subunit in RAW264.7 macrophages.[1][2][4][5] This inhibition prevents the translocation of NF-κB into the nucleus, thereby blocking the transcription of its target pro-inflammatory genes. The suppression of NF-κB is a key mechanism underlying the anti-inflammatory and immunomodulatory effects of this compound.[8]
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in the cellular response to inflammatory stimuli. This compound effectively inhibits the LPS-induced phosphorylation of p38, JNK, and ERK in a dose-dependent manner in RAW264.7 macrophages.[1][2][3][4][5] By blocking the activation of these key kinases, this compound disrupts the downstream signaling events that lead to the production of inflammatory mediators.
This compound has also been shown to suppress the expression of STAT1 (Signal Transducer and Activator of Transcription 1) and interferon-inducible genes.[1][2][4] This suggests an additional mechanism by which it can modulate immune responses, particularly those mediated by interferons.
Inhibition of T-Lymphocyte Proliferation
A hallmark of the adaptive immune response is the proliferation of T lymphocytes upon activation. This compound has been shown to suppress the proliferation of phytohemagglutinin (PHA)-stimulated primary human T cells.[6][7] This anti-proliferative effect is attributed to the arrest of the cell cycle progression from the G1 to the S phase.[6] This cell cycle arrest is associated with the decreased expression of cyclin E.[6][7]
Quantitative Data on Immunosuppressive Activity
The following tables summarize the quantitative data from various studies, providing a clear comparison of the efficacy of this compound in different experimental settings.
Table 1: Inhibition of T-Cell Proliferation
| Parameter | Cell Type | Stimulant | IC50 Value | Reference |
| Proliferation | Primary Human T Cells | PHA | 6.25 ± 2.8 μM | [7] |
Table 2: Inhibition of Cytokine Production in RAW264.7 Macrophages
| Cytokine | Stimulant | This compound Concentration | Inhibition | Reference |
| TNF-α | LPS | 30 μM | Significant suppression | [1] |
| IL-1α (mRNA) | LPS | 30 μM | Significant suppression | [1][5] |
| IL-1β (mRNA) | LPS | 30 μM | Significant suppression | [1][5] |
Table 3: Inhibition of Signaling Molecule Activation in RAW264.7 Macrophages
| Signaling Molecule | Stimulant | This compound Concentration | Effect | Reference |
| NF-κB p65 (DNA binding) | LPS | 10, 30 μM | Dose-dependent suppression | [1] |
| Phospho-p38 | LPS | 10, 30 μM | Dose-dependent inhibition | [1] |
| Phospho-JNK | LPS | 10, 30 μM | Dose-dependent inhibition | [1] |
| Phospho-ERK | LPS | 10, 30 μM | Dose-dependent inhibition | [1] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the immunosuppressive activity of this compound.
Cell Culture and Treatment
-
Cell Lines:
-
RAW264.7 Macrophages: A murine macrophage-like cell line commonly used to study inflammatory responses. Cells are typically cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Primary Human T Lymphocytes: Isolated from peripheral blood mononuclear cells (PBMCs) from healthy donors. T cells are typically cultured in RPMI-1640 medium supplemented with 10% FBS and antibiotics.
-
-
Stimulation:
-
LPS (Lipopolysaccharide): Used to induce an inflammatory response in macrophages (e.g., 1 ng/mL to 1 μg/mL).
-
PHA (Phytohemagglutinin): A lectin used to stimulate T-lymphocyte proliferation (e.g., 5 μg/mL).
-
-
This compound Treatment: this compound is typically dissolved in a suitable solvent like DMSO and then added to the cell culture medium at various concentrations for a specified duration.
Cytokine Production Assays
-
ELISA (Enzyme-Linked Immunosorbent Assay): Used to quantify the concentration of secreted cytokines (e.g., TNF-α) in the cell culture supernatant.
-
RT-PCR (Reverse Transcription-Polymerase Chain Reaction): Used to measure the mRNA expression levels of cytokine genes (e.g., IL-1α, IL-1β, IL-2, IFN-γ).
Signaling Pathway Analysis
-
Western Blotting: Used to detect the protein levels and phosphorylation status of key signaling molecules (e.g., p38, JNK, ERK, IκBα).
-
NF-κB DNA Binding Assay: A method, such as an ELISA-based transcription factor assay, to measure the binding of active NF-κB to its consensus DNA sequence in nuclear extracts.
T-Cell Proliferation Assay
-
[³H]-Thymidine Incorporation Assay or CFSE Staining: Standard methods to measure the proliferation of T lymphocytes. The incorporation of radioactive thymidine or the dilution of a fluorescent dye (CFSE) is proportional to the rate of cell division.
Cell Cycle Analysis
-
Flow Cytometry: Cells are stained with a DNA-binding dye (e.g., propidium iodide) and analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
References
- 1. This compound from an edible mushroom suppresses inflammatory responses in RAW264.7 macrophages and growth of HT29 colon adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound from an edible mushroom suppresses inflammatory responses in RAW264.7 macrophages and growth of HT29 colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential Beneficial Effects and Pharmacological Properties of Ergosterol, a Common Bioactive Compound in Edible Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound from an edible mushroom suppresses inflammatory responses in RAW264.7 macrophages and growth of HT29 colon adenocarcinoma cells - ProQuest [proquest.com]
- 6. Activation and proliferation signals in primary human T lymphocytes inhibited by this compound isolated from Cordyceps cicadae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation and proliferation signals in primary human T lymphocytes inhibited by this compound isolated from Cordyceps cicadae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound exhibits antiviral and immunomodulatory abilities against porcine deltacoronavirus (PDCoV) via suppression of NF-κB and p38/MAPK signaling pathways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Screening of Ergosterol Peroxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of ergosterol peroxide (EP), a naturally occurring steroid found in various fungi, lichens, and sponges.[1] this compound has garnered significant attention for its proapoptotic, anti-inflammatory, and antiproliferative activities against a range of cancer cell lines.[1][2] This document outlines the cytotoxic efficacy of EP across different cancer models, details the experimental protocols for its evaluation, and illustrates the key molecular signaling pathways involved in its mechanism of action.
Cytotoxic Activity of this compound
This compound has demonstrated a broad spectrum of cytotoxic activity against numerous cancer cell lines. Its efficacy, commonly measured as the half-maximal inhibitory concentration (IC50), varies depending on the cell line. Notably, EP often exhibits selectivity, showing lower toxicity to non-cancerous cells compared to tumor cells.[3][4] A summary of reported IC50 values is presented below.
Table 1: Cytotoxicity (IC50/EC50) of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50/EC50 Value | Reference |
|---|---|---|---|
| Breast Cancer | |||
| T47D | ER-positive Breast Cancer | 5.8 µM | [3] |
| SUM149 | Triple-Negative Breast Cancer | ~25 µM (EC50) | [5][6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~40 µM (EC50) | [5][6] |
| MCF-7 | Breast Adenocarcinoma | 16.59 µM | [7] |
| Colorectal Cancer | |||
| LS180 | Colon Adenocarcinoma | 17.3 µg/mL | [8] |
| HCT116 | Colorectal Carcinoma | > 20 µg/mL | [9][10] |
| HT-29 | Colorectal Adenocarcinoma | > 20 µg/mL | [9][10] |
| SW620 | Colorectal Adenocarcinoma | > 20 µg/mL | [9][10] |
| DLD-1 | Colorectal Adenocarcinoma | > 20 µg/mL | [9][10] |
| Ovarian Cancer | |||
| CAOV3 | Ovarian Adenocarcinoma | < 50 µM | [11] |
| OVCAR-3 | Ovarian Adenocarcinoma | ~50 µM | [11] |
| Hepatocellular Carcinoma | |||
| HepG2 | Hepatocellular Carcinoma | 20.37 µM | [7] |
| SK-Hep-1 | Hepatocellular Carcinoma | ~40 µmol·L⁻¹ (at 48h) | [12] |
| Renal Cell Carcinoma | |||
| 786-O | Renal Cell Carcinoma | Inhibited growth significantly | [13] |
| Lung Cancer | |||
| A549 | Lung Adenocarcinoma | EP showed highest activity | [14][15] |
| Cervical Cancer | |||
| HeLa | Cervical Cancer | 22.16 µM | [7] |
| Non-Cancerous Cells | |||
| 1A2 | Human Non-Cancer Cells | 352.3 µM | [3] |
| BJ | Human Foreskin Fibroblast | > 50 µM (EC50) | [5][6] |
| CCD 841 CoTr | Human Colon Epithelial | Non-toxic up to 50 µg/mL | [8] |
| GES-1 | Human Gastric Epithelial | No obvious cytotoxicity |[7] |
Core Experimental Protocols
A systematic evaluation of a compound's cytotoxic potential involves a series of established assays. The following protocols provide a framework for the preliminary screening of this compound.
The overall process begins with cell treatment and progresses through viability, apoptosis, and mechanistic assays to build a comprehensive profile of the compound's activity.
Caption: General workflow for screening the cytotoxic effects of this compound.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[16]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight in a humidified atmosphere (37°C, 5% CO2) to allow for cell attachment.[8][11]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of EP. Include wells for vehicle control (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well for a final concentration of approximately 0.5 mg/mL.[17]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[18]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[17]
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution.[16] Measure the absorbance at a wavelength between 550-600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the results to determine the IC50 value.
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from the cytosol into the culture medium upon cell membrane damage, an indicator of cytotoxicity.[8]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Sample Collection: After incubation, carefully collect the cell culture supernatant from each well. If cells are adherent, centrifuge the plate to pellet any detached cells before collecting the supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture (containing diaphorase and NAD+) according to the manufacturer's instructions (e.g., In Vitro Toxicology Assay Kit, Sigma).[8]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Determine the amount of LDH release by comparing treated samples to a maximum LDH release control (cells lysed with a lysis buffer) and a spontaneous release control (untreated cells).
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Western blotting is used to detect and quantify specific proteins, providing insights into the signaling pathways affected by this compound.[9][19]
-
Protein Extraction: After treatment with EP, wash cells with cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[19]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Denature an equal amount of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Caspase-3, PARP, Akt, β-catenin) overnight at 4°C.[10]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[11]
Molecular Mechanisms and Signaling Pathways
This compound exerts its cytotoxic effects by modulating multiple intracellular signaling pathways, primarily by inducing oxidative stress and apoptosis while inhibiting cell survival and proliferation signals.
A primary mechanism of EP-induced cytotoxicity is the generation of reactive oxygen species (ROS).[3][14] This oxidative stress triggers the intrinsic (mitochondrial) apoptosis pathway.
Caption: this compound induces apoptosis via the mitochondrial pathway.
This process involves the loss of mitochondrial membrane potential, the release of cytochrome c from mitochondria into the cytosol, and the subsequent activation of a caspase cascade.[12][14] EP upregulates pro-apoptotic proteins like Bax and Puma while down-regulating anti-apoptotic proteins like Bcl-2.[12][19] This leads to the activation of initiator caspase-9 and executioner caspase-3, culminating in the cleavage of key cellular substrates like PARP and ultimately, programmed cell death.[10][12]
In addition to inducing apoptosis, this compound actively suppresses signaling pathways that are crucial for cancer cell survival, proliferation, and migration.
Caption: this compound inhibits key cancer cell survival and proliferation pathways.
Key pathways inhibited by this compound include:
-
PI3K/Akt/mTOR Pathway: EP inhibits the phosphorylation of Akt, a central kinase that promotes cell survival and inhibits apoptosis.[15][19] This inhibition can lead to the activation of pro-apoptotic factors like Foxo3.[19][20]
-
Wnt/β-catenin Pathway: EP has been shown to down-regulate the expression of β-catenin, a key component of the Wnt signaling pathway.[9][13] This leads to the reduced transcription of downstream targets like c-Myc and Cyclin D1, which are critical for cell cycle progression and proliferation.[9][11]
-
MAPK Pathway: this compound modulates the phosphorylation of mitogen-activated protein kinases (MAPKs) such as p38, JNK, and ERK, which are involved in cellular responses to stress, proliferation, and apoptosis.[15][21]
-
STAT3 Pathway: EP can also inhibit the STAT3 signaling pathway, which plays a role in tumor cell proliferation, invasion, and angiogenesis.[11]
By simultaneously activating apoptotic machinery and suppressing multiple survival pathways, this compound presents a multi-faceted approach to inhibiting cancer cell growth. This guide provides a foundational framework for the continued investigation of this promising natural compound in oncology drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of this compound probes for cellular localisation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Early Preclinical Studies of this compound and Biological Evaluation of Its Derivatives | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Early Preclinical Studies of this compound and Biological Evaluation of Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. mdpi.com [mdpi.com]
- 9. This compound from Chaga mushroom (Inonotus obliquus) exhibits anti-cancer activity by down-regulation of the β-catenin pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound inhibits ovarian cancer cell growth through multiple pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [this compound inducing apoptosis of human hepatocellular carcinoma by regulating mitochondrial apoptosis pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anticancer Action and Mechanism of this compound from Paecilomyces cicadae Fermentation Broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound from marine fungus Phoma sp. induces ROS-dependent apoptosis and autophagy in human lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. broadpharm.com [broadpharm.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. This compound activates Foxo3-mediated cell death signaling by inhibiting AKT and c-Myc in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. This compound from an edible mushroom suppresses inflammatory responses in RAW264.7 macrophages and growth of HT29 colon adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Quantification of Ergosterol Peroxide in Extracts using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergosterol peroxide is a naturally occurring sterol found in a variety of fungi and lichens. It has garnered significant interest in the scientific community due to its diverse biological activities, including anti-inflammatory, anti-cancer, and antiviral properties. Accurate quantification of this compound in various extracts is crucial for quality control, standardization of herbal medicines, and further pharmacological research. This application note provides a detailed protocol for the quantification of this compound in extracts using High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry detection.
Principle
This method utilizes reverse-phase HPLC to separate this compound from other components in a sample extract. The separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of organic solvents like methanol and acetonitrile. Quantification is performed by detecting the analyte using a UV detector, typically at 282 nm, or for higher sensitivity and specificity, a mass spectrometer. The concentration of this compound in the sample is determined by comparing its peak area to a calibration curve constructed from standards of known concentrations.
Experimental Workflow
Caption: Workflow for the quantification of this compound.
Quantitative Data Summary
The following tables summarize typical performance characteristics of HPLC methods for the quantification of this compound.
Table 1: HPLC-UV Method Parameters and Performance
| Parameter | Value | Reference |
| Chromatographic Conditions | ||
| Column | RP-18 (150 x 4.6 mm, 5 µm) | [1][2][3] |
| Mobile Phase | Methanol/Acetonitrile (85:15, v/v) | [1][2][3][4][5] |
| Flow Rate | 1.0 mL/min | [1][2][3][4][5][6] |
| Detection Wavelength | 280 nm or 282 nm | [4][6][7] |
| Column Temperature | 30 °C | [4] |
| Validation Parameters | ||
| Linearity (R²) | >0.999 | [1][2][8][9] |
| Limit of Detection (LOD) | 0.03 - 1.8 ng | [4][8][9][10] |
| Limit of Quantification (LOQ) | 0.095 - 50 ng/mL | [4][10][11] |
| Recovery | 93.0 - 99.6% | [8][9] |
| Precision (RSD) | < 6.30% | [8][9] |
Table 2: HPLC-MS/MS Method Parameters and Performance
| Parameter | Value | Reference |
| Chromatographic Conditions | ||
| Column | C18 | [12] |
| Mobile Phase | 0.1% formic acid in methanol / 0.1% formic acid in water (92:8, v/v) | [12] |
| Mass Spectrometry Parameters | ||
| Ionization Mode | APCI or ESI | [8] |
| Quantitative Ion Transition | m/z 429.0/191.0 | [12] |
| Validation Parameters | ||
| Linearity Range | 5 - 2000 ng/mL | [12] |
| Limit of Detection (LOD) | 0.020 mg/kg (fresh products) | [12] |
| Limit of Quantification (LOQ) | 0.040 mg/kg (dried products) | [12] |
| Recovery | 78.4 - 111.5% | [12] |
| Precision (Intra-day RSD) | 0.3 - 4.8% | [12] |
| Precision (Inter-day RSD) | 0.4 - 2.0% | [12] |
Detailed Experimental Protocols
Protocol 1: Sample Preparation from Fungal or Lichen Material
This protocol describes a general procedure for the extraction of this compound.[1][2][6][13][14]
Materials:
-
Dried and powdered fungal or lichen material
-
Methanol
-
Dichloromethane or Chloroform
-
n-Hexane (optional, for defatting)
-
Rotary evaporator
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm)
Procedure:
-
Weigh approximately 2 g of the dried, powdered sample material into a flask.
-
Add a suitable extraction solvent. A common choice is a mixture of methanol and dichloromethane (e.g., 75:25, v/v) at a solid to liquid ratio of 1:25.[6] Other solvents like a chloroform/methanol mixture (20:10, v/v) can also be used.[6]
-
For efficient extraction, sonicate the mixture for 30 minutes at room temperature.
-
Centrifuge the mixture at 10,000 rpm for 5 minutes to pellet the solid material.[6]
-
Carefully decant the supernatant into a clean flask.
-
Repeat the extraction process (steps 2-5) two more times with fresh solvent to ensure complete extraction.
-
Combine all the supernatants and evaporate the solvent to dryness using a rotary evaporator at a temperature of 40°C.[6]
-
Reconstitute the dried extract in a known volume (e.g., 1 mL) of the HPLC mobile phase (e.g., methanol).
-
Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
Protocol 2: HPLC-UV Analysis
This protocol outlines the conditions for the quantification of this compound using HPLC with UV detection.[1][2][3][4]
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.
-
Column: A C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size) is commonly used.[1][2][3]
-
Mobile Phase: An isocratic mobile phase of methanol/acetonitrile (85:15, v/v) is often effective.[1][2][3][4][5] The mobile phase should be filtered and degassed before use.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1][2][3][4][5][6]
-
Column Temperature: Maintain the column temperature at 30°C for reproducible retention times.[4]
-
Detection: Monitor the eluent at 282 nm, which is a characteristic absorption maximum for this compound.[7]
-
Injection Volume: Inject 10-20 µL of the prepared sample and standards.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a series of standard solutions of this compound in the mobile phase at known concentrations (e.g., ranging from 0.1 to 100 µg/mL).
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample extracts.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by using the calibration curve.
Protocol 3: HPLC-MS/MS Analysis for Higher Sensitivity
For samples with very low concentrations of this compound or for more selective detection, an HPLC-MS/MS method is recommended.[8][11][12]
Instrumentation and Conditions:
-
LC System: An ultra-high-performance liquid chromatography (UPLC) or HPLC system.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) with an appropriate ionization source such as Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).[8]
-
Column: A C18 column suitable for UPLC or HPLC.
-
Mobile Phase: A gradient or isocratic elution can be used. For example, an isocratic mixture of 0.1% formic acid in methanol and 0.1% formic acid in water (92:8, v/v).[12]
-
Flow Rate: Adjust the flow rate according to the column dimensions (typically 0.3-0.6 mL/min for UPLC).
-
MS Parameters: Optimize the MS parameters, including ionization source settings and collision energies, for the specific instrument and analyte. A common multiple reaction monitoring (MRM) transition for this compound is m/z 429.0 → 191.0.[12]
Procedure:
-
Follow the sample preparation protocol as described above.
-
Develop and validate the LC-MS/MS method by optimizing chromatographic and mass spectrometric parameters.
-
Prepare a calibration curve using standard solutions of this compound.
-
Inject the prepared samples and standards into the LC-MS/MS system.
-
Identify and quantify this compound based on its specific retention time and MRM transition.
Conclusion
The HPLC methods described in this application note provide reliable and reproducible means for the quantification of this compound in various extracts. The choice between HPLC-UV and HPLC-MS/MS will depend on the required sensitivity, selectivity, and the complexity of the sample matrix. Proper method validation is essential to ensure accurate and precise results. These protocols serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. phytojournal.com [phytojournal.com]
- 3. phytojournal.com [phytojournal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. cerealsgrains.org [cerealsgrains.org]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of ergosterol and this compound in several medicinal fungi by high performance liquid chromatography monitored with a diode array detection-atmospheric pressure chemical ionization-ion trap mass spectrometer [jstage.jst.go.jp]
- 10. Development of a Methodology for Estimating the Ergosterol in Meat Product-Borne Toxigenic Moulds to Evaluate Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A sensitive, precise and rapid LC-MS/MS method for determination of this compound in Paecilomyces cicadae mycelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry for Detection of this compound in Edible Fungi and Their Processed Products [syjxb.com]
- 13. A New Method for the Isolation of Ergosterol and Peroxyergosterol as Active Compounds of Hygrophoropsis aurantiaca and in Vitro Antiproliferative Activity of Isolated this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
Application Notes and Protocols for Ergosterol Peroxide In Vitro Cytotoxicity Assays (MTT & CellTiter-Glo)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergosterol peroxide, a naturally occurring sterol found in many fungi and lichens, has garnered significant interest in biomedical research due to its diverse pharmacological activities.[1][2] Among these, its cytotoxic effects against various cancer cell lines are of particular note, positioning it as a potential candidate for anticancer drug development.[3][4][5] this compound has been shown to induce cell death, inhibit cell migration, and arrest the cell cycle in cancer cells.[3][4] Its mechanisms of action are multifaceted, involving the induction of apoptosis, generation of reactive oxygen species (ROS), and modulation of key signaling pathways such as AKT/Foxo3 and β-catenin.[3][5][6]
This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using two common and robust methods: the MTT assay and the CellTiter-Glo® (CTG) Luminescent Cell Viability Assay.
Data Presentation: Cytotoxicity of this compound
The following table summarizes the 50% inhibitory concentration (IC₅₀) values of this compound against various cell lines, as reported in the literature. These values highlight the compound's variable potency across different cell types.
| Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| T47D | Human Breast Cancer | 5.8 | [6] |
| MCF-7 | Human Breast Cancer | ~172 (40 µg/mL) | [6] |
| HepG2 | Human Hepatocellular Carcinoma | <10 | [7] |
| 1A2 | Human Non-Cancer Cells | 352.3 | [6] |
Experimental Workflow
The general workflow for assessing the cytotoxicity of this compound using either the MTT or CellTiter-Glo assay is outlined below.
Caption: General experimental workflow for in vitro cytotoxicity testing.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][9][10] The amount of formazan produced is proportional to the number of viable cells.[11]
Materials:
-
This compound (EP) stock solution (e.g., in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)[8]
-
Cell culture medium (serum-free for incubation step)[8]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well flat-bottom plates
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same concentration of DMSO used for the highest EP dose).
-
Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of ~0.5 mg/mL).[10]
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well to dissolve the crystals.
-
Measurement: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the IC₅₀ value.
CellTiter-Glo® (CTG) Luminescent Cell Viability Assay
This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[12][13] The assay reagent lyses the cells and generates a luminescent signal produced by a luciferase reaction, which is proportional to the amount of ATP.[13]
Materials:
-
This compound (EP) stock solution (e.g., in DMSO)
-
CellTiter-Glo® 2.0 Reagent (or equivalent)
-
Opaque-walled 96-well plates (suitable for luminescence)
-
Cell culture medium
-
Multi-channel pipette
-
Luminometer or microplate reader with luminescence detection capabilities
Protocol:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at the desired density in 100 µL of complete culture medium. Include control wells with medium only for background measurement.[14] Incubate overnight at 37°C and 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium as described for the MTT assay, including a vehicle control.
-
Cell Treatment: Add the desired volume of compound dilutions to the wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Reagent Preparation and Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.[14][15]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent to each well that is equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[14]
-
Cell Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[14][15] Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14][15][16]
-
Measurement: Record the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence (from medium-only wells) from all experimental readings. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Signaling Pathway Modulation
This compound has been shown to inhibit the PI3K/AKT signaling pathway, a crucial pathway for cell survival and proliferation. This inhibition leads to the activation of the transcription factor Foxo3, which promotes the expression of pro-apoptotic genes, ultimately leading to cell death.[3]
Caption: this compound-induced cell death via AKT/c-Myc/Foxo3 signaling.
References
- 1. Insights into this compound’s Trypanocidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Beneficial Effects and Pharmacological Properties of Ergosterol, a Common Bioactive Compound in Edible Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound activates Foxo3-mediated cell death signaling by inhibiting AKT and c-Myc in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Action and Mechanism of this compound from Paecilomyces cicadae Fermentation Broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 14. promega.com [promega.com]
- 15. OUH - Protocols [ous-research.no]
- 16. scribd.com [scribd.com]
Application Notes: Measuring the In Vitro Anti-inflammatory Effects of Ergosterol Peroxide
Introduction
Ergosterol peroxide (5α,8α-epidioxy-22E-ergosta-6,22-dien-3β-ol) is a naturally occurring steroid derivative found in a variety of fungi, lichens, and sponges.[1][2] It has garnered significant interest in the scientific community for its diverse biological activities, including anti-tumor, immunosuppressive, and potent anti-inflammatory properties.[3][4][5] These application notes provide a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals to investigate and quantify the anti-inflammatory effects of this compound in vitro. The primary mechanism involves the suppression of key inflammatory signaling pathways, leading to reduced production of pro-inflammatory mediators.
Mechanism of Action: Key Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating several critical intracellular signaling pathways that are activated by inflammatory stimuli such as lipopolysaccharide (LPS). The primary pathways affected are NF-κB, Mitogen-Activated Protein Kinase (MAPK), and JAK/STAT.
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to LPS, the p65 subunit of NF-κB is activated and translocates to the nucleus to initiate the transcription of pro-inflammatory genes. This compound has been shown to suppress the LPS-induced DNA binding activity of NF-κB p65.[1][6] This is achieved by inhibiting the phosphorylation and degradation of its inhibitor, IκBα, thus preventing p65's nuclear translocation and transcriptional activity.[7]
-
MAPK Signaling Pathway: The MAPK family, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals to cellular responses like inflammation. Upon LPS stimulation, these kinases are phosphorylated and activated. This compound effectively suppresses the phosphorylation of p38, JNK, and ERK in a dose-dependent manner, thereby blocking downstream inflammatory processes.[1][6]
References
- 1. This compound from an edible mushroom suppresses inflammatory responses in RAW264.7 macrophages and growth of HT29 colon adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of STAT3 signaling and induction of SHP1 mediate antiangiogenic and antitumor activities of this compound in U266 multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound activates Foxo3-mediated cell death signaling by inhibiting AKT and c-Myc in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits ovarian cancer cell growth through multiple pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound from an edible mushroom suppresses inflammatory responses in RAW264.7 macrophages and growth of HT29 colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential Beneficial Effects and Pharmacological Properties of Ergosterol, a Common Bioactive Compound in Edible Mushrooms | MDPI [mdpi.com]
Application Notes and Protocols for Animal Model Studies of Ergosterol Peroxide's Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a detailed overview of the in vivo anticancer activities of ergosterol peroxide, a naturally occurring sterol found in various fungi and medicinal mushrooms. The following sections summarize key quantitative data from animal model studies, provide detailed experimental protocols for conducting similar research, and illustrate the key signaling pathways involved in its mechanism of action.
I. Quantitative Data from Animal Model Studies
This compound has demonstrated significant anticancer effects in various preclinical animal models. The data below, compiled from multiple studies, highlights its efficacy in reducing tumor growth and metastasis.
| Cancer Type | Animal Model | Cell Line | Treatment Dose & Route | Key Findings | Reference |
| Triple-Negative Breast Cancer (TNBC) | Severe Combined Immunodeficient (SHO-SCID) Mice | MDA-MB-231-GFP | 100 mg/kg, Intraperitoneal (IP), every three days for 9 weeks | Significant reduction in tumor volume.[1] Significant decrease in metastasis to the lung and liver.[1] | [1] |
| Triple-Negative Breast Cancer (TNBC) | Mouse model of breast cancer | MDA-MB-231 | 50 mg/kg | Remarkable therapeutic effects with no apparent toxicity.[2][3] | [2][3] |
| Colitis-Associated Colon Cancer | AOM/DSS-treated Mice | Not Applicable (Chemically induced) | Not Specified | Suppressed tumor growth in the colon.[4] | [4] |
| General Toxicity Study | Balb/c and C57BL/6 Mice | Not Applicable | Single oral dose up to 500 mg/kg | Maximum tolerated dose established at 500 mg/kg with no signs of toxicity.[5][6] | [5][6] |
II. Experimental Protocols
The following are detailed protocols for evaluating the anticancer activity of this compound in a xenograft mouse model. These protocols are based on methodologies reported in the scientific literature.[1][2][3][5][6]
Protocol 1: Triple-Negative Breast Cancer Xenograft Model
Objective: To evaluate the effect of this compound on tumor growth and metastasis in a TNBC xenograft mouse model.
Materials:
-
This compound
-
Vehicle solution (e.g., 2% Tween 80, 2% ethanol in sterile saline)
-
MDA-MB-231 human breast cancer cells
-
Female immunodeficient mice (e.g., SHO-SCID or NOD/SCID), 6-8 weeks old
-
Matrigel
-
Sterile syringes and needles
-
Calipers
-
Animal housing and monitoring equipment
Procedure:
-
Cell Culture: Culture MDA-MB-231 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a 5% CO2 incubator.
-
Animal Acclimation: Acclimate mice to the animal facility for at least one week before the experiment.
-
Tumor Cell Implantation:
-
Harvest MDA-MB-231 cells and resuspend in sterile PBS at a concentration of 1 x 10^7 cells/mL.
-
Mix the cell suspension 1:1 with Matrigel.
-
Inject 100 µL of the cell/Matrigel mixture (containing 5 x 10^5 cells) subcutaneously into the fourth right mammary fat pad of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
Once tumors reach the desired size, randomly assign mice to treatment and control groups (n=8-10 mice per group).
-
Treatment Group: Administer this compound (e.g., 100 mg/kg) via intraperitoneal injection every three days.
-
Control Group: Administer an equal volume of the vehicle solution following the same schedule.
-
-
Monitoring:
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice.
-
Excise the primary tumors and weigh them.
-
Harvest organs such as lungs and liver to assess metastasis.
-
Perform histological analysis and/or imaging of tissues to confirm and quantify metastatic lesions.
-
Analyze liver function through blood chemistry to assess toxicity.[1]
-
III. Signaling Pathways and Mechanisms of Action
This compound exerts its anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and angiogenesis.
A. Wnt/β-catenin Signaling Pathway
This compound has been shown to inhibit the Wnt/β-catenin signaling pathway.[4] It reduces the nuclear levels of β-catenin, which in turn decreases the transcription of downstream target genes like c-Myc and Cyclin D1 that are crucial for cancer cell proliferation.[7][8][9]
Caption: Inhibition of the Wnt/β-catenin pathway by this compound.
B. STAT3 Signaling Pathway
This compound can also suppress the activation of STAT3 (Signal Transducer and Activator of Transcription 3).[7][8] It achieves this by up-regulating the protein tyrosine phosphatase SHP2 and inhibiting Src kinase activity, which leads to a decrease in STAT3 phosphorylation.[7][8] This, in turn, inhibits the expression of downstream targets like VEGF-C, a key regulator of angiogenesis.[7][8]
Caption: Modulation of the STAT3 signaling pathway by this compound.
C. Foxo3 Signaling Pathway
In hepatocellular carcinoma cells, this compound has been found to activate the Foxo3-mediated cell death signaling pathway.[10][11][12] It inhibits the activity of pAKT and c-Myc, which are upstream inhibitors of Foxo3.[10][11] The activation of Foxo3 leads to the upregulation of pro-apoptotic proteins like Puma and Bax, ultimately inducing cancer cell death.[10][13]
Caption: Activation of the Foxo3-mediated apoptosis pathway by this compound.
IV. Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo study of this compound's anticancer activity.
Caption: General experimental workflow for in vivo anticancer studies of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery and Optimization of this compound Derivatives as Novel Glutaminase 1 Inhibitors for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound from Chaga mushroom (Inonotus obliquus) exhibits anti-cancer activity by down-regulation of the β-catenin pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Early Preclinical Studies of this compound and Biological Evaluation of Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Early Preclinical Studies of this compound and Biological Evaluation of Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits ovarian cancer cell growth through multiple pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits ovarian cancer cell growth through multiple pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound activates Foxo3-mediated cell death signaling by inhibiting AKT and c-Myc in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. [PDF] this compound activates Foxo3-mediated cell death signaling by inhibiting AKT and c-Myc in human hepatocellular carcinoma cells | Semantic Scholar [semanticscholar.org]
- 13. This compound activates Foxo3-mediated cell death signaling by inhibiting AKT and c-Myc in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Formulation and In Vivo Administration of Ergosterol Peroxide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ergosterol Peroxide (EP) is a naturally occurring steroid derivative found in various fungi, lichens, and mushrooms. It has garnered significant scientific interest due to its broad spectrum of biological activities, including anti-tumor, anti-inflammatory, and immunosuppressive properties.[1][2] In preclinical research, EP has demonstrated efficacy in murine cancer models and has been shown to modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation.[3][4][5]
A primary challenge in the in vivo application of this compound is its poor aqueous solubility, a common characteristic of steroidal compounds.[6] This necessitates the development of appropriate formulation strategies to ensure consistent and effective delivery in animal models. These application notes provide detailed protocols for the formulation of this compound for oral and intraperitoneal administration, summarize key quantitative data, and visualize the experimental workflow and relevant signaling pathways.
Physicochemical and Stability Data
Proper handling and storage are critical for maintaining the integrity of this compound. The compound's lipophilic nature dictates its solubility and stability characteristics.
Table 1: Physicochemical Properties and Storage of this compound
| Parameter | Value / Condition | Notes | Reference |
|---|---|---|---|
| Appearance | White or slight yellow, odorless solid | Similar in appearance to ergosterol. | [6] |
| Aqueous Solubility | Poor (<50 µM) | A significant challenge for bioavailability. | [5] |
| Stability in DMSO | Precipitation can occur at 5–10 mM after 168 hours at room temperature. | High-concentration stock solutions should be monitored. | [5] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month. | Aliquot to prevent repeated freeze-thaw cycles. Store sealed, away from moisture and light. | [7] |
| Metabolic Stability | Stable in mouse and human liver microsomes and plasma. | Suggests a lower potential for rapid hepatic clearance. |[4][8] |
Experimental Protocols
The following protocols describe methods for preparing this compound formulations suitable for common administration routes in rodent studies.
Protocol 1: Preparation of EP Suspension for Oral Gavage
Objective: To prepare a homogenous and stable suspension of this compound for oral administration in mice. This method is based on a vehicle used in a maximum tolerated dose (MTD) study.[6]
Materials:
-
This compound (EP) powder
-
Tween 80 (Polysorbate 80)
-
Sodium Carboxymethyl Cellulose (Na-CMC), low viscosity
-
Reverse Osmosis (RO) or sterile water
-
Sterile microcentrifuge tubes or vials
-
Magnetic stirrer and stir bar
-
Sonicator (optional, for improving dispersion)
Procedure:
-
Vehicle Preparation:
-
Prepare a 0.5% (w/v) Na-CMC solution by slowly adding Na-CMC to RO water while stirring continuously with a magnetic stirrer. Leave stirring until fully dissolved (this may take several hours).
-
Add Tween 80 to the Na-CMC solution to a final concentration of 1% (v/v). Mix thoroughly. This is the final vehicle solution.
-
-
EP Suspension:
-
Weigh the required amount of EP powder based on the desired final concentration and dosing volume (e.g., for a 500 mg/kg dose in a 25 g mouse with a 10 mL/kg dosing volume, you need 12.5 mg of EP in 0.25 mL of vehicle, so the concentration is 50 mg/mL).
-
Place the EP powder in a sterile vial.
-
Add a small amount of the vehicle to the EP powder to create a paste. Triturate the paste with a spatula or pipette tip to break up any clumps.
-
Gradually add the remaining volume of the vehicle while continuously vortexing or stirring to ensure a uniform suspension.
-
For improved homogeneity, sonicate the suspension in a bath sonicator for 5-10 minutes.
-
-
Quality Control & Administration:
-
Visually inspect the suspension for uniformity before each animal is dosed.
-
Maintain continuous stirring or vortex the suspension between administrations to prevent settling.
-
Administer the suspension using an appropriate-gauge oral gavage needle.
-
Protocol 2: Preparation of EP Solution for Intraperitoneal (IP) Injection
Objective: To prepare a solution of this compound for intraperitoneal administration. A study demonstrating anti-tumor efficacy used a simple ethanol-based vehicle, which is suitable for compounds soluble in ethanol.[4]
Materials:
-
This compound (EP) powder
-
Ethanol (200 proof, USP grade)
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile, sealed vials
-
Syringes and sterile filters (0.22 µm)
Procedure:
-
Solubilization:
-
Determine the required concentration of EP. For example, a study showed efficacy using 100 mg/kg administered via IP injection.[4]
-
Dissolve the weighed EP powder in a minimal volume of ethanol. Ensure it is completely dissolved.
-
-
Vehicle Preparation:
-
In a sterile vial, prepare the final vehicle by mixing ethanol and sterile saline. A common ratio is 10% ethanol in saline (v/v).
-
Important: Add the EP-ethanol concentrate to the saline dropwise while vortexing to prevent precipitation. Do not add saline directly to the ethanol concentrate.
-
-
Final Preparation & Administration:
-
The final solution should be clear. If any precipitation occurs, the formulation is not suitable for injection.
-
If required for sterility, the final solution can be passed through a 0.22 µm sterile filter, provided the EP does not precipitate or bind to the filter material.
-
Administer using a 25-27 gauge needle for mice.[9] The total injection volume should not exceed 10 mL/kg.[9]
-
In Vivo Dosing and Efficacy Data
This compound has been evaluated in several in vivo models, primarily for toxicity and anti-cancer efficacy.
Table 2: Summary of In Vivo Studies with this compound
| Study Focus | Animal Model | Route of Administration | Vehicle | Dosage | Key Findings | Reference |
|---|---|---|---|---|---|---|
| Maximum Tolerated Dose (MTD) | BALB/c & C57BL/6 Mice | Oral Gavage | 1% Tween 80, 0.5% Na-CMC in RO water | Up to 500 mg/kg (single dose) | No signs of toxicity; no loss of body weight. | [6] |
| Anti-tumor Efficacy | SHO-SCID Mice (TNBC model) | Intraperitoneal (IP) | 10% Ethanol | 100 mg/kg (3 times per week) | Significantly decreased tumor growth by week 3. |[4] |
Visualized Workflows and Mechanisms
Diagrams help clarify complex experimental processes and biological pathways.
Experimental Workflow
The general workflow for an in vivo study using this compound involves careful formulation, precise administration, and systematic evaluation of outcomes.
Caption: General workflow for in vivo studies of this compound.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by targeting multiple intracellular signaling pathways involved in cancer and inflammation.
Caption: this compound inhibits multiple oncogenic and inflammatory pathways.
References
- 1. This compound from an edible mushroom suppresses inflammatory responses in RAW264.7 macrophages and growth of HT29 colon adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound activates Foxo3-mediated cell death signaling by inhibiting AKT and c-Myc in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Early Preclinical Studies of this compound and Biological Evaluation of Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of this compound probes for cellular localisation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Early Preclinical Studies of this compound and Biological Evaluation of Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols: Assessing Ergosterol Peroxide's Effect on TNF-α Secretion
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol to assess the effect of ergosterol peroxide on Tumor Necrosis Factor-alpha (TNF-α) secretion, a key cytokine implicated in inflammatory responses. The following sections detail the necessary reagents, experimental procedures, and data analysis techniques.
Introduction
This compound, a naturally occurring sterol found in various fungi and mushrooms, has demonstrated notable anti-inflammatory properties.[1][2] One of its key mechanisms of action is the suppression of pro-inflammatory cytokines, including TNF-α.[1][2] This protocol outlines an in-vitro experiment using lipopolysaccharide (LPS)-stimulated macrophages to quantify the inhibitory effect of this compound on TNF-α secretion. Macrophage-like cell lines, such as RAW264.7, are suitable models for studying inflammatory responses as they produce significant amounts of TNF-α upon stimulation with LPS, a component of gram-negative bacteria cell walls.[3][4][5]
Data Presentation
The following tables summarize quantitative data on the effect of this compound on TNF-α secretion and cell viability.
Table 1: Effect of this compound on LPS-Induced TNF-α Secretion in RAW264.7 Macrophages
| Treatment Group | This compound (µM) | LPS (ng/mL) | TNF-α Secretion (pg/mL) | % Inhibition of TNF-α Secretion |
| Control | 0 | 0 | Not Detected | N/A |
| LPS | 0 | 100 | 2500 ± 150 | 0% |
| This compound + LPS | 10 | 100 | 1250 ± 100 | 50% |
| This compound + LPS | 25 | 100 | 625 ± 50 | 75% |
| This compound + LPS | 50 | 100 | 250 ± 30 | 90% |
Data are represented as mean ± standard deviation and are hypothetical examples based on published findings for illustrative purposes.
Table 2: Effect of this compound on RAW264.7 Macrophage Viability (MTT Assay)
| Treatment Group | This compound (µM) | Cell Viability (%) |
| Control | 0 | 100 ± 5 |
| This compound | 10 | 98 ± 4 |
| This compound | 25 | 96 ± 6 |
| This compound | 50 | 95 ± 5 |
Data are represented as mean ± standard deviation and indicate that this compound has little effect on cell viability at the tested concentrations.[2] This is a crucial control to ensure that the reduction in TNF-α is not due to cytotoxicity.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: RAW264.7 (murine macrophage-like cell line).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
LPS-Induced TNF-α Secretion Assay
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well.[2] Incubate for 24 hours to allow for cell adherence.
-
This compound Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in culture medium. Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Following pre-treatment, stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include appropriate controls (untreated cells, cells treated with LPS alone, and cells treated with this compound alone).
-
Incubation: Incubate the plate for 6-24 hours at 37°C.[2]
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet the cells. Carefully collect the supernatant for TNF-α quantification.
TNF-α Quantification by ELISA (Enzyme-Linked Immunosorbent Assay)
A sandwich ELISA is a common method for quantifying TNF-α in cell culture supernatants.[6][7][8]
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for TNF-α overnight at 4°C.[6]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS) for 1-2 hours at room temperature.[6]
-
Sample Incubation: Add the collected cell culture supernatants and TNF-α standards to the wells and incubate for 2 hours at room temperature.[7]
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for TNF-α. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.[8]
-
Substrate Addition: Wash the plate and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution. A blue color will develop.[8][9]
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid). The color will change to yellow.[9]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the TNF-α concentration in the samples by comparing their absorbance to the standard curve.
Cell Viability Assay (MTT Assay)
It is essential to determine if this compound is cytotoxic at the concentrations used.[10][11][12]
-
Cell Treatment: Seed and treat cells with this compound as described in section 3.2, but without LPS stimulation.
-
MTT Reagent: After the desired incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[11][12] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10][11]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm.[11]
-
Data Analysis: Express cell viability as a percentage relative to the untreated control cells.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound's effect on TNF-α secretion.
Caption: this compound inhibits LPS-induced TNF-α secretion via MAPK and NF-κB pathways.
Mechanism of Action
This compound has been shown to suppress LPS-induced inflammatory responses by inhibiting key signaling pathways.[1][2] Specifically, it has been demonstrated to suppress the phosphorylation of p38, JNK, and ERK MAPKs (Mitogen-Activated Protein Kinases) and inhibit the DNA binding activity of NF-κB (Nuclear Factor-kappa B).[1][2] Both the MAPK and NF-κB pathways are critical for the transcriptional activation of the TNF-α gene.[13][14] By inhibiting these pathways, this compound effectively reduces the production and secretion of TNF-α. The immunomodulatory effects of this compound have also been observed in the context of viral infections, where it can suppress the NF-κB and p38/MAPK signaling pathways.[15]
References
- 1. This compound from an edible mushroom suppresses inflammatory responses in RAW264.7 macrophages and growth of HT29 colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound from an edible mushroom suppresses inflammatory responses in RAW264.7 macrophages and growth of HT29 colon adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. LPS-Induced Formation of Immunoproteasomes: TNF-α and Nitric Oxide Production are Regulated by Altered Composition of Proteasome-Active Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. novamedline.com [novamedline.com]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound exhibits antiviral and immunomodulatory abilities against porcine deltacoronavirus (PDCoV) via suppression of NF-κB and p38/MAPK signaling pathways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing the Bioactivity of Ergosterol Peroxide Through Chemical Derivatization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of ergosterol peroxide derivatives with enhanced biological activities. This document details the synthesis, in vitro efficacy, and mechanistic insights of these novel compounds, with a primary focus on their anticancer properties. Protocols for key experimental procedures are provided to facilitate the replication and further investigation of these promising therapeutic agents.
Introduction
This compound, a naturally occurring steroid endoperoxide found in various fungi and lichens, has garnered significant attention for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] However, its therapeutic potential is often limited by modest potency and poor bioavailability. To address these limitations, researchers have focused on the chemical modification of the this compound scaffold to develop derivatives with enhanced efficacy and target specificity. This document summarizes key findings in the development of these derivatives and provides detailed protocols for their synthesis and evaluation.
Enhanced Anticancer Activity of this compound Derivatives
A primary focus of derivatization has been to improve the anticancer activity of this compound. Modifications at the C-3 hydroxyl group have proven particularly effective. Strategies such as conjugation with mitochondria-targeting moieties (e.g., triphenylphosphonium cations), fluorescent dyes (e.g., coumarins), and side chains of other potent anticancer drugs (e.g., paclitaxel) have yielded derivatives with significantly improved cytotoxicity against various cancer cell lines.[3][4][5]
Quantitative Data on Anticancer Activity
The following tables summarize the in vitro anticancer activities (IC50 values) of various this compound derivatives compared to the parent compound.
Table 1: Cytotoxicity of Mitochondria-Targeting this compound-TPP+ Conjugates (Mito-EP) [3]
| Compound | Linker Length | HepG2 (µM) | MCF-7 (µM) | HeLa (µM) | GES-1 (Normal) (µM) |
| This compound (EP) | - | 19.11 | 18.23 | 25.43 | 44.89 |
| Mito-EP-3a | 2 carbons | 2.11 | 1.94 | 4.65 | 15.21 |
| Mito-EP-3b | 3 carbons | 2.34 | 1.88 | 5.12 | 7.60 |
| Mito-EP-3c | 4 carbons | 4.87 | 3.26 | 6.33 | 18.54 |
| Mito-EP-3d | 6 carbons | 9.34 | 7.51 | 8.74 | 22.17 |
| Cisplatin | - | 3.87 | 4.21 | 5.89 | - |
Mito-EP-3b demonstrated the most potent and selective anticancer activity, being 9.7-fold more efficacious than this compound in the MCF-7 cell line.[3]
Table 2: Cytotoxicity of this compound-Coumarin Conjugates [5]
| Compound | HepG2 (µM) | SK-Hep1 (µM) | MCF-7 (µM) |
| This compound (EP) | 17.32 | 19.82 | 21.09 |
| 8d | 5.31 | 6.45 | 7.45 |
| Cisplatin | 3.87 | 4.52 | 4.21 |
Conjugate 8d, featuring a coumarin fluorophore, exhibited significantly enhanced cytotoxicity compared to the parent this compound.[5][6]
Table 3: Cytotoxicity of this compound-Paclitaxel Hybrids [4]
| Compound | MCF-7 (µM) | HepG2 (µM) | HCT-116 (µM) | A549 (µM) |
| This compound (EP) | >50 | 14.62 | >50 | >50 |
| EP-B2 | 8.60 | 7.82 | 9.15 | 10.21 |
| Paclitaxel | 0.01 | 0.02 | 0.01 | 0.01 |
The hybrid compound EP-B2 showed potent activity against a panel of human cancer cell lines, including paclitaxel-resistant MCF-7 cells.[4]
Mechanism of Enhanced Activity: Mitochondrial Targeting and Apoptosis Induction
A key mechanism for the enhanced anticancer activity of many this compound derivatives is their ability to specifically target and accumulate within the mitochondria of cancer cells.[3][5][7] This targeted delivery is often achieved through conjugation with lipophilic cations like triphenylphosphonium (TPP+).
The proposed mechanism of action for mitochondria-targeting derivatives is as follows:
-
Selective Accumulation: The positively charged TPP+ moiety facilitates the accumulation of the this compound derivative within the negatively charged mitochondrial matrix of cancer cells.[3]
-
Increased ROS Production: Once inside the mitochondria, the endoperoxide bridge of the this compound core is believed to undergo hemolytic cleavage, leading to the generation of reactive oxygen species (ROS).[5]
-
Mitochondrial Dysfunction: The surge in ROS disrupts the mitochondrial membrane potential (ΔΨm) and impairs mitochondrial function.[3][8]
-
Apoptosis Induction: This mitochondrial damage triggers the intrinsic apoptotic pathway, characterized by the release of cytochrome c, upregulation of the pro-apoptotic protein Bax, and downregulation of the anti-apoptotic protein Bcl-2.[3]
This cascade of events ultimately leads to programmed cell death in cancer cells, while exhibiting greater selectivity compared to normal cells.[3]
Below is a diagram illustrating the proposed mitochondrial targeting and apoptotic pathway of this compound derivatives.
Caption: Mitochondrial targeting and apoptosis induction by EP derivatives.
Experimental Protocols
Synthesis of this compound
This compound can be synthesized from natural ergosterol through a photosensitized oxidation reaction.[5]
Materials:
-
Ergosterol
-
Eosin Y (photosensitizer)
-
Pyridine
-
Methanol
-
Oxygen source
-
Visible light source (e.g., 500W tungsten lamp)
Procedure:
-
Dissolve ergosterol in a mixture of pyridine and methanol.
-
Add a catalytic amount of Eosin Y to the solution.
-
Bubble oxygen through the solution while irradiating with a visible light source at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Synthesis of Mitochondria-Targeting this compound-TPP+ Derivatives (Mito-EP)
The synthesis involves a multi-step process to link the TPP+ moiety to the C-3 hydroxyl group of this compound via a linker.[3]
Caption: Synthetic workflow for Mito-EP derivatives.
Materials:
-
This compound
-
Dibromoalkane (e.g., 1,3-dibromopropane)
-
Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Triphenylphosphine (TPP)
-
Acetonitrile
Procedure:
-
Step 1: Synthesis of the bromoalkylated intermediate.
-
Dissolve this compound in anhydrous DMF.
-
Add NaH portion-wise at 0°C and stir for 30 minutes.
-
Add the corresponding dibromoalkane and stir at room temperature overnight.
-
Quench the reaction with water and extract with ethyl acetate.
-
Purify the crude product by column chromatography to yield the bromoalkylated this compound intermediate.
-
-
Step 2: Synthesis of the final TPP+ conjugate.
-
Dissolve the bromoalkylated intermediate and triphenylphosphine in acetonitrile.
-
Reflux the mixture overnight.
-
Cool the reaction mixture to room temperature, and collect the resulting precipitate by filtration.
-
Wash the precipitate with diethyl ether to obtain the final Mito-EP derivative.
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[3][9][10]
Materials:
-
Cancer cell lines (e.g., HepG2, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivatives for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Analysis of Mitochondrial Membrane Potential (ΔΨm)
JC-1 is a fluorescent probe commonly used to measure mitochondrial membrane potential.
Materials:
-
Cancer cells
-
This compound derivative
-
JC-1 staining kit
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat cells with the this compound derivative for the desired time.
-
Harvest and wash the cells with PBS.
-
Incubate the cells with JC-1 staining solution according to the manufacturer's protocol.
-
Analyze the cells by flow cytometry or visualize them under a fluorescence microscope. A shift from red to green fluorescence indicates a decrease in mitochondrial membrane potential.
Other Biological Activities
While the primary focus has been on anticancer applications, this compound and its derivatives also exhibit anti-inflammatory and antimicrobial activities.
Anti-inflammatory Activity
This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB and p38/MAPK signaling pathways.[11][12] Derivatives have also been evaluated for their ability to inhibit 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory cascade.[13]
Caption: Inhibition of NF-κB and MAPK pathways by this compound.
Antimicrobial Activity
This compound has demonstrated activity against Mycobacterium tuberculosis.[14][15] The development of derivatives with enhanced antimicrobial potency is an emerging area of research.
Table 4: Antimicrobial Activity of this compound
| Organism | Assay System | MIC (µg/mL) |
| Mycobacterium tuberculosis H37Rv | BACTEC 460 | 1.0-2.0 |
| Staphylococcus aureus | - | No activity |
The activity against M. tuberculosis is dependent on the testing system used.[15]
Conclusion
The development of this compound derivatives represents a promising strategy for enhancing its therapeutic potential. By employing rational design and chemical synthesis, researchers have successfully created novel compounds with significantly improved anticancer activity. The targeting of mitochondria has emerged as a particularly effective approach, leading to enhanced cytotoxicity and selectivity. Further investigation into the anti-inflammatory and antimicrobial properties of these derivatives is warranted. The protocols and data presented herein provide a valuable resource for scientists working on the discovery and development of new therapeutic agents based on the this compound scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. scielo.br [scielo.br]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Mitochondrial targeted modification and anticancer mechanism of natural product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Disrupts Triple-Negative Breast Cancer Mitochondrial Function and Inhibits Tumor Growth and Metastasis [mdpi.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound exhibits antiviral and immunomodulatory abilities against porcine deltacoronavirus (PDCoV) via suppression of NF-κB and p38/MAPK signaling pathways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Anti-inflammatory ergosterol derivatives from the endophytic fungus Fusarium chlamydosporum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antibacterial activity of this compound against Mycobacterium tuberculosis: dependence upon system and medium employed - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Ergosterol Peroxide
Welcome to the technical support center for ergosterol peroxide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the poor aqueous solubility of this promising bioactive compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the reported aqueous solubility of this compound?
A1: this compound is known to have poor aqueous solubility due to its nonpolar tetracyclic carbon structure.[1] Published data indicates that its solubility is modest, generally reported to be less than 50 µM.[2] Some studies have noted the solubility to be within the 20 μg/mL range.[1]
Q2: Why is improving the aqueous solubility of this compound important for research?
A2: Enhancing the aqueous solubility of this compound is crucial for its therapeutic application. Improved solubility can lead to better bioavailability, which in turn can enhance its efficacy in preclinical and clinical studies. Many of its anticancer and other biological activities are more pronounced when its solubility is increased, allowing for more effective cellular uptake and interaction with biological targets.
Q3: What are the primary strategies for improving the aqueous solubility of this compound?
A3: The main approaches to increase the aqueous solubility of this compound fall into two categories:
-
Chemical Modification: This involves synthesizing derivatives of this compound by introducing polar functional groups, such as hydroxyl or sulfate groups, to the sterol core. The addition of these groups enhances the molecule's ability to form hydrogen bonds with water.[1]
-
Formulation Strategies: These methods focus on encapsulating or complexing the this compound molecule without altering its chemical structure. Common techniques include the use of cyclodextrins, liposomes, and nanoparticle systems.
Q4: Which chemical modifications have shown the most promise for increasing solubility?
A4: The introduction of sulfate groups has been particularly effective in improving the aqueous solubility of this compound.[1] Sulfonation significantly enhances the hydrophilic nature of the molecule.
Q5: How do cyclodextrins help to solubilize this compound?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like this compound, within their central cavity, forming an inclusion complex. This complex has a hydrophilic exterior, which allows it to dissolve in aqueous solutions, thereby increasing the overall solubility of the guest molecule.[3]
Q6: What is the benefit of using liposomes or nanoparticles for this compound delivery?
A6: Liposomes and nanoparticles can encapsulate this compound, protecting it from degradation and facilitating its transport and delivery to target cells. These formulations can improve the apparent solubility of the compound in aqueous media and can be designed for targeted delivery, potentially increasing therapeutic efficacy and reducing side effects.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution |
| This compound precipitates out of my aqueous buffer during my experiment. | The concentration of this compound exceeds its solubility limit in the chosen buffer. | 1. Reduce the concentration: Lower the final concentration of this compound in your working solution. 2. Use a co-solvent: Initially dissolve the this compound in a small amount of a water-miscible organic solvent like DMSO or ethanol before diluting it with your aqueous buffer. Be mindful of the final solvent concentration as it may affect your experimental system. 3. Employ a solubilization technique: Prepare a cyclodextrin inclusion complex, or a liposomal or nanoparticle formulation of this compound to enhance its aqueous solubility. |
| I am observing lower than expected bioactivity in my cell-based assays. | Poor solubility is limiting the effective concentration of this compound available to the cells. | 1. Confirm solubility: Visually inspect your stock and working solutions for any signs of precipitation. 2. Enhance solubility: Utilize one of the formulation strategies outlined in the experimental protocols below to increase the bioavailability of the compound in your assay medium. 3. Synthesize a more soluble derivative: If feasible, consider using a sulfonated or hydroxylated derivative of this compound, which has been shown to have improved solubility and bioactivity.[1] |
| My formulation of this compound is not stable and aggregates over time. | The formulation may not be optimized, leading to instability. | 1. Optimize formulation parameters: For cyclodextrin complexes, adjust the molar ratio of cyclodextrin to this compound. For liposomes and nanoparticles, experiment with different lipid compositions, surfactants, or preparation methods to improve stability. 2. Characterize your formulation: Use techniques like Dynamic Light Scattering (DLS) to monitor particle size and aggregation over time. 3. Storage conditions: Store your formulation under appropriate conditions (e.g., protected from light, at a specific temperature) to maximize stability. |
Quantitative Data on Solubility Enhancement
| Compound | Method of Solubilization | Reported Aqueous Solubility | Reference |
| This compound (EP) | None (in aqueous buffer) | < 50 µM | [2] |
| This compound (EP) | None (in aqueous buffer) | Within 20 µg/mL range | [1] |
| Oxidized EP Derivative (3a) | Chemical Modification | Homogeneously soluble at 100 µM in PBS | |
| EP Derivatives (5-6, 8-10) | Chemical Modification (hydroxylation/sulfonation) | Remained within the 20 µg/mL range as EP | [1] |
Experimental Protocols
Preparation of an this compound-Cyclodextrin Inclusion Complex
This protocol is adapted from general methods for preparing inclusion complexes of hydrophobic drugs with cyclodextrins.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Tertiary butyl alcohol (TBA)
-
Deionized water
-
0.22 µm syringe filter
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Preparation of Solutions:
-
Prepare a solution of HP-β-CD in deionized water.
-
Prepare a separate solution of this compound in TBA. The concentrations will depend on the desired molar ratio (commonly 1:1 or 1:2 of drug to cyclodextrin).
-
-
Mixing:
-
Slowly add the this compound solution to the HP-β-CD solution while stirring continuously.
-
Continue stirring the mixture to ensure thorough mixing and complex formation.
-
-
Sterilization (Optional):
-
If a sterile product is required, filter the resulting solution through a 0.22 µm syringe filter.
-
-
Lyophilization:
-
Freeze the solution at a low temperature (e.g., -80°C) until completely solid.
-
Lyophilize the frozen solution under vacuum until a dry powder is obtained. The TBA will be removed during this process due to its high vapor pressure.[4]
-
-
Characterization:
-
The formation of the inclusion complex can be confirmed by techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffractometry (XRD), and Fourier Transform Infrared (FTIR) spectroscopy.[4]
-
The dissolution rate of the complex in an aqueous buffer should be determined and compared to that of the free drug.
-
Formulation of this compound Nanoparticles
This protocol is based on the antisolvent precipitation method for formulating nanoparticles of poorly soluble compounds.
Materials:
-
This compound
-
A suitable organic solvent (e.g., acetone, ethanol)
-
Deionized water (as the antisolvent)
-
A stabilizer (e.g., a surfactant like Tween 80 or a polymer like PVP)
-
Syringe pump
-
Magnetic stirrer
Procedure:
-
Preparation of Solutions:
-
Dissolve this compound in the chosen organic solvent to create the "solvent phase."
-
Dissolve the stabilizer in deionized water to create the "antisolvent phase."
-
-
Nanoprecipitation:
-
Place the antisolvent phase on a magnetic stirrer and stir at a constant rate.
-
Using a syringe pump, inject the solvent phase into the antisolvent phase at a controlled flow rate. The rapid mixing will cause the this compound to precipitate out of the solution as nanoparticles.
-
-
Solvent Removal:
-
Allow the resulting nanoparticle suspension to stir to evaporate the organic solvent. Gentle heating or a rotary evaporator can be used to expedite this process.
-
-
Characterization:
-
The particle size and size distribution of the nanoparticles should be analyzed using Dynamic Light Scattering (DLS).
-
The morphology of the nanoparticles can be observed using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
The dissolution profile of the nanoparticle formulation should be compared to the unformulated drug.
-
Liposomal Encapsulation of this compound
This protocol describes the thin-film hydration method for encapsulating a hydrophobic compound like this compound in liposomes.
Materials:
-
This compound
-
Phospholipids (e.g., DSPC, DMPC)
-
Cholesterol
-
An organic solvent (e.g., chloroform, or a chloroform:methanol mixture)
-
Aqueous buffer (e.g., PBS)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the phospholipids, cholesterol, and this compound in the organic solvent in a round-bottom flask. The molar ratio of the components should be optimized for stability and encapsulation efficiency.
-
Attach the flask to a rotary evaporator and rotate it in a water bath set above the lipid transition temperature to remove the organic solvent. This will leave a thin lipid film on the inner wall of the flask.
-
Further dry the film under vacuum to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding the aqueous buffer to the flask. The temperature of the buffer should be above the lipid transition temperature.
-
Agitate the flask to allow the lipid film to peel off and form multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles of a defined size, pass the MLV suspension through an extruder fitted with polycarbonate membranes of a specific pore size (e.g., 100 nm). This should be done multiple times to ensure a uniform size distribution.
-
-
Purification:
-
Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size and zeta potential of the liposomes using DLS.
-
The encapsulation efficiency can be calculated by measuring the amount of this compound in the liposomes compared to the initial amount used.
-
Signaling Pathways and Experimental Workflows
Caption: A general workflow for addressing the poor aqueous solubility of this compound.
Caption: this compound inhibits the PI3K/AKT signaling pathway, leading to apoptosis.[5][6]
Caption: this compound induces apoptosis via the intrinsic mitochondrial pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. oncotarget.com [oncotarget.com]
- 3. alzet.com [alzet.com]
- 4. Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound activates Foxo3-mediated cell death signaling by inhibiting AKT and c-Myc in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound activates Foxo3-mediated cell death signaling by inhibiting AKT and c-Myc in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Ergosterol Peroxide Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of ergosterol peroxide.
Frequently Asked Questions (FAQs)
Q1: My this compound (EP) shows low efficacy in in vivo models despite promising in vitro results. What could be the primary reason?
A1: The most likely reason for the discrepancy between in vitro and in vivo results is the poor aqueous solubility and, consequently, low oral bioavailability of this compound.[1][2] this compound is a lipophilic compound with a nonpolar tetracyclic carbon system, which limits its dissolution in gastrointestinal fluids and subsequent absorption.[3][4]
Q2: What are the main strategies to improve the oral bioavailability of this compound?
A2: The primary strategies focus on improving its solubility and dissolution rate. These can be broadly categorized into:
-
Chemical Modification: Synthesizing more soluble derivatives or prodrugs of EP.[3][4]
-
Formulation Technologies:
-
Physical Modification: Reducing the particle size of EP through techniques like micronization to increase the surface area for dissolution.[9][10][11]
Q3: Are there any chemical modifications to the this compound structure that have been shown to improve its solubility?
A3: Yes, creating derivatives by introducing hydrogen-bond-promoting groups can significantly improve aqueous solubility. The introduction of hydroxy and particularly sulfate functional groups to the EP core has been shown to enhance its hydrophilicity.[3][4] These modifications can also serve as a prodrug strategy, where the modified, more soluble compound is converted back to the active EP in a biological setting.[3][4]
Q4: How do liposomal formulations enhance the bioavailability of this compound?
A4: Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. For a lipophilic compound like this compound, it can be incorporated into the lipid bilayer of the liposome. This encapsulation protects the drug from degradation in the gastrointestinal tract and can improve its absorption.[1][5][12] Studies have shown that liposomal delivery is a necessary approach to overcome the poor aqueous solubility of EP and its derivatives.[1]
Q5: What are Self-Emulsifying Drug Delivery Systems (SEDDS) and how can they be applied to this compound?
A5: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[6][13][14][15] By dissolving this compound in a SEDDS formulation, it can be presented in a solubilized state in vivo, which can significantly enhance its absorption and bioavailability.[6]
Troubleshooting Guides
Issue 1: Difficulty in dissolving this compound for in vitro assays.
-
Problem: this compound precipitates out of solution in aqueous buffers, leading to inconsistent results. This is often observed at concentrations as low as <50 µM.[1]
-
Troubleshooting Steps:
-
Initial Stock Solution: Prepare a high-concentration stock solution of this compound in an organic solvent like DMSO.
-
Working Concentration: When preparing the final working concentration in your aqueous assay medium, ensure the final concentration of the organic solvent is low (typically <0.5%) to minimize solvent-induced artifacts.
-
Solubility Limit: Be aware of the modest aqueous solubility of EP (<50 µM) and design experiments within this concentration range if possible.[1]
-
Formulation: For cellular assays requiring higher concentrations, consider using a suitable formulation strategy, such as encapsulation in liposomes, even at the in vitro stage to improve its delivery to the cells.[1]
-
Issue 2: Low and variable oral absorption of this compound in animal studies.
-
Problem: Pharmacokinetic studies show low plasma concentrations (Cmax) and high variability after oral administration.
-
Troubleshooting Steps:
-
Particle Size Reduction: Ensure the this compound used has a small and uniform particle size. Micronization can improve the dissolution rate.[10][11]
-
Formulation Development:
-
Lipid-Based Formulations: Develop and test a lipid-based formulation. Nanostructured lipid carriers (NLCs) and self-emulsifying drug delivery systems (SEDDS) are promising options for improving the oral bioavailability of lipophilic compounds.[2][6]
-
Solid Dispersions: Prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.[7][8]
-
-
Chemical Modification: If formulation strategies are insufficient, consider synthesizing and evaluating more soluble derivatives of this compound, such as sulfate derivatives.[3][4]
-
Data Presentation
Table 1: Comparison of Aqueous Solubility for this compound and its Derivatives
| Compound | Modification | Aqueous Solubility | Reference |
| This compound (EP) | - | < 50 µM | [1] |
| EP Derivative (Oxidized) | Oxidation at C3 | Homogeneously soluble at 100 µM in PBS | [1] |
| EP Derivatives | Introduction of hydroxy and sulfate groups | Significant improvement, especially with sulfate groups | [3][4] |
Table 2: Permeability Data for this compound
| Assay System | Apparent Permeability (Papp, A to B) | Efflux Ratio (B to A / A to B) | Conclusion | Reference |
| Caco-2 cells | 342.21 nm/s | 0.93 | Good cellular permeability | [1][16] |
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives (Sulfonation)
This protocol is a generalized representation based on described methods.[4]
-
Dissolution: Dissolve this compound in a suitable anhydrous solvent (e.g., THF).
-
Sulfonating Agent: Add a sulfonating agent, such as a sulfur trioxide pyridine complex (SO3•pyr), to the solution. The molar equivalents of the sulfonating agent will depend on the number of hydroxyl groups to be sulfonated.
-
Reaction Conditions: Heat the reaction mixture (e.g., to 45 °C) for several hours (e.g., 5 hours).
-
Salt Formation: Add a suitable counter-ion source, such as tetrabutylammonium iodide, and continue the reaction for a short period (e.g., 20 minutes).
-
Purification: Purify the resulting sulfate derivative using appropriate chromatographic techniques.
-
Characterization: Confirm the structure of the synthesized derivative using methods like NMR and mass spectrometry.
Protocol 2: Preparation of this compound-Loaded Liposomes
This is a general protocol for preparing liposomes, which can be adapted for this compound.
-
Lipid Film Hydration:
-
Dissolve the lipids (e.g., phosphatidylcholine and cholesterol/ergosterol) and this compound in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture).
-
Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS) by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller, more uniform liposomes (e.g., small unilamellar vesicles or SUVs), sonicate the MLV suspension using a probe or bath sonicator, or extrude it through polycarbonate membranes with a defined pore size.
-
-
Purification:
-
Remove any unencapsulated this compound by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.
-
-
Characterization:
-
Characterize the liposomes for particle size, polydispersity index, zeta potential, and encapsulation efficiency.
-
Visualizations
References
- 1. Development of this compound probes for cellular localisation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Beneficial Effects and Pharmacological Properties of Ergosterol, a Common Bioactive Compound in Edible Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Early Preclinical Studies of this compound and Biological Evaluation of Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 7. japsonline.com [japsonline.com]
- 8. mdpi.com [mdpi.com]
- 9. ijsdr.org [ijsdr.org]
- 10. ijmsdr.org [ijmsdr.org]
- 11. pnrjournal.com [pnrjournal.com]
- 12. Ergosterol-Enriched Liposomes with Post-Processing Modifications for Serpylli Herba Polyphenol Delivery: Physicochemical, Stability and Antioxidant Assessment [mdpi.com]
- 13. ijpcbs.com [ijpcbs.com]
- 14. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. scispace.com [scispace.com]
troubleshooting common problems in ergosterol peroxide synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of ergosterol peroxide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly through the widely used photooxidation method.
| Problem ID | Issue | Possible Causes | Suggested Solutions |
| EP-S-01 | Low or No Product Yield | Ineffective photosensitizer | - Ensure the photosensitizer (e.g., Eosin Y, Rose Bengal) is fresh and has been stored correctly, protected from light. - Verify the correct concentration of the photosensitizer is used as specified in the protocol. |
| Inadequate oxygen supply | - Ensure a continuous and steady flow of oxygen is bubbled through the reaction mixture. - Use a solvent that has good oxygen solubility. | ||
| Insufficient light exposure | - Check that the light source (e.g., halogen lamp, sodium lamp) is functioning correctly and provides the appropriate wavelength for the chosen photosensitizer. - Ensure the reaction vessel is made of a material that allows for maximum light penetration (e.g., quartz). | ||
| Incorrect solvent | - Use a solvent in which both ergosterol and the photosensitizer are soluble. Pyridine and ethanol are commonly used.[1] - Ensure the solvent is dry and free of impurities that may quench singlet oxygen. | ||
| EP-S-02 | Presence of Impurities in the Final Product | Formation of side products | - Ergosterol 7-hydroperoxide and keto derivatives can form as byproducts.[2] - Optimize reaction time to minimize the formation of degradation products. - Purify the crude product using column chromatography or recrystallization. |
| Unreacted ergosterol | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material. - If the reaction is incomplete, extend the irradiation time or check the efficiency of the light source and oxygen supply. | ||
| Photosensitizer residue | - After the reaction, wash the organic phase thoroughly to remove the photosensitizer. - Utilize purification methods like column chromatography to separate the product from the photosensitizer. | ||
| EP-S-03 | Reaction Fails to Initiate | Inactive light source | - Verify that the lamp is emitting light at the correct wavelength to excite the photosensitizer. - Replace the lamp if it is old or not functioning at its optimal capacity. |
| Quenching of singlet oxygen | - Ensure the solvent and reagents are pure and free from quenching impurities. - Certain compounds can act as singlet oxygen quenchers, review all reagents for potential inhibitors. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and established method for synthesizing this compound is the photooxidation of ergosterol. This reaction involves the use of a photosensitizer, a light source, and a continuous supply of oxygen.[1][3]
Q2: Which photosensitizers are most effective for this synthesis?
Eosin Y and Rose Bengal are the most commonly used and effective photosensitizers for the photooxidation of ergosterol.[4] The choice between them may depend on the specific reaction conditions and desired yield.
Q3: What are the typical yields for this compound synthesis?
Yields can vary depending on the specific protocol and reaction conditions. However, yields of around 64% have been reported in the literature.[5] Optimization of factors such as the photosensitizer concentration, light intensity, and oxygen flow can help maximize the yield.
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). By comparing the spot of the reaction mixture with that of the starting material (ergosterol), you can determine the extent of the conversion to this compound. A new spot corresponding to the product should appear, while the ergosterol spot diminishes over time.
Q5: What are the common impurities I should look out for, and how can I remove them?
Common impurities include unreacted ergosterol, photosensitizer residue, and side products such as ergosterol 7-hydroperoxide and various keto derivatives.[2] Purification is typically achieved through column chromatography on silica gel or by recrystallization from a suitable solvent system.[1][6]
Experimental Protocols
Protocol 1: Photooxidation of Ergosterol using Eosin Y
This protocol is adapted from a commonly cited method for the synthesis of this compound.[1]
Materials:
-
Ergosterol
-
Eosin Y
-
Pyridine (solvent)
-
Oxygen gas
-
Quartz reaction vessel
-
High-intensity visible light lamp (e.g., 500W halogen lamp)
-
Stirring apparatus
-
Ice-water bath
Procedure:
-
Dissolve ergosterol and a catalytic amount of Eosin Y in pyridine in the quartz reaction vessel.
-
Place the reaction vessel in an ice-water bath to maintain a low temperature.
-
Continuously bubble oxygen gas through the solution while vigorously stirring.
-
Irradiate the reaction mixture with a high-intensity visible light lamp.
-
Monitor the reaction progress by TLC until the ergosterol is consumed.
-
Upon completion, quench the reaction and purify the crude product using column chromatography.
Quantitative Data
Table 1: Reported Yields and Conditions for this compound Synthesis
| Starting Material | Photosensitizer | Solvent | Light Source | Reported Yield (%) | Reference |
| Ergosterol | Eosin Y | Pyridine | Iodine tungsten lamp (500 W) | Not explicitly stated, but successful synthesis reported | [1] |
| Ergosterol | Phloxine B | Not Specified | Visible Light | Not explicitly stated, but successful synthesis reported | [3] |
| Ergosterol | Not Specified | Not Specified | Not Specified | 64 | [5] |
Table 2: Singlet Oxygen Quantum Yields of Common Photosensitizers
The efficiency of photosensitizers in generating singlet oxygen is a critical factor for the synthesis.
| Photosensitizer | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| Eosin Y | PBS-D₂O | Concentration-dependent | [2][7] |
| Rose Bengal | Water | ~0.75 | [4] |
| Methylene Blue | PBS-D₂O | Concentration-dependent | [2][7] |
Note: The quantum yield can be influenced by the solvent and the concentration of the photosensitizer.
Visualizations
Diagram 1: this compound Synthesis Workflow
Caption: A flowchart illustrating the key steps in the photooxidative synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A logical diagram for troubleshooting low yield in this compound synthesis.
References
- 1. Quantitative Analysis of Vitamin D2 and Ergosterol in Yeast-Based Supplements Using High-Performance Liquid Chromatography with Ultraviolet Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concentration-Dependent Photoproduction of Singlet Oxygen by Common Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the effect of rose bengal- and eosin Y-mediated photodynamic inactivation on planktonic cells and biofilms of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of this compound Conjugates as Mitochondria Targeting Probes for Enhanced Anticancer Activity [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Refining HPLC-UV Methods for Ergosterol Peroxide Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with HPLC-UV methods for ergosterol peroxide analysis.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC-UV method for this compound analysis?
A1: A common starting point for separating ergosterol and this compound is using a reversed-phase C18 column with an isocratic mobile phase of methanol and acetonitrile. A common ratio is 85:15 (v/v) at a flow rate of 1 mL/min, with UV detection around 282 nm.[1][2][3]
Q2: How can I extract this compound from my samples?
A2: Several extraction methods can be employed depending on the sample matrix. Common approaches involve using solvents like n-hexane, or mixtures such as methanol/dichloromethane or chloroform/methanol.[1][2][4][5] For solid samples like mushrooms, ultrasonic-assisted extraction can be effective.[3] After extraction, the sample is typically centrifuged, the supernatant collected, and filtered through a 0.45 µm syringe filter before injection into the HPLC system.[2][4]
Q3: What are the expected retention times for ergosterol and this compound?
A3: Retention times will vary depending on the specific column, mobile phase composition, and flow rate. However, as a general guide, with a C18 column and a methanol/acetonitrile mobile phase, this compound typically elutes earlier than ergosterol. For example, one study reported a retention time of approximately 4.3 minutes for this compound and 16.3 minutes for ergosterol.[2][3]
Q4: Is this compound stable during analysis?
A4: Ergosterol and its peroxide can be sensitive to light and may degrade.[6][7] It is crucial to protect samples from direct light during preparation and analysis. Using amber vials and minimizing sample exposure time can help prevent degradation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No peaks or very small peaks | 1. Detector lamp is off. 2. No sample injected or sample concentration is too low. 3. Mobile phase flow is stopped. 4. Incorrect detection wavelength. | 1. Turn on the detector lamp.[8] 2. Verify sample injection and consider concentrating the sample. 3. Check the pump and ensure there is mobile phase flow.[8] 4. Ensure the UV detector is set to an appropriate wavelength for this compound (around 282 nm).[9][10] |
| Poor peak shape (tailing or fronting) | 1. Column contamination or degradation. 2. Sample solvent is too strong. 3. Column void or channeling. | 1. Wash the column with a strong solvent or replace it if necessary.[11] 2. Dissolve the sample in the mobile phase or a weaker solvent.[12] 3. Replace the column.[11] |
| Shifting retention times | 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Pump malfunction or leaks. | 1. Ensure the mobile phase is well-mixed and degassed.[12] 2. Use a column oven to maintain a consistent temperature.[13] 3. Check the pump for leaks and ensure it is delivering a constant flow rate.[8] |
| Baseline noise or drift | 1. Impurities in the mobile phase or sample. 2. Insufficient mobile phase degassing. 3. Detector lamp aging. | 1. Use high-purity solvents and filter the mobile phase and samples.[14] 2. Degas the mobile phase thoroughly using sonication or an online degasser.[14] 3. Replace the detector lamp if it has exceeded its lifetime. |
| Co-elution with interfering peaks | 1. Matrix effects from complex samples. 2. Inadequate chromatographic separation. | 1. Optimize the sample preparation to remove interfering substances.[15] 2. Adjust the mobile phase composition (e.g., change the methanol/acetonitrile ratio) or consider a gradient elution.[6] |
Experimental Protocols
Sample Preparation: Extraction from Fungal Material
-
Weigh approximately 2g of dried and powdered fungal material into a flask.
-
Add 20 mL of a methanol/acetonitrile mixture (85:15, v/v).[3]
-
Place the flask in an ultrasonic bath at 4°C for 30 minutes.[3]
-
Centrifuge the mixture at 3,500 rpm for 10 minutes.[3]
-
Collect the supernatant. Repeat the extraction process on the residue twice more and combine all supernatants.
-
Filter the combined extract through a 0.45 µm nylon syringe filter into an HPLC vial.[2][3]
-
Store the samples at 4°C in the dark until analysis.[3]
HPLC-UV Analysis
The following table summarizes typical HPLC-UV parameters for this compound analysis.
| Parameter | Value |
| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm)[1][2] |
| Mobile Phase | Isocratic Methanol/Acetonitrile (85:15, v/v)[1][2][3] |
| Flow Rate | 1.0 mL/min[1][2][3] |
| Injection Volume | 20 µL[4] |
| Column Temperature | Ambient or controlled at 25°C[6] |
| UV Detection Wavelength | 282 nm[6][9][10] |
Quantitative Data Summary
The following table presents a summary of quantitative data from various studies for the analysis of ergosterol and this compound.
| Analyte | Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| This compound | 4.335 ± 0.2 | 0.46969 | 1.56563 | [3] |
| Ergosterol | 16.295 ± 0.2 | - | - | [3] |
| Ergosterol | 6.66 | 0.1 mg/kg (dry weight) | 0.5 mg/kg (dry weight) | [13][16] |
| This compound | 7.18 | 20 ng/mL | 50 ng/mL | [17] |
Visualizations
Caption: Workflow for this compound Analysis.
Caption: HPLC Troubleshooting Logic Diagram.
References
- 1. phytojournal.com [phytojournal.com]
- 2. researchgate.net [researchgate.net]
- 3. phytojournal.com [phytojournal.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. A New Method for the Isolation of Ergosterol and Peroxyergosterol as Active Compounds of Hygrophoropsis aurantiaca and in Vitro Antiproliferative Activity of Isolated this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Methodology for Estimating the Ergosterol in Meat Product-Borne Toxigenic Moulds to Evaluate Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cerealsgrains.org [cerealsgrains.org]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. mdpi.com [mdpi.com]
- 14. ijprajournal.com [ijprajournal.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A sensitive, precise and rapid LC-MS/MS method for determination of this compound in Paecilomyces cicadae mycelium - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ergosterol Peroxide Cell-Based Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ergosterol peroxide in cell-based assays. Our goal is to help you minimize variability and ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing and storing this compound stock solutions?
A1: this compound has limited aqueous solubility. Therefore, it is crucial to prepare and store it correctly to ensure consistent results.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of this compound.[1] Ethanol can also be used, but the solubility is lower.[2]
-
Stock Solution Preparation: To prepare a stock solution, dissolve the this compound powder in 100% DMSO. Gentle warming and ultrasonic treatment may be necessary to fully dissolve the compound.[1]
-
Storage: Store the stock solution in small aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] It is critical to protect the solution from light and moisture.[1] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound and precipitation.[1]
Q2: I am observing precipitation of this compound in my cell culture wells. What could be the cause and how can I prevent it?
A2: Precipitation of this compound during your experiment is a common issue due to its low aqueous solubility and can significantly impact your results.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. A final concentration of 0.1% DMSO is often considered safe for most cell lines.
-
Working Solution Preparation: When preparing your working solutions, dilute the high-concentration DMSO stock serially in your cell culture medium. It is crucial to mix thoroughly after each dilution step to prevent the compound from crashing out of solution.
-
Serum Content: The presence of serum in the culture medium can sometimes help to solubilize lipophilic compounds. However, high concentrations of serum proteins may also bind to this compound, reducing its effective concentration.[3] If you suspect this is an issue, you may need to perform a serum-shift assay to determine the impact of serum on your IC50 values.
-
Visual Inspection: Always visually inspect your plates under a microscope after adding the compound to check for any signs of precipitation. If precipitation is observed, you may need to optimize your dilution scheme or consider using a formulation strategy like liposomes to improve solubility.[4]
Q3: I am seeing significant variability in the IC50 values for this compound between different experiments. What are the potential sources of this variability?
A3: Variability in IC50 values is a common challenge in cell-based assays. For this compound, this can be attributed to several factors:
-
Cell-Specific Factors:
-
Cell Line: Different cancer cell lines exhibit varying sensitivity to this compound due to differences in the expression and activity of its target signaling pathways, such as AKT/Foxo3, STAT3, and Wnt/β-catenin.[5][6]
-
Cell Density: The number of cells seeded per well can significantly influence the apparent IC50 value. Higher cell densities can sometimes lead to increased resistance.[7] It is crucial to optimize and maintain a consistent cell seeding density for all experiments.
-
Passage Number: The passage number of your cell line can affect its phenotype, growth rate, and drug response.[8][9][10] It is recommended to use cells within a consistent and low passage number range for your experiments.
-
-
Experimental Conditions:
-
Incubation Time: The duration of exposure to this compound will impact the observed cytotoxicity. Ensure you use a consistent incubation time for all experiments.
-
Compound Stability: While this compound is relatively stable, prolonged incubation in cell culture medium at 37°C could lead to some degradation. Prepare fresh dilutions for each experiment.
-
-
Assay-Specific Factors:
-
Each type of cytotoxicity assay (e.g., MTT, CellTiter-Glo, LDH) has its own sources of variability. Refer to the specific troubleshooting guides below for more details.
-
Troubleshooting Guides
General Troubleshooting for this compound Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- "Edge effect" in 96-well plates- Compound precipitation | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outer wells of the plate or fill them with sterile PBS or media.- Visually inspect wells for precipitation after compound addition. |
| Low or no cytotoxic effect observed | - Incorrect compound concentration- Cell line is resistant- Short incubation time- Compound degradation | - Verify the concentration of your stock solution.- Test a wider range of concentrations.- Consider using a more sensitive cell line (see Table 1).- Increase the incubation time.- Use freshly prepared stock solutions and dilutions. |
| Inconsistent results between different assay types | - Different biological principles of the assays (metabolic activity vs. membrane integrity)- Interference of this compound with a specific assay | - Understand the mechanism of each assay. For example, MTT measures metabolic activity, while LDH measures membrane integrity.- Test for compound interference with the assay reagents in a cell-free system. |
Assay-Specific Troubleshooting
MTT Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background in wells without cells | - Contamination of media or reagents- Phenol red in the medium | - Use fresh, sterile reagents.- Use a phenol red-free medium for the assay. |
| Incomplete formazan crystal solubilization | - Insufficient volume of solubilization solution- Inadequate mixing | - Ensure complete dissolution of the formazan crystals by thorough mixing. Visually confirm under a microscope. |
| Interference from this compound | - this compound may have reducing properties that can affect the MTT reagent. | - Include a control with this compound in cell-free media to assess for any direct reduction of MTT. |
CellTiter-Glo® (ATP) Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Uneven cell lysis- Inconsistent incubation time after reagent addition | - Ensure complete and uniform cell lysis by mixing the plate thoroughly after adding the reagent.- Adhere to a consistent incubation time before reading the luminescence. |
| Low signal | - Low cell number- Depletion of ATP due to cellular stress other than cytotoxicity | - Optimize cell seeding density.- Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
LDH Release Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background LDH in control wells | - High spontaneous LDH release from unhealthy cells- LDH present in the serum of the culture medium | - Ensure cells are healthy and not overly confluent.- Use a low-serum or serum-free medium during the assay, or include a medium-only background control.[11] |
| Low signal (low LDH release) in treated wells | - Cell death mechanism is not primarily necrosis- Insufficient incubation time | - this compound may induce apoptosis, which may not result in significant LDH release in the early stages.- Increase the incubation time or use a later time point for measurement. |
Quantitative Data Summary
Table 1: Comparative Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Incubation Time (h) | IC50 (µM) | Reference(s) |
| HepG2 | Hepatocellular Carcinoma | Trypan Blue | 36 | ~23 | [12] |
| JHH-1 | Hepatocellular Carcinoma | Trypan Blue | - | More sensitive than HepG2 | [5] |
| SNU-449 | Hepatocellular Carcinoma | Trypan Blue | - | More sensitive than HepG2 | [5] |
| OVCAR-3 | Ovarian Cancer | Presto Blue® | 48 | ~25 | [6] |
| CAOV3 | Ovarian Cancer | Presto Blue® | 48 | ~30 | [6] |
| HOC-7 | Ovarian Cancer | Presto Blue® | 48 | ~40 | [6] |
| MPSC-1 | Ovarian Cancer | Presto Blue® | 48 | ~50 | [6] |
| SUM149 | Triple-Negative Breast Cancer | CellTiter-Glo | 72 | ~5 | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | CellTiter-Glo | 72 | ~15 | [2] |
| T-47D | Breast Cancer (ER+) | - | - | 5.8 | [13] |
| LS180 | Colon Adenocarcinoma | MTT | 96 | 17.3 µg/mL (~40.4) | [14] |
| A549 | Lung Adenocarcinoma | - | - | 35 | [15] |
Note: IC50 values can vary significantly based on the specific experimental conditions and assay used. This table is for comparative purposes only.
Experimental Protocols
General Protocol for a Cell Viability Assay (e.g., MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include appropriate controls (vehicle control with DMSO, and a positive control for cell death).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay: Perform the cell viability assay according to the manufacturer's protocol (e.g., add MTT reagent, incubate, solubilize formazan crystals).
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Visualizations
Caption: A generalized workflow for conducting a cell-based assay with this compound.
Caption: Key signaling pathways modulated by this compound in cancer cells.
References
- 1. Early Preclinical Studies of this compound and Biological Evaluation of Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of this compound probes for cellular localisation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound activates Foxo3-mediated cell death signaling by inhibiting AKT and c-Myc in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits ovarian cancer cell growth through multiple pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of passage number on cellular response to DNA-damaging agents: cell survival and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 10. echemi.com [echemi.com]
- 11. mdpi.com [mdpi.com]
- 12. Targeting the Wnt/beta-catenin Pathway in Cancer: Update on Effectors and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A New Method for the Isolation of Ergosterol and Peroxyergosterol as Active Compounds of Hygrophoropsis aurantiaca and in Vitro Antiproliferative Activity of Isolated this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
synthesis of ergosterol peroxide analogs to improve solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on the synthesis of ergosterol peroxide analogs to improve aqueous solubility.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is improving the solubility of this compound a primary focus for its development as a therapeutic agent?
This compound (EP) is a bioactive steroidal compound found in many fungal species that demonstrates promising anticancer effects.[1] However, its therapeutic potential is hampered by poor aqueous solubility, a consequence of its nonpolar tetracyclic carbon structure and an alkyl side chain.[1][2] This low solubility can limit its bioavailability, affecting cellular uptake and overall efficacy in biological systems.[2][3][4] Enhancing its solubility is crucial for developing viable drug formulations and improving its therapeutic index.
Q2: What are the most effective strategies for synthesizing this compound analogs with enhanced aqueous solubility?
The primary strategy involves chemical modification to introduce more hydrophilic functional groups that can increase hydrogen bonding with water.[2] Key successful approaches include:
-
Introduction of Hydroxy and Sulfate Groups: Adding hydroxyl and, particularly, sulfate functional groups has been shown to significantly improve aqueous solubility.[1][2] Sulfate groups can serve as a prodrug mechanism, enhancing solubility for delivery and then being cleaved by enzymes in a biological setting.[2]
-
Functionalization at the C3-Hydroxyl Position: The hydroxyl group at the C3 position of the this compound core is an ideal and feasible site for modification.[3][5] This allows for the attachment of various linkers and functional groups while preserving the essential endoperoxide bridge, which is critical for its biological activity.[3][6]
-
Synthesis of Carbamates: Creating derivatives such as benzyl carbamates has been shown to yield superior biological activity, which is presumed to be linked to improved aqueous solubility.[3]
Q3: My synthesized analog has precipitated out of the DMSO stock solution. What causes this and how can it be addressed?
Precipitation from organic solvents like DMSO is a known issue for this compound and some of its analogs, especially at higher concentrations (e.g., 5–10 mM) over time.[3][4] This indicates that even in organic solvents, the solubility can be limited.
Troubleshooting Steps:
-
Lower Concentration: Prepare more dilute stock solutions for storage and daily use.
-
Alternative Solvents: While challenging, exploring other biocompatible solvent systems may be necessary.
-
Formulation Strategies: For biological assays, consider using formulation approaches to overcome solubility liabilities. Liposomal delivery or other prodrug strategies are often necessary for in vivo studies and can be adapted for in vitro experiments to maintain compound solubility in aqueous media.[4]
Q4: I have successfully synthesized a new analog, but its aqueous solubility is only modestly improved. What are the next steps?
It is not uncommon for initial modifications to result in only modest solubility gains. For instance, some derivatives with additional heteroatoms remained within the same solubility range (~20 μg/mL) as the parent this compound.[1][2]
Alternative Strategies:
-
Incorporate Highly Polar Groups: Focus on introducing groups with a greater capacity for hydrogen bonding and ionization. The addition of a sulfate group has been reported to cause a significant improvement in solubility.[1][2]
-
Prodrug Approaches: Design analogs that are more soluble for administration and are later metabolized to the active form.
-
Conjugation: Consider conjugating this compound to a highly soluble molecule, such as a fluorescent probe or a mitochondria-targeting moiety, which can also enhance other properties like cellular uptake and localization.[5][7]
Section 2: Data & Pathway Insights
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and select analogs to allow for easy comparison.
| Compound/Analog | Modification Strategy | Aqueous Solubility | Cytotoxicity (EC50) | Target Cell Line |
| This compound (EP) | Parent Compound | <50 µM (~20 µg/mL)[2][3][4] | Variable across cell lines[3] | SUM149, MDA-MB-231 |
| Analog 3a | Oxidation at C3 to form an enone system | Homogeneously soluble at 100 µM in PBS[3][4] | Improved activity vs. EP[3] | SUM149 |
| Analogs with Sulfate Groups | Introduction of sulfate groups at C3 | "Significant solubility improvement"[1][2] | Data not specified | Triple-Negative Breast Cancer (TNBC) Models |
| Analogs 5-6, 8-10 | Iterative addition of heteroatoms | Remained within the 20 µg/mL range[1][2] | Better than EP[2] | SUM149 |
| Benzyl Carbamate Analogs | Addition of benzyl carbamate at C3 | Improved (presumed)[3] | Superior biological activity to EP[3] | Breast Cancer Models |
Visualization of Synthesis Workflow and Biological Action
The following diagrams illustrate the general workflow for analog synthesis and the proposed biological signaling pathway of this compound.
Caption: General workflow for synthesis and evaluation of this compound analogs.
Caption: Proposed signaling pathway for this compound-induced cell death.
Section 3: Experimental Protocols
Protocol 1: General Synthesis of this compound (EP) from Ergosterol
This protocol is adapted from methodologies described in the literature.[3][5] It involves a photosensitized hetero-Diels-Alder reaction.
Materials:
-
Ergosterol
-
Photosensitizer (e.g., Phloxine B or Eosin Y)
-
Solvent (e.g., Pyridine, Methanol, or a mixture)
-
Oxygen Source (O₂ gas cylinder or air pump)
-
Visible Light Source (e.g., 150W tungsten lamp)
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
Dissolve ergosterol in the chosen solvent in a flask equipped with a gas inlet tube and a stirrer.
-
Add a catalytic amount of the photosensitizer (e.g., Phloxine B).
-
While stirring vigorously, irradiate the mixture with a visible light source.
-
Simultaneously, bubble a steady stream of oxygen through the solution.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the ergosterol starting material is consumed.
-
Once the reaction is complete, remove the light source and stop the oxygen flow.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound. An isolated yield of over 90% has been reported.[3]
Protocol 2: Synthesis of an EP Analog via Esterification at the C3-Hydroxyl Group
This protocol describes a general method for creating ester derivatives at the C3 position.[3]
Materials:
-
This compound (EP)
-
Acylating Agent (e.g., a specific acyl chloride or anhydride)
-
Anhydrous Solvent (e.g., Dichloromethane - DCM)
-
Base (e.g., Pyridine or Triethylamine with DMAP)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Dissolve this compound in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add the base (e.g., 2-3 equivalents of pyridine) to the solution and stir.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the acylating agent (e.g., 1.5 equivalents of the desired acyl chloride) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography to obtain the desired ester analog.
Protocol 3: General Procedure for Aqueous Solubility Assessment
This protocol outlines a common shake-flask method for determining the thermodynamic solubility of a compound.
Materials:
-
Synthesized Analog (as a solid)
-
Aqueous Buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)
-
Orbital Shaker with temperature control
-
Microcentrifuge tubes or glass vials
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Analytical equipment for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer (e.g., 1 mL of PBS). The goal is to have undissolved solid remaining at equilibrium.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the samples for a sufficient period to reach equilibrium (typically 24-72 hours).
-
After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Carefully collect the supernatant, ensuring no solid is disturbed. For extra precaution, filter the supernatant through a 0.22 µm syringe filter.
-
Quantify the concentration of the dissolved compound in the clear supernatant using a pre-validated analytical method (e.g., HPLC) by comparing the result against a standard curve prepared with known concentrations of the compound.
References
- 1. Early Preclinical Studies of this compound and Biological Evaluation of Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of this compound probes for cellular localisation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis of this compound Conjugates as Mitochondria Targeting Probes for Enhanced Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Efficacy of Ergosterol Peroxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving ergosterol peroxide.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental use of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible results in cell viability assays (e.g., MTT, XTT). | 1. Poor aqueous solubility: this compound has low solubility in aqueous media, leading to precipitation and inconsistent concentrations.[1][2] 2. Compound precipitation: The compound may precipitate out of the solution over time, especially at higher concentrations or during long incubation periods.[1] 3. Interaction with assay components: The compound might interfere with the assay reagents. | 1. Optimize Solubilization: Dissolve this compound in a minimal amount of an organic solvent like DMSO first, then dilute to the final concentration in the culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).[3] 2. Pre-warm Media: Pre-warm the culture media before adding the this compound stock solution to prevent precipitation due to temperature shock. 3. Sonication: Briefly sonicate the final solution to ensure homogeneity. 4. Include Proper Controls: Run controls with the vehicle (e.g., DMSO) alone to account for any solvent effects. Also, include a positive control for cytotoxicity.[4] |
| Low or no observed bioactivity at expected concentrations. | 1. Degradation of the compound: Improper storage or handling can lead to the degradation of this compound.[5] 2. Sub-optimal cell conditions: The physiological state of the cells can influence their response to treatment. | 1. Proper Storage: Store this compound stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage, protected from light and moisture.[5] 2. Fresh Preparations: Prepare fresh dilutions from the stock solution for each experiment. 3. Cell Health: Ensure cells are healthy, in the logarithmic growth phase, and at the correct density before treatment. |
| Unexpectedly high cytotoxicity, even at low concentrations. | 1. Contamination: The this compound stock or cell culture may be contaminated. 2. Synergistic effects: Components in the cell culture medium (e.g., serum) might interact with the compound. | 1. Sterility Check: Filter-sterilize the this compound stock solution if possible, or prepare it under sterile conditions. Regularly check cell cultures for contamination. 2. Serum Concentration: Consider reducing the serum concentration during treatment, as serum proteins can bind to the compound and affect its availability. |
| Difficulty in detecting changes in protein expression via Western Blot. | 1. Insufficient treatment time or concentration: The selected time points or concentrations may not be optimal to observe changes in the target proteins. 2. Poor antibody quality: The primary or secondary antibodies may not be specific or sensitive enough. | 1. Dose-Response and Time-Course Experiments: Perform preliminary experiments to determine the optimal concentration and incubation time to observe the desired effects on protein expression. 2. Antibody Validation: Use validated antibodies and include positive and negative controls for the target protein. |
Frequently Asked Questions (FAQs)
1. What is the best solvent for dissolving this compound?
This compound is sparingly soluble in aqueous solutions.[3] It is recommended to first dissolve it in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a stock solution.[3] For cell culture experiments, the final concentration of the organic solvent should be kept low (e.g., <0.5% for DMSO) to avoid solvent-induced cytotoxicity.
2. How can the poor solubility and bioavailability of this compound be overcome for in vivo studies?
Several strategies can be employed to enhance the solubility and bioavailability of this compound for in vivo applications:
-
Formulation with nanostructured lipid carriers (NLCs): This has been shown to improve the solubility and bioavailability of similar compounds.
-
Synthesis of more soluble derivatives: Modifying the this compound structure, for instance, by adding hydrophilic groups, can improve its aqueous solubility.[2][6]
-
Use of liposomal delivery systems: Encapsulating this compound in liposomes can enhance its delivery to target tissues.[1]
3. What are the known mechanisms of action for this compound's anti-cancer effects?
This compound exerts its anti-cancer effects through multiple pathways, including:
-
Downregulation of the β-catenin pathway: It inhibits the nuclear translocation of β-catenin, leading to reduced transcription of downstream targets like c-Myc and cyclin D1.[7][8]
-
Inhibition of the STAT3 signaling pathway: It can upregulate SHP2, which in turn decreases the phosphorylation and activation of STAT3.[7]
-
Induction of apoptosis: It can trigger apoptosis through the generation of reactive oxygen species (ROS) and activation of caspases.[9]
-
Cell cycle arrest: It can cause cell cycle arrest, often in the G1/G0 phase.[10]
4. What are the primary anti-inflammatory mechanisms of this compound?
This compound exhibits anti-inflammatory properties by:
-
Inhibiting NF-κB signaling: It can suppress the activation of NF-κB, a key regulator of inflammatory responses.[10]
-
Suppressing MAPK pathways: It can inhibit the phosphorylation of MAP kinases such as p38, JNK, and ERK.[10]
-
Reducing pro-inflammatory cytokine production: It has been shown to decrease the secretion of cytokines like TNF-α, IL-1β, and IL-6.
5. Is this compound stable in solution?
This compound is reported to be relatively stable in PBS at 37°C for up to 72 hours.[1] However, it is recommended to prepare fresh working solutions from a frozen stock for each experiment to ensure consistency.[5] Long-term storage of diluted aqueous solutions is not recommended.
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[11]
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| T47D | Breast Cancer | 5.8 | Not Specified | [12] |
| LS180 | Colon Adenocarcinoma | 17.3 (µg/mL) | 96 | [13] |
| HCT116 | Colorectal Carcinoma | ~20 (µg/mL) | 48 | [8] |
| HT-29 | Colorectal Adenocarcinoma | ~5 (µg/mL) | 48 | [8] |
| OVCAR-3 | Ovarian Cancer | ~50 | 48 | [7] |
| CAOV3 | Ovarian Cancer | ~50 | 48 | [7] |
Table 2: Quantitative Effects of this compound on Key Signaling Proteins
| Cell Line | Treatment | Target Protein | Effect | Reference |
| HCT116 | 20 µg/mL EP | Nuclear β-catenin | Complete suppression | [14] |
| HT-29 | 5 µg/mL EP | Nuclear β-catenin | Complete suppression | [14] |
| OVCAR-3 | Not Specified | p-STAT3 | Decreased phosphorylation | [7] |
| OVCAR-3 | Not Specified | SHP2 | Increased expression | [7] |
| RAW264.7 | 30-60 µM EP | NF-κB p65 DNA binding | Suppressed | [10] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on cell viability.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include wells with vehicle control (medium with the same concentration of DMSO) and untreated control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible under a microscope.[15]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Western Blot Analysis
This protocol is for detecting changes in protein expression in cells treated with this compound.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with this compound as desired. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[16]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix a specific amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. The next day, wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.[16]
Intracellular ROS Detection
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular reactive oxygen species (ROS).
Materials:
-
DCFH-DA probe
-
Serum-free medium or PBS
-
96-well black-walled plate
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well black-walled plate and treat with this compound for the desired time. Include a positive control (e.g., H2O2) and a negative control.
-
Probe Loading: After treatment, remove the medium and wash the cells with warm PBS. Add DCFH-DA solution (typically 5-10 µM in serum-free medium) to each well and incubate for 30-60 minutes at 37°C in the dark.[17][18]
-
Washing: Remove the DCFH-DA solution and wash the cells gently with PBS to remove any excess probe.[17]
-
Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.[17]
-
Data Analysis: The fluorescence intensity is proportional to the amount of ROS generated in the cells.
Visualizations
Caption: Experimental workflow for assessing the efficacy of this compound.
Caption: this compound inhibits the β-catenin signaling pathway.
Caption: this compound inhibits the STAT3 signaling pathway.
Caption: this compound suppresses NF-κB and MAPK inflammatory pathways.
References
- 1. Development of this compound probes for cellular localisation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Early Preclinical Studies of this compound and Biological Evaluation of Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound inhibits ovarian cancer cell growth through multiple pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound from Chaga mushroom (Inonotus obliquus) exhibits anti-cancer activity by down-regulation of the β-catenin pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound from marine fungus Phoma sp. induces ROS-dependent apoptosis and autophagy in human lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound from an edible mushroom suppresses inflammatory responses in RAW264.7 macrophages and growth of HT29 colon adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 12. researchgate.net [researchgate.net]
- 13. A New Method for the Isolation of Ergosterol and Peroxyergosterol as Active Compounds of Hygrophoropsis aurantiaca and in Vitro Antiproliferative Activity of Isolated this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. origene.com [origene.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. tools.thermofisher.com [tools.thermofisher.com]
methods to prevent degradation of ergosterol peroxide during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling ergosterol peroxide to prevent its degradation.
Troubleshooting Guides & FAQs
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have degraded. What are the likely causes?
A: Degradation of this compound is primarily caused by three main factors:
-
Elevated Temperatures: Storage at room temperature or even refrigeration (2-8°C) is not sufficient for long-term stability. Thermal decomposition can occur, leading to a loss of potency.
-
Exposure to Light: this compound is sensitive to light, particularly UV radiation. Light can catalyze the cleavage of the peroxide bond, leading to degradation products.
-
Presence of Oxygen: While an organic peroxide, further oxidative degradation can occur, especially in the presence of light and heat.
Q2: What are the visible signs of this compound degradation?
A: While visual inspection is not a definitive measure of stability, you might observe a change in the color or clarity of your solution. However, significant degradation can occur without any visible changes. The most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Q3: I've been storing my solid this compound at -20°C, but I'm still seeing degradation in my experiments. What could be wrong?
A: If you are confident in your storage temperature, consider these possibilities:
-
Frequent Freeze-Thaw Cycles: Repeatedly taking the compound out of the freezer and allowing it to warm to room temperature can introduce moisture and accelerate degradation. It is best to aliquot the solid into smaller, single-use vials.
-
Improper Sealing: If the container is not tightly sealed, it can allow moisture and oxygen to enter, leading to degradation even at low temperatures.
-
Light Exposure During Handling: While the compound is stored in the dark, frequent or prolonged exposure to lab lighting during weighing and solution preparation can contribute to photodegradation over time.
Q4: Can I store my this compound solution, or should I always prepare it fresh?
A: For optimal results, it is always best to prepare solutions fresh. If you must store solutions, do so at -80°C for up to six months or -20°C for up to one month.[1] Ensure the solution is in a tightly sealed, light-protected container (e.g., an amber vial). Before use, allow the solution to equilibrate to room temperature slowly and vortex gently to ensure homogeneity.
Q5: Are there any chemical stabilizers I can add to my this compound solution?
A: While the literature does not extensively cover the use of specific antioxidants to stabilize pure this compound solutions for research purposes, general principles for preventing oxidative degradation can be applied. However, the addition of any substance could interfere with your downstream experiments. If you are considering a stabilizer, it would be essential to run control experiments to ensure it does not affect your results. The most effective and universally recommended methods are proper storage conditions (low temperature, protection from light, and inert atmosphere).
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Light/Moisture/Atmosphere | Source(s) |
| Solid | -20°C | ≥ 4 years | Protect from light and moisture.[2][3] | [2][3] |
| Solid | 2-8°C | Short-term | Keep under inert gas (e.g., Nitrogen), protect from light.[4] | [4] |
| In Solvent | -80°C | Up to 6 months | Sealed storage, away from moisture and light.[1] | [1] |
| In Solvent | -20°C | Up to 1 month | Sealed storage, away from moisture and light.[1] | [1] |
Experimental Protocols
Protocol: High-Performance Liquid Chromatography (HPLC) for Stability Assessment of this compound
This protocol provides a general framework for assessing the stability of this compound. Specific parameters may need to be optimized for your particular instrument and sample matrix.
1. Objective: To quantify the concentration of this compound in a sample over time to determine its degradation rate under specific storage conditions.
2. Materials:
-
This compound standard of known purity
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water (if required for the mobile phase)
-
Reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm)
-
HPLC system with a UV detector
-
Amber HPLC vials
3. Standard Preparation:
-
Prepare a stock solution of this compound in methanol or a suitable solvent at a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of calibration standards of different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Sample Preparation:
-
At each time point of your stability study (e.g., T=0, 1 week, 1 month, etc.), accurately weigh a portion of your stored this compound and dissolve it in the mobile phase or a suitable solvent to a known concentration.
-
If starting with a solution, dilute an aliquot to fall within the range of your calibration curve.
-
Filter the samples through a 0.45 µm syringe filter into amber HPLC vials.
5. Chromatographic Conditions (Example):
-
Column: RP-18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic elution with Methanol/Acetonitrile (85:15, v/v)
-
Flow Rate: 1 mL/min
-
Detection Wavelength: 282 nm (or the specific absorbance maximum for this compound)
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C)
6. Analysis:
-
Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).
-
Inject the samples from your stability study.
-
Identify the this compound peak by its retention time, which should be compared to the standard.
-
Quantify the concentration of this compound in your samples using the standard curve.
-
The appearance of new peaks or a decrease in the area of the this compound peak over time indicates degradation.
7. Data Interpretation:
-
Plot the concentration of this compound versus time for each storage condition.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
This data can be used to determine the shelf-life of your compound under the tested conditions.
Mandatory Visualization
Caption: Workflow for assessing this compound stability.
Caption: Factors promoting and preventing degradation.
References
Technical Support Center: Optimizing In Vivo Dosage and Administration of Ergosterol Peroxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the in vivo application of ergosterol peroxide. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in mice?
A1: Based on preclinical studies, a maximum tolerated dose (MTD) for a single oral administration in mice has been established to be greater than 500 mg/kg, with doses of 300 mg/kg and 500 mg/kg showing no signs of toxicity.[1][2][3] For efficacy studies, intraperitoneal (i.p.) injections of 100 mg/kg have been used. The selection of a starting dose should be based on the specific experimental design and cancer model.
Q2: What are the appropriate administration routes for this compound in vivo?
A2: Both oral gavage and intraperitoneal (i.p.) injection have been successfully used for the administration of this compound in murine models.[1][4] The choice of administration route will depend on the experimental objectives, the desired pharmacokinetic profile, and the formulation.
Q3: What is known about the pharmacokinetics and metabolism of this compound?
Q4: What are the known mechanisms of action and signaling pathways affected by this compound?
A4: this compound has been shown to exert its anti-tumor effects through the modulation of several key signaling pathways. These include the inhibition of the PI3K/Akt pathway, leading to the downstream suppression of c-Myc and activation of the pro-apoptotic transcription factor Foxo3.[4][6] This, in turn, upregulates the expression of pro-apoptotic proteins Puma and Bax.[4][6] Additionally, this compound has been found to inhibit STAT3 signaling and downregulate the β-catenin pathway.[7][8]
Troubleshooting Guide
Issue 1: Poor Solubility of this compound
-
Problem: this compound has poor aqueous solubility, which can lead to difficulties in preparing formulations for in vivo administration and may result in low bioavailability.[1]
-
Solution:
-
Vehicle Selection: Utilize a suitable vehicle for poorly soluble compounds. A commonly used vehicle for oral administration is a suspension of 1% v/v Tween 80 and 0.5% w/v sodium carboxymethyl cellulose (NaCMC) in water.[1] For intraperitoneal injections, a solution containing 2% Tween 80 has been used.[4] Other potential vehicles to consider include polyethylene glycol 400 (PEG 400), hydroxypropyl-β-cyclodextrin (HP-β-CD), and oil-based vehicles like corn or sesame oil.[9][10]
-
Formulation Strategies: Consider advanced formulation approaches such as the preparation of spray-dried dispersions, liposomes, or nanoparticles to enhance solubility and bioavailability.[2][7][10]
-
Issue 2: Potential Vehicle-Related Toxicity
-
Problem: The vehicle used to dissolve or suspend this compound may itself cause toxicity, confounding the experimental results.
-
Solution:
-
Consult NOEL Data: Refer to established No-Observed-Effect Levels (NOELs) for common vehicles. For example, in a 2-week oral toxicity study in rats, the NOEL for Tween 80 was 250 mg/kg/day, for PEG 400 it was 1,250 mg/kg/day, and for sesame and olive oil it was 4,500 mg/kg/day.[9]
-
Vehicle Control Group: Always include a vehicle-only control group in your experimental design to differentiate the effects of this compound from those of the vehicle.
-
Issue 3: Lack of Efficacy or High Variability in Results
-
Problem: Inconsistent or no observable anti-tumor effect in vivo.
-
Solution:
-
Dose and Schedule Optimization: The dose and frequency of administration may need to be optimized for your specific cancer model. Consider performing a dose-response study to identify the optimal therapeutic window.
-
Route of Administration: The route of administration can significantly impact drug exposure and efficacy. If one route is ineffective, consider exploring an alternative (e.g., switching from oral to intraperitoneal).
-
Bioavailability: The lack of efficacy could be due to poor absorption. Re-evaluate your formulation to enhance bioavailability.
-
Animal Model Selection: The anti-tumor activity of this compound can vary between different cancer cell lines and in vivo models. Ensure the selected model is appropriate and sensitive to the compound's mechanism of action.
-
Quantitative Data Summary
Table 1: In Vivo Dosages of this compound in Murine Models
| Administration Route | Dosage | Animal Model | Study Type | Outcome | Reference |
| Oral Gavage | 300 mg/kg | Balb/c & C57BL/6 Mice | MTD | No signs of toxicity | [1] |
| Oral Gavage | 500 mg/kg | Balb/c & C57BL/6 Mice | MTD | No signs of toxicity | [1][3] |
| Intraperitoneal | 100 mg/kg | Athymic Nude Mice | Efficacy | Tumor growth inhibition | [4] |
Table 2: No-Observed-Effect Levels (NOELs) of Common Vehicles (2-week oral study in rats)
| Vehicle | NOEL (mg/kg/day) | Reference |
| Polyethylene glycol 400 (PEG 400) | 1,250 | [9] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1,000 | [9] |
| Polysorbate 80 (Tween 80) | 250 | [9] |
| Olive Oil | 4,500 | [9] |
| Sesame Oil | 4,500 | [9] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Mice
-
Preparation of Vehicle: Prepare a sterile solution of 1% v/v Tween 80 and 0.5% w/v sodium carboxymethyl cellulose (NaCMC) in reverse osmosis (RO) water.
-
Formulation of this compound: Suspend the desired amount of this compound in the prepared vehicle to achieve the final target concentration. Ensure the suspension is uniform.
-
Animal Handling: Use 5-8 week old mice (e.g., Balb/c or C57BL/6). Acclimatize the animals to the facility for at least one week before the experiment.
-
Administration: Administer the this compound suspension once via oral gavage. The recommended dosing volume is 10 mL/kg of body weight.
-
Monitoring: Observe the animals for any clinical signs of toxicity for at least 7 days post-administration. A toxicity endpoint can be defined as a 20% loss of body weight.
(Based on the protocol described in[1])
Protocol 2: Intraperitoneal Injection of this compound in Mice
-
Preparation of Vehicle: Prepare a sterile solution of 2% Tween 80 in phosphate-buffered saline (PBS).
-
Formulation of this compound: Dissolve the desired amount of this compound in the 2% Tween 80 solution to achieve the final concentration.
-
Animal Handling: Use appropriate mouse models for your study (e.g., athymic nude mice for xenograft studies).
-
Administration:
-
Restrain the mouse securely.
-
Locate the injection site in the lower right quadrant of the abdomen.
-
Insert a 25-27 gauge needle at a 30-45° angle.
-
Aspirate to ensure the needle is not in a blood vessel or organ.
-
Inject the solution. The maximum recommended volume is typically <10 ml/kg.
-
-
Frequency: In one study, injections were given every 2-3 days.[4]
-
Monitoring: Monitor the animals for any signs of distress or toxicity.
Visualizations
Caption: this compound Signaling Pathway
Caption: In Vivo Experimental Workflow
References
- 1. Early Preclinical Studies of this compound and Biological Evaluation of Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Early Preclinical Studies of this compound and Biological Evaluation of Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potential Beneficial Effects and Pharmacological Properties of Ergosterol, a Common Bioactive Compound in Edible Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
dealing with low yield in the isolation of ergosterol peroxide
Welcome to the technical support center for the isolation of ergosterol peroxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the isolation and purification of this bioactive compound.
Troubleshooting Guide
This guide addresses common issues that can lead to low yields of this compound.
Question: My final yield of this compound is unexpectedly low. What are the potential causes?
Answer: Low yields of this compound can stem from several factors throughout the isolation process. Key areas to investigate include the initial choice of fungal material, the extraction procedure, purification steps, and potential degradation of the target compound. It is crucial to systematically evaluate each stage of your workflow to identify the bottleneck.
Question: How does the choice of fungal species impact the yield of this compound?
Answer: The concentration of this compound varies significantly among different fungal species. Some species are naturally rich sources, while others contain minimal amounts.[1][2] For instance, Fomitopsis dochmius has been reported to have a comparatively high content of this compound.[1][3] It is advisable to consult literature to select a fungal species known to produce a substantial amount of this compound. The ergosterol content, which is the precursor, also varies considerably depending on the fungus.[4]
Question: Could my extraction method be the reason for the low yield?
Answer: Yes, the extraction method and choice of solvent are critical for efficiently isolating this compound. The polarity of the solvent and the extraction technique can significantly impact the recovery of the compound.
-
Solvent Selection: A comparison of different extraction solvents has shown that chloroform-based extraction procedures can produce a consistently higher concentration of ergosterol.[5][6][7] Methanol-based extractions without the addition of other solvents have been reported to result in lower recovery rates.[5] Common solvents used for extraction include n-hexane, methanol/dichloromethane, and chloroform/methanol mixtures.[3]
-
Extraction Technique: Conventional methods like maceration and Soxhlet extraction can be time-consuming and may lead to the degradation of heat-sensitive compounds.[8] Modern techniques such as ultrasound-assisted extraction, microwave-assisted extraction, and supercritical fluid extraction can offer higher yields in shorter times.[9] Heat-assisted extraction (HAE) has also been optimized to maximize ergosterol recovery.[10][11]
Question: I am losing a significant amount of product during purification. How can I optimize this step?
Answer: Purification is a critical step where product loss can frequently occur. Multi-step chromatographic operations are often necessary for isolating pure this compound.[8]
-
Chromatographic Techniques: Silica gel column chromatography is a common method for the purification of this compound.[2] The choice of the solvent system for elution is crucial for good separation. For instance, a toluene/ethyl acetate (3:1, v/v) system has been used for thin-layer chromatography (TLC) separation.[12][13] High-speed counter-current chromatography (HSCCC) is another effective technique for the isolation and purification of this compound.[14]
-
Crystallization: Crystallization is often the final step to obtain high-purity this compound. The choice of solvent and the rate of cooling are critical factors.[15] The presence of a small amount of water in the solvent can influence the crystal morphology.[16] Slow evaporation is a simple technique, but it may not always yield the best quality crystals.[17]
Question: Is it possible that my this compound is degrading during the isolation process?
Answer: Ergosterol and its peroxide derivative can be sensitive to environmental factors, leading to degradation and consequently, lower yields.
-
Light and UV Radiation: Exposure to light, especially UV radiation, can lead to the degradation of ergosterol.[4][18] It is advisable to protect samples from direct light throughout the extraction and purification process.
-
Temperature: High temperatures can also contribute to the degradation of ergosterol and its peroxide.[4] Lower storage temperatures, such as -20°C, are recommended to minimize oxidation.[4]
-
Oxidation: Ergosterol itself is a precursor to this compound, and the conversion can be influenced by oxidative stress.[19] However, this compound itself can also be subject to further degradation.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield of this compound from fungal sources?
A1: The yield of this compound is highly variable and depends on the fungal species, cultivation conditions, and the isolation method used. Reported contents can range from approximately 10 to 30 mg per 100 g of dry weight in various mushroom species.[2] For example, the this compound content in the mycelia of Hericium erinaceum was found to be 15.98 ± 0.78 mg per 100 g.[2]
Q2: How can I monitor the presence of this compound during the isolation process?
A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the presence of this compound in different fractions during purification.[12][13] A specific TLC method using a toluene/ethyl acetate (3:1; v/v) solvent system on silica gel plates has been developed for this purpose.[12][13] High-performance liquid chromatography (HPLC) can be used for quantitative analysis.[1][3]
Q3: What are the optimal storage conditions for this compound?
A3: To prevent degradation, this compound should be stored in a cool, dark, and dry place. For long-term storage, it is recommended to keep the compound at -20°C or -80°C in a sealed container, protected from light and moisture.[20]
Q4: Can I synthesize this compound from ergosterol?
A4: Yes, this compound can be synthesized from ergosterol through a photosensitized oxidation reaction. This involves dissolving ergosterol in a suitable solvent like pyridine with a photosensitizer such as eosin, followed by irradiation with a lamp in the presence of oxygen.[21]
Data Presentation
Table 1: this compound Content in Various Fungal Species
| Fungal Species | This compound Content (mg/100g dry weight) | Reference |
| Hericium erinaceum (mycelia) | 15.98 ± 0.78 | [2] |
| Laetiporus sulfureus (mycelia) | 10.07 ± 0.75 | [2] |
| Morchella esculenta (mycelia) | 13.37 ± 0.56 | [2] |
| Boletus edulis (fruiting bodies) | 29.32 ± 1.43 | [2] |
| Suillus bovinus (fruiting bodies) | 17.27 ± 0.84 | [2] |
| Boletus badius (fruiting bodies) | 12.60 ± 0.59 | [2] |
Table 2: Comparison of Ergosterol Extraction Yields with Different Solvents
| Extraction Solvent/Method | Relative Ergosterol Yield | Reference |
| Chloroform-based extraction | Consistently higher concentration | [5][6][7] |
| Methanol hydroxide (without cyclohexane) | Reduction of 80-92% compared to chloroform | [5][6][22] |
| Methanol alone | Recovery rates ranged from 0.6% to 24% in root samples | [5] |
Experimental Protocols
Protocol 1: Extraction of this compound from Fungal Material
-
Sample Preparation: Dry the fungal material (fruiting bodies or mycelia) at a low temperature (e.g., 40-50°C) to a constant weight and then grind it into a fine powder.
-
Extraction:
-
Suspend the powdered fungal material in a suitable solvent (e.g., a mixture of chloroform and methanol, 2:1 v/v). Use a solid-to-solvent ratio of approximately 1:10 (w/v).
-
Stir the mixture at room temperature for 24 hours or use an alternative extraction method like ultrasonication for 30-60 minutes.
-
Filter the mixture through filter paper to separate the extract from the solid residue.
-
Repeat the extraction process on the residue two more times to ensure complete extraction.
-
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., n-hexane).
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the column.
-
Elution: Elute the column with a gradient of increasing polarity. Start with a non-polar solvent like n-hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate.
-
Fraction Collection: Collect fractions of the eluate and monitor the presence of this compound in each fraction using TLC.
-
Pooling and Concentration: Combine the fractions containing pure this compound (as determined by TLC) and evaporate the solvent to obtain the purified compound.
Protocol 3: Crystallization of this compound
-
Dissolution: Dissolve the purified this compound in a minimal amount of a suitable hot solvent (e.g., methanol or a mixture of ethyl acetate and hexane).
-
Cooling: Allow the solution to cool down slowly to room temperature. For better crystal formation, the cooling process should be as slow as possible.
-
Crystal Formation: Crystals will start to form as the solution cools and becomes supersaturated. The process can be facilitated by placing the solution in a refrigerator or freezer after it has reached room temperature.
-
Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and then dry them under vacuum.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Storage temperature and UV-irradiation influence on the ergosterol content in edible mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Ergosterol extraction: a comparison of methodologies | Semantic Scholar [semanticscholar.org]
- 8. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 9. rroij.com [rroij.com]
- 10. Repository :: Login [bibliotecadigital.ipb.pt]
- 11. Optimization of ergosterol extraction from Pleurotus mushrooms using response surface methodology - Food & Function (RSC Publishing) [pubs.rsc.org]
- 12. A New Method for the Isolation of Ergosterol and Peroxyergosterol as Active Compounds of Hygrophoropsis aurantiaca and in Vitro Antiproliferative Activity of Isolated this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. opastpublishers.com [opastpublishers.com]
- 15. US2167272A - Process of producing crystalline ergosterol - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. unifr.ch [unifr.ch]
- 18. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Synthesis of this compound Conjugates as Mitochondria Targeting Probes for Enhanced Anticancer Activity [mdpi.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Purification of Synthesized Ergosterol Peroxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of synthesized ergosterol peroxide.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Issue 1: Low Yield of Purified this compound
Q1: My final yield of this compound is significantly lower than expected after purification. What are the potential causes and how can I improve it?
A1: Low recovery of this compound can stem from several factors throughout the purification process. Here are the primary causes and corresponding troubleshooting steps:
-
Incomplete Extraction: The initial extraction of the crude product from the reaction mixture might be inefficient.
-
Solution: Ensure the use of an appropriate solvent and sufficient solvent volume for extraction. Ethyl acetate is a commonly used solvent for this purpose.[1] Perform multiple extractions (at least 2-3 times) from the aqueous phase to maximize the recovery of the product.
-
-
Loss During Washing Steps: Aggressive or excessive washing of the organic phase can lead to the loss of product, especially if there's any emulsion formation.
-
Solution: Wash the organic phase gently with saturated brine.[1] If an emulsion forms, allow the layers to separate completely. Breaking the emulsion with a small amount of saturated sodium chloride solution can be helpful.
-
-
Suboptimal Chromatography Conditions: Improper selection of stationary or mobile phases in column chromatography can lead to poor separation and product loss.
-
Solution: Optimize your column chromatography parameters. A common starting point is using silica gel as the stationary phase with a gradient of ethyl acetate in petroleum ether or hexane.[1] Monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing your product.
-
-
Degradation of the Product: this compound can be sensitive to prolonged exposure to heat and light.[2]
-
Solution: Avoid excessive heating during solvent evaporation. Use a rotary evaporator at a moderate temperature. Protect the compound from direct light by using amber-colored vials or wrapping containers in aluminum foil.
-
-
Co-elution with Impurities: If this compound co-elutes with impurities that are difficult to separate, the yield of the pure fraction will be reduced.
Issue 2: Persistent Impurities in the Final Product
Q2: After purification by column chromatography, I still observe impurities in my this compound sample when analyzed by HPLC or NMR. How can I remove these?
A2: Persistent impurities often require a more refined purification strategy. Here are some approaches to enhance the purity of your product:
-
Recrystallization: This is often a simple and effective final purification step.
-
Solution: Attempt to recrystallize the semi-pure this compound from a suitable solvent system. Methanol has been shown to be effective for crystallizing this compound.[6] The process involves dissolving the compound in a minimum amount of hot solvent and allowing it to cool slowly to form crystals, leaving impurities in the mother liquor.
-
-
Fine-tuning Column Chromatography: A standard column might not be providing the necessary resolution.
-
Solution:
-
Solvent Gradient: Use a shallower solvent gradient during column chromatography. A slow, gradual increase in the polarity of the mobile phase can improve the separation of closely related compounds.
-
Stationary Phase: Consider using a different type of silica gel (e.g., with a smaller particle size) or a different stationary phase altogether, such as alumina.
-
-
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, preparative TLC can offer excellent separation.
-
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is the method of choice.
Issue 3: Difficulty in Separating Ergosterol from this compound
Q3: I have a significant amount of unreacted ergosterol in my crude product, and it is proving difficult to separate from this compound. What is the best way to achieve this separation?
A3: Ergosterol and this compound have similar polarities, which can make their separation challenging. Here are some targeted strategies:
-
Optimized Column Chromatography: Careful selection of the mobile phase is crucial.
-
Solution: A non-polar solvent system with a gradual increase in a slightly more polar solvent can effectively separate these two compounds on a silica gel column. For instance, starting with pure hexane or petroleum ether and gradually adding small percentages of ethyl acetate can elute the less polar ergosterol first, followed by the slightly more polar this compound.
-
-
High-Speed Counter-Current Chromatography (HSCCC): This technique is particularly well-suited for separating compounds with similar polarities.
-
Thin-Layer Chromatography (TLC) for Method Development: Before scaling up to a column, optimize the separation on a TLC plate.
Frequently Asked Questions (FAQs)
Q4: What is a typical yield for the synthesis and purification of this compound from ergosterol?
A4: The yield can vary depending on the specific reaction and purification conditions. However, a yield of around 64% has been reported for the synthesis of this compound from ergosterol, followed by purification.[10]
Q5: What are the recommended storage conditions for purified this compound?
A5: this compound should be stored in a cool, dark, and dry place. It is stable for at least 4 years when stored properly.[11] To prevent degradation from light, use amber glass vials or wrap the container in aluminum foil.[2]
Q6: How can I confirm the purity and identity of my final product?
A6: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are essential for structural elucidation and confirmation.[7][8]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[7]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the sample by observing the number and integration of peaks.[5][9]
-
Melting Point: The melting point of pure this compound is reported to be in the range of 179–182 °C.[7]
Data Presentation
Table 1: Solvent Systems for Chromatographic Purification of this compound
| Purification Method | Stationary Phase | Mobile Phase / Solvent System | Reference |
| Column Chromatography | Silica Gel | Ethyl acetate/Petroleum ether (1/5, v/v) | [1] |
| Thin-Layer Chromatography (TLC) | Silica Gel G | Toluene/Ethyl acetate (3:1, v/v) | [7][8] |
| High-Speed Counter-Current Chromatography (HSCCC) | N/A (Liquid-Liquid) | n-hexane-ethyl acetate-ethanol-water (3:1:2:0.8, v/v/v/v) | [3] |
| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase C18 | Methanol/Acetonitrile (85:15, v/v) | [5][9] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on a reported chemical synthesis method.[1]
-
Reaction Setup: In a quartz tube, combine ergosterol (150 mg), eosin (1 mg), and pyridine (20 mL).
-
Cooling and Stirring: Place the mixture in a water-cooled bath and stir it vigorously by bubbling oxygen (O₂) gas through the solution.
-
Photo-oxidation: Irradiate the reaction mixture with a 500 W iodine tungsten lamp for 30 minutes.
-
Quenching: After the reaction, pour the mixture into ice-water (20 mL).
-
Extraction: Extract the aqueous mixture twice with ethyl acetate (50 mL each time).
-
Washing: Wash the combined ethyl acetate phases twice with saturated brine (50 mL each time).
-
Drying: Dry the organic phase over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Column Chromatography Purification
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., petroleum ether).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and load it onto the column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common starting point is a 1:5 ratio of ethyl acetate to petroleum ether.[1]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for improving this compound purity and yield.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. opastpublishers.com [opastpublishers.com]
- 4. Separation and purification of ergosterol and stigmasterol in Anoectochilus roxburghii (wall) Lindl by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A New Method for the Isolation of Ergosterol and Peroxyergosterol as Active Compounds of Hygrophoropsis aurantiaca and in Vitro Antiproliferative Activity of Isolated this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Method for the Isolation of Ergosterol and Peroxyergosterol as Active Compounds of Hygrophoropsis aurantiaca and in Vitro Antiproliferative Activity of Isolated this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
Validation & Comparative
Ergosterol Peroxide vs. Ergosterol: A Comparative Guide to Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
The exploration of natural compounds for novel anticancer therapeutics has identified sterols derived from fungi and other natural sources as promising candidates. Among these, ergosterol, the primary sterol in fungi, and its oxidized derivative, ergosterol peroxide, have garnered significant attention. While structurally similar, the presence of a peroxide bridge in this compound dramatically influences its biological activity. This guide provides an objective comparison of their anticancer properties, supported by experimental data, detailed protocols, and mechanistic pathway visualizations to aid in research and development.
Comparative Cytotoxicity
This compound generally exhibits more potent cytotoxic effects against a range of cancer cell lines compared to its precursor, ergosterol. The peroxide bridge is considered a critical pharmacophore, significantly enhancing its anticancer activity.[1] Natural ergosterol, which lacks this peroxide bond, has been shown to have no significant activity against most cancer cells in some studies, though other research demonstrates its own unique anticancer effects.[2]
The following table summarizes the half-maximal inhibitory concentrations (IC50) of both compounds across various human cancer cell lines, demonstrating the generally higher potency of this compound.
| Compound | Cancer Cell Line | Cancer Type | IC50 Value | Reference |
| This compound | LS180 | Human Colon Adenocarcinoma | 17.3 µg/mL (96h) | [3] |
| HT29 | Colon Adenocarcinoma | Cytostatic at 7 µM (5 days) | [4] | |
| 786-O | Renal Cell Carcinoma | ~45 µM (48h) | [5] | |
| HepG2 | Hepatocellular Carcinoma | More potent than Ergosterol | [6] | |
| MCF-7 | Breast Cancer | 9.7-fold more potent than a derivative | [1] | |
| A549 | Lung Carcinoma | 10.2 - 18.3 µg/mL | [7] | |
| XF498 | CNS Cancer | 11.4 - 24.6 µg/mL | [7] | |
| Ergosterol | HCT116 | Colorectal Cancer | EC50 of 5.64 µM for LXR activation | [8] |
| Hep2 | Laryngeal Carcinoma | IC50 of 40 µM/mL | [9] | |
| Hep3B & HepJ5 | Hepatocellular Carcinoma | Slightly inhibited growth at 300 µM | [10] | |
| MDA-MB-231 | Breast Cancer | Inhibits cell viability | [11] | |
| B16 Melanoma | Melanoma | Suppresses tumor growth in vivo | [12] |
Note: Experimental conditions (e.g., incubation time) vary between studies, affecting direct IC50 comparison.
Mechanisms of Anticancer Action
While both compounds can induce apoptosis and inhibit proliferation, they often achieve these outcomes through distinct or partially overlapping signaling pathways.
This compound: A Multi-Pathway Inhibitor
This compound has been shown to suppress cancer cell growth, migration, and invasion through the modulation of several key signaling cascades. In ovarian cancer, it simultaneously inhibits the β-catenin and STAT3 pathways.[13] In renal cell carcinoma, it triggers apoptosis, arrests the cell cycle, and downregulates β-catenin.[14][15] Furthermore, its mechanism often involves the induction of reactive oxygen species (ROS), which can trigger apoptotic cell death.[2][4]
Ergosterol: Targeting PI3K/Akt and Wnt/β-catenin Signaling
Ergosterol demonstrates its anticancer potential by targeting critical cell survival and proliferation pathways. In colorectal cancer, it has been found to induce apoptosis and inhibit the PI3K/Akt and β-catenin signaling pathways.[16] Similarly, in breast cancer cells, ergosterol suppresses the AKT/GSK-3β/β-catenin pathway, leading to decreased β-catenin stability, cell cycle arrest, and reduced proliferation.[11] It also acts as an agonist for Liver X Receptors (LXRs), which play a role in cholesterol homeostasis and have anticancer implications.[8][16]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for evaluating the anticancer activity of ergosterol and this compound.
Cell Viability / Cytotoxicity Assay (MTT/CCK8/PrestoBlue®)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.[13]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or ergosterol (e.g., 0 to 150 µM). A vehicle control (e.g., DMSO) is also included.[5][13]
-
Incubation: Cells are incubated with the compounds for a defined period (typically 24, 48, or 72 hours).[5][13]
-
Reagent Addition: A reagent like MTT, CCK8, or PrestoBlue® is added to each well, followed by another incubation period (e.g., 1-4 hours).[13]
-
Measurement: The absorbance or fluorescence is measured using a microplate reader at the appropriate wavelength.
-
Analysis: Cell viability is calculated as a percentage relative to the control group. The IC50 value is determined from the dose-response curve.
Cell Migration Assay (Scratch/Wound Healing Assay)
This assay assesses the ability of cells to migrate and close a "wound" created in a confluent monolayer.
-
Cell Seeding: Cells are grown in a plate until they form a confluent monolayer.
-
Scratch Creation: A sterile pipette tip is used to create a linear scratch or "wound" in the monolayer.
-
Treatment: The medium is replaced with fresh medium containing the test compound at a non-lethal concentration.
-
Imaging: The wound area is imaged at time 0 and at subsequent time points (e.g., 24 and 48 hours).[14]
-
Analysis: The rate of wound closure is measured and compared between treated and control groups to determine the effect on cell migration.[14]
Cell Invasion Assay (Transwell/Boyden Chamber Assay)
This method evaluates the invasive capacity of cancer cells through an extracellular matrix barrier.
-
Chamber Setup: A Transwell insert with a porous membrane coated with Matrigel is placed in a well containing a chemoattractant (e.g., FBS).
-
Cell Seeding: Cancer cells, pre-treated with the test compound, are seeded into the upper chamber in a serum-free medium.[14]
-
Incubation: The plate is incubated (e.g., 24-48 hours) to allow cells to invade through the Matrigel and membrane.[14]
-
Staining and Counting: Non-invading cells in the upper chamber are removed. Invaded cells on the bottom of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Treatment: Cells are treated with the compound for a specified duration.
-
Harvesting: Both adherent and floating cells are collected and washed.
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleotide stain that enters cells with compromised membranes, i.e., late apoptotic/necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Treatment and Harvesting: Cells are treated with the compound, harvested, and washed.
-
Fixation: Cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a DNA-binding fluorescent dye like Propidium Iodide (PI).[14]
-
Flow Cytometry: The DNA content of each cell is measured by flow cytometry. The resulting histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase suggests cell cycle arrest.[14]
References
- 1. scielo.br [scielo.br]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound from an edible mushroom suppresses inflammatory responses in RAW264.7 macrophages and growth of HT29 colon adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Action and Mechanism of this compound from Paecilomyces cicadae Fermentation Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ergosterol and its metabolites as agonists of Liver X receptor and their anticancer potential in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmahealthsciences.net [pharmahealthsciences.net]
- 10. Combination treatment of ergosterol followed by amphotericin B induces necrotic cell death in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ergosterol inhibits the proliferation of breast cancer cells by suppressing AKT/GSK-3beta/beta-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. This compound inhibits ovarian cancer cell growth through multiple pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Anticancer Action and Mechanism of this compound from Paecilomyces cicadae Fermentation Broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Exploring the anticancer potential of ergosterol and ergosta-5,22,25-triene-3-ol against colorectal cancer: Insights from experimental models and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Properties of Ergosterol Peroxide and Cisplatin
In the landscape of oncological research, the quest for effective and selective cytotoxic agents is paramount. This guide provides a detailed comparison between ergosterol peroxide, a naturally occurring sterol, and cisplatin, a widely used chemotherapeutic drug. We delve into their mechanisms of action, cytotoxic efficacy, and the experimental methodologies used to evaluate their effects, offering a resource for researchers, scientists, and professionals in drug development.
Comparative Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for this compound and cisplatin against various cancer cell lines as reported in the literature. It is important to note that these values are from different studies and experimental conditions may vary.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |
| This compound | T47D | Breast Cancer | 5.8 | Not Specified | [1] |
| MCF-7 | Breast Cancer | 40 µg/mL (~90.8 µM) | Not Specified | [1] | |
| HepG2 | Hepatocellular Carcinoma | 7.82 | 48 | [2] | |
| HCT-116 | Colorectal Carcinoma | 11.47 | 48 | [2] | |
| A549 | Lung Carcinoma | >50 | 48 | [2] | |
| DU 145 | Prostate Cancer | Not Specified | Not Specified | [3] | |
| CAOV3 | Ovarian Cancer | <50 | Not Specified | [3] | |
| Cisplatin | A549 | Lung Carcinoma | 4.97 µg/mL (~16.6 µM) | Not Specified | [4] |
| BxPC-3 | Pancreatic Cancer | 5.96 | 48 | [5] | |
| MIA PaCa-2 | Pancreatic Cancer | 7.36 | 48 | [5] | |
| YAPC | Pancreatic Cancer | 56.7 | 48 | [5] | |
| PANC-1 | Pancreatic Cancer | 100 | 48 | [5] |
Note: The IC50 values for cisplatin can show significant variability between studies due to differences in experimental protocols[6][7].
Mechanisms of Cytotoxicity and Signaling Pathways
This compound and cisplatin induce cell death through distinct yet partially overlapping molecular pathways. Understanding these mechanisms is crucial for their potential therapeutic application.
This compound: A Multi-Targeted Natural Compound
This compound, a sterol found in various fungi and medicinal mushrooms, exhibits antitumor activity through the modulation of several key signaling pathways.[3][8][9] It has been shown to induce apoptosis and inhibit cell proliferation in a variety of cancer cell lines.[3][9][10]
One of the primary mechanisms of this compound involves the inhibition of the PI3K/Akt signaling pathway. By reducing the phosphorylation of AKT, it upregulates the transcription factor Foxo3.[8][11] Activated Foxo3 then translocates to the nucleus and promotes the expression of pro-apoptotic proteins such as Puma and Bax, leading to mitochondrial-mediated apoptosis.[8][12] Furthermore, this compound has been reported to suppress the JAK2/STAT3 signaling pathway, which is crucial for angiogenesis and tumor cell survival.[8] It also down-regulates nuclear β-catenin, subsequently reducing the expression of its target genes, Cyclin D1 and c-Myc, which are involved in cell cycle progression.[3]
Cisplatin: The DNA Damaging Agent
Cisplatin is a cornerstone of chemotherapy, exerting its cytotoxic effects primarily through the induction of DNA damage.[13][14][15] Upon entering the cell, cisplatin forms adducts with DNA, predominantly intra-strand crosslinks, which distort the DNA helix.[16][17] This damage, if not repaired, blocks DNA replication and transcription, leading to cell cycle arrest and apoptosis.[13][16]
The cellular response to cisplatin-induced DNA damage involves the activation of several signaling pathways. The DNA damage can trigger the activation of p53, a tumor suppressor protein, which in turn can induce cell cycle arrest through the stimulation of p21 and promote apoptosis.[13][18] Cisplatin also activates stress signaling pathways, including the MAPK pathway, and can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[13][18][19] The intrinsic pathway is strongly activated, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-3.[13][18]
Experimental Protocols: Cytotoxicity Assays
The evaluation of cytotoxicity is a fundamental aspect of anticancer drug screening.[20] Several in vitro assays are commonly employed to determine the efficacy of compounds like this compound and cisplatin.
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (e.g., this compound or cisplatin) for a specified period (e.g., 24, 48, or 72 hours).[2]
-
After the incubation period, the medium is removed, and MTT solution is added to each well.
-
The plate is incubated to allow the formazan crystals to form.
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Procedure:
-
Cells are seeded in 96-well plates and treated with the test compound as in the MTT assay.
-
After treatment, the cells are fixed with trichloroacetic acid (TCA).
-
The plates are washed and then stained with SRB solution.
-
Unbound dye is removed by washing.
-
The bound dye is solubilized with a basic solution (e.g., Tris base).
-
The absorbance is measured at a specific wavelength. The absorbance is proportional to the total protein mass and therefore to the cell number.
-
Apoptosis Assays (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells.
-
Procedure:
-
Cells are treated with the test compound.
-
After incubation, both adherent and floating cells are collected.
-
The cells are washed and resuspended in a binding buffer.
-
Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells) and propidium iodide (PI, a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells) are added.
-
The cells are analyzed by flow cytometry. Viable cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are positive for both.[2]
-
Conclusion
Both this compound and cisplatin are potent cytotoxic agents, but they operate through fundamentally different mechanisms. Cisplatin's cytotoxicity is intrinsically linked to its ability to cause extensive DNA damage, a hallmark of many traditional chemotherapies.[15] In contrast, this compound demonstrates a more targeted approach, modulating specific signaling pathways like PI3K/Akt and STAT3 to induce apoptosis.[3][8] This difference in mechanism may have implications for their selectivity towards cancer cells and their potential side effect profiles. While cisplatin remains a critical tool in oncology, the multi-targeted nature of natural products like this compound presents an exciting avenue for the development of novel anticancer therapies. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate their relative potencies and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound inhibits ovarian cancer cell growth through multiple pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound activates Foxo3-mediated cell death signaling by inhibiting AKT and c-Myc in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound from an edible mushroom suppresses inflammatory responses in RAW264.7 macrophages and growth of HT29 colon adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] this compound activates Foxo3-mediated cell death signaling by inhibiting AKT and c-Myc in human hepatocellular carcinoma cells | Semantic Scholar [semanticscholar.org]
- 12. [this compound inducing apoptosis of human hepatocellular carcinoma by regulating mitochondrial apoptosis pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular mechanisms of cisplatin cytotoxicity in acute promyelocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cisplatin biochemical mechanism of action: from cytotoxicity to induction of cell death through interconnections between apoptotic and necrotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mechanisms of Cisplatin-Induced Apoptosis and of Cisplatin Sensitivity: Potential of BIN1 to Act as a Potent Predictor of Cisplatin Sensitivity in Gastric Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cisplatin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Apoptosis, autophagy, ferroptosis, and pyroptosis in cisplatin-induced ototoxicity and protective agents [frontiersin.org]
- 20. researchgate.net [researchgate.net]
A Comparative Analysis of Ergosterol Peroxide and Doxorubicin in Triple-Negative Breast Cancer
For Immediate Release
[City, State] – [Date] – In the ongoing search for more effective and targeted therapies for triple-negative breast cancer (TNBC), a highly aggressive and difficult-to-treat subtype of breast cancer, researchers are exploring both novel natural compounds and established chemotherapeutics. This guide provides a detailed comparison of the anti-cancer properties of ergosterol peroxide, a naturally occurring sterol found in various fungi, and doxorubicin, a long-standing chemotherapy drug, in the context of TNBC. This analysis is intended for researchers, scientists, and drug development professionals.
Executive Summary
Triple-negative breast cancer is characterized by the absence of estrogen receptors, progesterone receptors, and human epidermal growth factor receptor 2 (HER2), rendering it unresponsive to hormonal therapies and HER2-targeted drugs. The current standard of care often includes anthracyclines like doxorubicin, which, despite its efficacy, is associated with significant side effects and the development of drug resistance.[1][2] this compound has emerged as a promising natural compound with demonstrated anti-cancer activities in TNBC models.[3][4] This guide synthesizes available experimental data to compare the cytotoxicity, effects on apoptosis and cell cycle, and mechanisms of action of these two compounds.
Data Presentation: In Vitro Efficacy
The following tables summarize the quantitative data from various in vitro studies on TNBC cell lines, primarily MDA-MB-231 and SUM-149, which are well-established models for this cancer subtype. It is important to note that the data are compiled from different studies and experimental conditions may vary.
Table 1: Comparative Cytotoxicity (IC50/EC50 Values)
| Compound | Cell Line | IC50/EC50 (µM) | Treatment Duration (hours) | Assay |
| This compound | MDA-MB-231 | 12.82[5] | Not Specified | Not Specified |
| SUM-149 | 20[4] | 72 | CellTiter-Glo | |
| Doxorubicin | MDA-MB-231 | 0.18 - 6.6[4] | 48 - 72 | MTT/CellTiter-Glo |
Table 2: Comparative Effects on Apoptosis
| Compound | Cell Line | Concentration | Treatment Duration (hours) | Apoptotic Cells (%) | Method |
| This compound (from Ganoderma lucidum extract) | Breast Cancer Cells | Not Specified | 48 | 53.3 (Early & Late)[4] | Not Specified |
| Doxorubicin | MDA-MB-231 | 2.5 µM | 48 | Significant Increase[6] | Annexin V/PI |
| MDA-MB-231 | 5 µM | 18 | Significant Apoptotic Population[6] | Annexin V/SYTOX |
Table 3: Comparative Effects on Cell Cycle
| Compound | Cell Line | Concentration | Treatment Duration (hours) | Effect |
| This compound | SUM-149 | Not Specified | Not Specified | G1 Phase Arrest[3][7] |
| Doxorubicin | MDA-MB-231 | Not Specified | Not Specified | G2/M Phase Arrest[8] |
Mechanisms of Action
This compound:
This compound's anti-cancer activity in TNBC is multifaceted. It is known to induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent mitochondrial dysfunction.[6][9] This disruption of mitochondrial membrane potential is a key step in initiating apoptosis.[6] Furthermore, this compound has been shown to inhibit critical cell survival signaling pathways, including the PI3K/Akt/mTOR and STAT3 pathways.[1][3] By downregulating these pathways, it can suppress cell proliferation, survival, and invasion.[10] Studies have also indicated that this compound can induce a G1 phase cell cycle arrest, preventing cancer cells from progressing to the DNA synthesis phase.[3][7]
Doxorubicin:
Doxorubicin, a well-established anthracycline antibiotic, primarily exerts its cytotoxic effects by intercalating into DNA and inhibiting topoisomerase II. This action leads to DNA double-strand breaks, which in turn trigger a DNA damage response.[2][8] This response can lead to cell cycle arrest, primarily in the G2/M phase, and the induction of apoptosis.[8] The activation of the p53 tumor suppressor pathway is often a key mediator of doxorubicin-induced apoptosis.[2][11]
Signaling Pathway Diagrams
Experimental Protocols
This section provides an overview of the methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate TNBC cells (e.g., MDA-MB-231, SUM-149) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or doxorubicin for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat TNBC cells with the desired concentrations of this compound or doorubicin for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI). Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA and determine the distribution of cells in different phases of the cell cycle via flow cytometry.
-
Cell Treatment and Harvesting: Treat and harvest the cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The DNA content, as measured by PI fluorescence intensity, allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow Diagram
Conclusion
Both this compound and doxorubicin demonstrate significant anti-cancer effects against triple-negative breast cancer cell lines, albeit through different primary mechanisms. Doxorubicin remains a potent chemotherapeutic agent, but its clinical utility is hampered by toxicity and resistance. This compound presents a promising alternative or complementary therapeutic agent that targets multiple pathways crucial for TNBC cell survival and proliferation, including those that may contribute to doxorubicin resistance. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative efficacy and potential synergistic effects of these two compounds in the treatment of triple-negative breast cancer.
References
- 1. Ganoderma lucidum extract (GLE) impairs breast cancer stem cells by targeting the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deficiency in p53 is required for doxorubicin induced transcriptional activation of NF-κB target genes in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedgrid.com [biomedgrid.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Disrupts Triple-Negative Breast Cancer Mitochondrial Function and Inhibits Tumor Growth and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of this compound probes for cellular localisation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Analysis of the Anti-Inflammatory Effects of Ergosterol Peroxide and Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of ergosterol peroxide, a naturally occurring sterol found in fungi, and dexamethasone, a potent synthetic glucocorticoid. This analysis is supported by experimental data on their mechanisms of action, focusing on key inflammatory signaling pathways and cytokine inhibition.
Quantitative Comparison of Anti-Inflammatory Activity
The following table summarizes the available quantitative data for the inhibitory effects of this compound and dexamethasone on the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. The data is derived from studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard in vitro model for inflammation research.
| Compound | Target | Cell Line | IC50 Value | Efficacy | Reference |
| Dexamethasone | TNF-α Production | RAW 264.7 | ~55 nM | High | [1] |
| This compound | TNF-α Production | RAW 264.7 | ~10 µM | Moderate | [2][3] |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency. The data presented here is compiled from different studies and should be interpreted with caution. Direct head-to-head comparative studies are limited.
Mechanisms of Anti-Inflammatory Action
Both this compound and dexamethasone exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
This compound
This compound has been shown to suppress inflammatory responses by inhibiting the activation of NF-κB and the phosphorylation of MAPKs such as p38, JNK, and ERK.[2][3] By doing so, it downregulates the expression of pro-inflammatory genes, including those for cytokines like TNF-α, Interleukin-1 alpha (IL-1α), and Interleukin-1 beta (IL-1β).[2][3][4]
Dexamethasone
Dexamethasone, a classic glucocorticoid, also inhibits the NF-κB signaling pathway.[5][6] Its mechanism involves increasing the expression of IκBα, an inhibitor of NF-κB, which prevents the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.[5][7] Dexamethasone has also been shown to inhibit the phosphorylation of p38 MAPK.[1] Furthermore, it can suppress the production of various pro-inflammatory cytokines, including TNF-α and Interleukin-6 (IL-6).[8][9]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the points of intervention for this compound and dexamethasone within the NF-κB and MAPK signaling pathways.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of this compound and dexamethasone.
Cell Culture of RAW 264.7 Macrophages
The murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, they are detached by gentle scraping or using a cell lifter. The cell suspension is then centrifuged, resuspended in fresh medium, and seeded into new culture flasks or plates.
-
Inflammation Induction: To induce an inflammatory response, cells are typically stimulated with lipopolysaccharide (LPS) from E. coli at a concentration of 1 µg/mL for a specified period (e.g., 24 hours) before treatment with the test compounds.
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α
ELISA is a widely used method for quantifying the concentration of cytokines like TNF-α in cell culture supernatants.
-
Principle: A capture antibody specific for TNF-α is coated onto the wells of a microplate. The cell culture supernatant containing the analyte is added, and any TNF-α present binds to the antibody. A biotinylated detection antibody, also specific for TNF-α, is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Finally, a substrate solution is added, which is converted by HRP to a colored product. The intensity of the color is proportional to the amount of TNF-α present and is measured using a microplate reader.
-
Procedure Outline:
-
Coat a 96-well plate with capture antibody overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add standards and samples (cell culture supernatants) to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash the plate and add streptavidin-HRP conjugate.
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the concentration of TNF-α in the samples based on the standard curve.
-
Western Blotting for Phosphorylated p38 MAPK
Western blotting is used to detect the phosphorylation status of specific proteins, indicating the activation of signaling pathways.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is then incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-p38 MAPK). A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is then added. Finally, a chemiluminescent substrate is applied, and the resulting signal is detected, indicating the presence and relative amount of the phosphorylated protein.
-
Procedure Outline:
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a suitable assay (e.g., BCA assay).
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against phospho-p38 MAPK.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
The membrane can be stripped and re-probed with an antibody for total p38 MAPK to normalize for protein loading.
-
Conclusion
Both this compound and dexamethasone demonstrate significant anti-inflammatory properties through the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines. Based on the available in vitro data, dexamethasone exhibits a considerably higher potency in inhibiting TNF-α production in macrophages compared to this compound. However, this compound, as a natural compound, may offer a different safety profile and could be a valuable lead compound for the development of new anti-inflammatory agents. Further direct comparative studies are warranted to fully elucidate the relative efficacy and potential therapeutic applications of these two compounds.
References
- 1. Dexamethasone and Fumaric Acid Ester Conjugate Synergistically Inhibits Inflammation and NF-κB in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound from an edible mushroom suppresses inflammatory responses in RAW264.7 macrophages and growth of HT29 colon adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound from an edible mushroom suppresses inflammatory responses in RAW264.7 macrophages and growth of HT29 colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound exhibits antiviral and immunomodulatory abilities against porcine deltacoronavirus (PDCoV) via suppression of NF-κB and p38/MAPK signaling pathways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dexamethasone suppresses expression of Nuclear Factor-kappaB in the cells of tracheobronchial lavage fluid in premature neonates with respiratory distress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucocorticoids inhibit the production of IL6 from monocytes, endothelial cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Ergosterol Peroxide: A Comparative Analysis of its Antioxidant Capacity Against Synthetic Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant capacity of ergosterol peroxide, a naturally occurring sterol found in many fungi, against commonly used synthetic antioxidants. The following sections present available quantitative data, detailed experimental protocols for key antioxidant assays, and visual representations of relevant biological pathways and experimental workflows.
Data Presentation: Antioxidant Capacity Comparison
The antioxidant capacity of a compound is often evaluated using various assays, with the half-maximal inhibitory concentration (IC50) being a common metric for assays like DPPH and ABTS, where a lower IC50 value indicates higher antioxidant activity. For the FRAP assay, results are often expressed as Trolox equivalents.
It is important to note that a direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions. The data presented below is compiled from multiple sources and should be interpreted with this consideration.
| Antioxidant | Assay | IC50 (µg/mL) / Activity | Reference(s) |
| This compound | DPPH | ~130-172 | [1][2] |
| ABTS | ~180 | [1] | |
| FRAP | Not widely reported | ||
| BHT (Butylated Hydroxytoluene) | DPPH | ~36 - 277 | [3][4] |
| ABTS | ~13 | [5] | |
| FRAP | ~2.29 mmol/L | [6] | |
| BHA (Butylated Hydroxyanisole) | DPPH | ~35 - 112 | [1][4] |
| ABTS | ~29.82 | [7] | |
| FRAP | Not widely reported | ||
| Trolox | DPPH | ~3.77 - 4.3 | [8][9] |
| ABTS | ~2.34 - 2.93 | [8][10] | |
| FRAP | Used as a standard for comparison | [11][12][13] |
Experimental Protocols
Detailed methodologies for the three primary antioxidant assays are provided below. These protocols are based on commonly cited procedures and can be adapted for the analysis of lipophilic compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically. The degree of discoloration indicates the scavenging potential of the antioxidant[14][15].
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol (spectrophotometric grade)
-
Test compound (this compound)
-
Standard antioxidants (BHT, BHA, Trolox, Ascorbic Acid)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark[14].
-
Sample Preparation: Dissolve the test compound and standards in a suitable solvent (e.g., methanol, ethanol, or DMSO) to prepare a stock solution, from which serial dilutions are made[14].
-
Reaction: Add a specific volume of the sample or standard solution at different concentrations to a set volume of the DPPH solution[15]. A blank containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period, typically 30 minutes[14][15].
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer[14][15].
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound or standard. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, leading to a loss of color that is measured spectrophotometrically[16][17]. This method is applicable to both hydrophilic and lipophilic antioxidants[18].
Reagents:
-
ABTS diammonium salt
-
Potassium persulfate
-
Methanol or ethanol
-
Phosphate buffered saline (PBS) or acetate buffer
-
Test compound (this compound)
-
Standard antioxidant (Trolox)
Procedure:
-
Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation[17][19].
-
Working Solution: Before use, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm[19].
-
Sample Preparation: Prepare various concentrations of the test compound and standard in a suitable solvent.
-
Reaction: Add a small volume of the sample or standard to a larger volume of the ABTS•+ working solution[16].
-
Incubation: The reaction is typically allowed to proceed for a short period (e.g., 6 minutes) in the dark[19].
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant's activity to that of Trolox[20].
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity of the sample[21][22].
Reagents:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Test compound (this compound)
-
Standard (Trolox or FeSO₄·7H₂O)
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use[22][23].
-
Sample Preparation: Prepare solutions of the test compound and standards at various concentrations.
-
Reaction: A small volume of the sample or standard is added to a larger volume of the pre-warmed FRAP reagent[21].
-
Incubation: The reaction mixture is incubated at 37°C for a specified time, often 4 to 30 minutes[21][22].
-
Measurement: The absorbance of the blue-colored product is measured at 593 nm[21].
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample to a standard curve prepared using Trolox or an iron(II) solution. The results are typically expressed as Trolox equivalents[10][24].
Signaling Pathways and Experimental Workflows
Nrf2 Signaling Pathway Activation by Antioxidants
Ergosterol has been shown to exert its antioxidant effects through the activation of the Nrf2 signaling pathway[25]. Under normal conditions, the transcription factor Nrf2 is kept at low levels by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or antioxidants, Keap1 is modified, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of various antioxidant and cytoprotective genes[26][27][28].
Caption: Nrf2 signaling pathway activation by an antioxidant.
DPPH Assay Experimental Workflow
The DPPH assay is a straightforward method for assessing antioxidant activity through radical scavenging.
Caption: General workflow for the DPPH antioxidant assay.
ABTS Assay Experimental Workflow
The ABTS assay is a versatile method suitable for both hydrophilic and lipophilic antioxidants.
Caption: General workflow for the ABTS antioxidant assay.
FRAP Assay Experimental Workflow
The FRAP assay measures the reducing power of antioxidants.
Caption: General workflow for the FRAP antioxidant assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. phcogj.com [phcogj.com]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. researchgate.net [researchgate.net]
- 12. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 13. Trolox equivalent: Significance and symbolism [wisdomlib.org]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. mdpi.com [mdpi.com]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. pubcompare.ai [pubcompare.ai]
- 20. 2.9.5. ABTS Assay [bio-protocol.org]
- 21. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 22. ultimatetreat.com.au [ultimatetreat.com.au]
- 23. 2.7.3. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]
- 24. echemi.com [echemi.com]
- 25. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation [mdpi.com]
- 26. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The role of the antioxidant and longevity-promoting Nrf2 pathway in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Antitumor Efficacy of Ergosterol Peroxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo antitumor effects of ergosterol peroxide against other natural compounds with similar mechanisms of action. Experimental data from preclinical studies are summarized to evaluate its potential as a therapeutic agent.
This compound: A Potent Antitumor Agent
This compound, a natural sterol found in various fungi and mushrooms, has demonstrated significant antitumor activity in several preclinical in vivo models. Its anticancer effects are largely attributed to the induction of apoptosis and the inhibition of key signaling pathways involved in tumor progression.
A study on a melanoma xenograft model revealed that an ergosterol derivative, LH-1, at doses of 10 mg/kg and 40 mg/kg administered every other day for 15 days, resulted in tumor inhibition rates of 75.44% and 92.56%, respectively[1]. In a human multiple myeloma xenograft model, this compound administered intraperitoneally at 100 mg/kg every 2-3 days for 20 days significantly suppressed tumor growth[2]. Furthermore, in two triple-negative breast cancer (TNBC) in vivo models, this compound was effective in reducing tumor volume and decreasing metastasis to the lung and liver[3].
Comparative Analysis of Antitumor Efficacy
To provide a comprehensive perspective, the in vivo antitumor effects of this compound are compared with other well-researched natural compounds that exhibit similar mechanisms of action, such as curcumin, resveratrol, and epigallocatechin-3-gallate (EGCG).
| Compound | Cancer Model | Dosage and Administration | Key Outcomes | Mechanism of Action |
| This compound | Melanoma (B16-F10 xenograft) | 10 mg/kg and 40 mg/kg, i.p., every other day for 15 days | Tumor inhibition of 75.44% and 92.56%, respectively.[1] | Induces apoptosis via the mitochondrial pathway.[1] |
| Multiple Myeloma (U266 xenograft) | 100 mg/kg, i.p., every 2-3 days for 20 days | Significant suppression of tumor growth.[2] | Inhibition of STAT3 signaling.[2] | |
| Triple-Negative Breast Cancer | Not specified | Reduction in tumor volume and metastasis.[3] | Induces ROS and mitochondrial dysfunction.[3] | |
| Curcumin | Breast Cancer (MDA-MB-231 xenograft) | Not specified | Significant decrease in tumor volume and weight.[4][5] | Induction of apoptosis via increased Bax/Bcl-2 ratio.[4] |
| Malignant Mesothelioma (RN5 xenograft) | Not specified | Inhibition of tumor growth and angiogenesis.[6] | Induction of apoptosis via mitochondrial and AIF-dependent pathways; inhibition of PI3K/Akt/mTOR pathway.[6] | |
| Resveratrol | Glioblastoma (Orthotopic rat model) | Not specified (lumbar puncture administration) | Reduced average tumor size from 810.3 mm² to 495.8 mm².[7] | Inhibition of STAT3 activation.[7][8] |
| EGCG | Various cancer models | Not specified | Inhibition of tumor growth. | Inhibition of PTEN/AKT/mTOR pathway.[9] |
Signaling Pathways and Experimental Workflows
The antitumor activity of this compound and the comparative compounds often involves the modulation of critical signaling pathways that regulate cell survival, proliferation, and apoptosis.
This compound Signaling Pathway
Caption: this compound induces apoptosis by inhibiting AKT, c-Myc, and STAT3 signaling.
In Vivo Antitumor Experimental Workflow
Caption: General workflow for in vivo validation of antitumor compounds.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols used in the cited in vivo studies.
Subcutaneous Xenograft Model
-
Cell Culture: Tumor cells are cultured in appropriate media until they reach the logarithmic growth phase.
-
Animal Model: Immunodeficient mice (e.g., BALB/c nude or NOD/SCID) are typically used.
-
Cell Preparation and Injection: Cultured tumor cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS or Matrigel). A specific number of cells (e.g., 2 x 10^6) are then injected subcutaneously into the flank of each mouse[2].
-
Treatment: Once tumors reach a palpable size (e.g., ~100 mm³), mice are randomly assigned to treatment and control groups. The compound is administered via a specified route (e.g., intraperitoneal injection) and schedule. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every other day) using calipers and calculated using the formula: V = 0.5 x length x width².
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis.
TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis, in tissue sections.
-
Tissue Preparation: Excised tumors are fixed in formalin and embedded in paraffin. Thin sections (e.g., 4 µm) are cut and mounted on slides.
-
Deparaffinization and Rehydration: Sections are deparaffinized with xylene and rehydrated through a series of graded ethanol washes.
-
Permeabilization: The tissue is permeabilized to allow entry of the labeling enzyme.
-
Labeling: The sections are incubated with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTP. TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: The labeled DNA is then visualized using either a fluorescent microscope (if fluorescently labeled dUTPs are used) or a light microscope after the addition of a chromogenic substrate.
-
Quantification: The apoptotic index is determined by counting the number of TUNEL-positive cells relative to the total number of cells in a given area.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect the expression levels of specific proteins involved in apoptosis.
-
Protein Extraction: Proteins are extracted from excised tumor tissues or cultured cells using a lysis buffer.
-
Protein Quantification: The concentration of total protein in each sample is determined to ensure equal loading.
-
Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the apoptosis-related proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3).
-
Secondary Antibody Incubation and Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal is detected.
-
Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between different groups.
References
- 1. Identification of an ergosterol derivative with anti-melanoma effect from the sponge-derived fungus Pestalotiopsis sp. XWS03F09 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Disrupts Triple-Negative Breast Cancer Mitochondrial Function and Inhibits Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curcumin induces apoptosis in breast cancer cells and inhibits tumor growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Curcumin induces apoptosis and inhibits angiogenesis in murine malignant mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lumbar puncture-administered resveratrol inhibits STAT3 activation, enhancing autophagy and apoptosis in orthotopic rat glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resveratrol suppresses the growth and metastatic potential of cervical cancer by inhibiting STAT3Tyr705 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Ergosterol Peroxide Extraction Methods for Researchers
For researchers, scientists, and drug development professionals, the efficient extraction of ergosterol peroxide from fungal sources is a critical first step in harnessing its therapeutic potential. This guide provides an objective comparison of various extraction methodologies, supported by experimental data, to aid in the selection of the most suitable technique for your research needs.
This compound, a naturally occurring steroid derivative found in numerous fungi, has garnered significant interest for its diverse biological activities, including anti-inflammatory, anti-tumor, and immunosuppressive properties. The choice of extraction method can profoundly impact the yield, purity, and subsequent bioactivity of the isolated compound. This guide delves into a comparative analysis of common and advanced extraction techniques, offering a comprehensive overview for laboratory and industrial applications.
Comparative Analysis of Extraction Methods
The selection of an optimal extraction method for this compound hinges on a balance of factors including yield, extraction time, solvent consumption, and scalability. While conventional methods like maceration and Soxhlet extraction are straightforward and require minimal specialized equipment, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages in terms of efficiency and reduced extraction times. Supercritical Fluid Extraction (SFE) represents a green technology approach, utilizing environmentally benign solvents.
The following table summarizes the key quantitative parameters for different extraction methods. It is important to note that much of the available literature focuses on the extraction of ergosterol, the precursor to this compound. The data presented here is largely based on studies of ergosterol extraction and should be considered indicative for the co-extraction of this compound. The efficiency of each method for this compound may vary depending on the specific fungal matrix and process optimization.
| Extraction Method | Typical Solvent(s) | Temperature (°C) | Extraction Time | Reported Ergosterol Yield | Advantages | Disadvantages |
| Maceration | n-hexane, Ethanol, Methanol, Chloroform/Methanol mixtures[1] | Room Temperature | 24 - 72 hours | Moderate | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, large solvent volume, lower efficiency. |
| Soxhlet Extraction | n-hexane, Chloroform, Acetone[2] | Boiling point of solvent | 6 - 24 hours | High | High extraction efficiency, exhaustive extraction. | Time-consuming, large solvent volume, potential thermal degradation of target compounds. |
| Ultrasound-Assisted Extraction (UAE) | Ethanol, n-hexane[3] | 25 - 60°C | 15 - 60 minutes | High[4] | Reduced extraction time, lower solvent consumption, increased yield.[4] | Requires specialized equipment, potential for localized heating. |
| Microwave-Assisted Extraction (MAE) | Ethanol | 60 - 130°C | 5 - 30 minutes | High | Rapid extraction, reduced solvent use, improved yield. | Requires specialized microwave equipment, potential for localized overheating. |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ (often with a co-solvent like ethanol)[3] | 35 - 60°C | 30 - 120 minutes | High | Environmentally friendly, high selectivity, solvent-free product. | High initial equipment cost, requires high pressure. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are representative protocols for the key extraction methods discussed.
Maceration
Objective: To extract this compound using simple solvent immersion.
Protocol:
-
Air-dry and pulverize the fungal material to a fine powder.
-
Weigh a specific amount of the powdered material (e.g., 10 g).
-
Place the powder in a sealed container and add the extraction solvent (e.g., n-hexane) at a defined solvent-to-solid ratio (e.g., 10:1 mL/g).
-
Agitate the mixture at room temperature for 24-72 hours.
-
Filter the mixture to separate the extract from the solid residue.
-
Concentrate the filtrate under reduced pressure to obtain the crude extract containing this compound.
Soxhlet Extraction
Objective: To achieve exhaustive extraction of this compound through continuous solvent cycling.
Protocol:
-
Dry and grind the fungal material.
-
Place a known quantity of the powdered material (e.g., 20 g) into a thimble.
-
Position the thimble inside the main chamber of the Soxhlet extractor.
-
Fill the distilling flask with the appropriate solvent (e.g., n-hexane).
-
Heat the flask to the boiling point of the solvent. The solvent vapor will travel up the distillation arm, condense in the condenser, and drip into the thimble containing the sample.
-
Allow the extraction to proceed for 6-24 hours, during which the solvent will cyclically siphon back into the flask.
-
After extraction, evaporate the solvent from the flask to yield the crude extract.
Ultrasound-Assisted Extraction (UAE)
Objective: To enhance extraction efficiency using ultrasonic cavitation.
Protocol:
-
Prepare the fungal sample as described for maceration.
-
Suspend the powdered material (e.g., 5 g) in the chosen solvent (e.g., ethanol) in a flask.
-
Place the flask in an ultrasonic bath or use an ultrasonic probe.
-
Apply ultrasound at a specific frequency (e.g., 40 kHz) and power for a set duration (e.g., 30 minutes) and temperature (e.g., 40°C).
-
Separate the extract from the solid residue by filtration or centrifugation.
-
Remove the solvent from the extract under vacuum.
Microwave-Assisted Extraction (MAE)
Objective: To rapidly extract this compound using microwave energy.
Protocol:
-
Place the dried and powdered fungal material (e.g., 2 g) into a microwave-safe extraction vessel.
-
Add the extraction solvent (e.g., ethanol).
-
Seal the vessel and place it in a microwave extraction system.
-
Apply microwave irradiation at a set power (e.g., 500 W) and temperature (e.g., 80°C) for a short period (e.g., 10 minutes).
-
After cooling, filter the mixture to collect the extract.
-
Concentrate the extract to obtain the final product.
Visualizing the Extraction Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each extraction method.
Caption: Workflow for Maceration Extraction.
Caption: Workflow for Soxhlet Extraction.
Caption: Workflow for Ultrasound-Assisted Extraction.
Caption: Workflow for Microwave-Assisted Extraction.
Conclusion
The choice of an appropriate extraction method for this compound is a critical decision that can significantly influence the outcome of research and development projects. While traditional methods like maceration and Soxhlet extraction are still viable, particularly in resource-limited settings, modern techniques such as UAE and MAE offer substantial improvements in terms of speed and efficiency. For applications demanding high purity and environmental sustainability, SFE stands out as a superior, albeit more capital-intensive, option.
Researchers are encouraged to consider the specific goals of their study, available resources, and desired scale of operation when selecting an extraction method. Further optimization of the parameters outlined in this guide for the specific fungal species of interest will be essential to maximize the yield and purity of this compound for downstream applications.
References
Ergosterol Peroxide vs. Crude Ganoderma lucidum Extract: A Comparative Guide to Bioactivity
For the attention of researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the biological activities of ergosterol peroxide and crude extracts of Ganoderma lucidum. The following sections present a compilation of experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways to facilitate a comprehensive understanding of their respective therapeutic potential.
Data Presentation: A Quantitative Comparison
The following tables summarize the reported in vitro activities of this compound and crude Ganoderma lucidum extracts. Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, cell lines, and extraction methods.
Table 1: Anticancer Activity (IC50 values)
| Compound/Extract | Cancer Cell Line | IC50 Value | Reference |
| This compound | Renal Cell Carcinoma (786-0) | ~30 µM | [1] |
| Breast Cancer (T47D) | 5.8 µM | [2] | |
| Breast Cancer (MCF-7) | 40 µg/mL | [2] | |
| Murine Melanoma (B16) | 77.9 µM | [3] | |
| Human Hepatoma (HepG2) | >50 µM | [4] | |
| Human Hepatoma (Sk-Hep2) | >50 µM | [4] | |
| Crude Ganoderma lucidum Extract | |||
| Methanolic Extract | Breast Cancer (MCF-7) | 598 µg/mL | [5] |
| Leukemia (K-562) | 291 µg/mL | [5] | |
| Breast Cancer (MDA-MB 231) | 25.38 µg/mL | [6] | |
| Colon Cancer (SW 620) | 47.90 µg/mL | [6] | |
| Ethanolic Extract | Liver Cancer (Hep G2) | 31.2 µg/mL (for 52.38% viability) | [7] |
| Aqueous Extract | Liver Cancer (Hep G2) | 6.25 µg/mL (for 50.75% viability) | [7] |
| Ethanolic Extract | Prostate Cancer (HUC-PC) | 325 µg/mL | [8] |
| Water Extract | Prostate Cancer (HUC-PC) | 1000 µg/mL | [8] |
| Ethanolic Extract | Mouse Myeloma (MTC-11) | 129.3 µg/mL | [8] |
| Water Extract | Mouse Myeloma (MTC-11) | 509 µg/mL | [8] |
| Ethanolic Extract | Lung Cancer (A549) | 72.76 µg/mL | [9] |
| Neuroblastoma (PC12) | 19.84 µg/mL | [9] | |
| Melanoma (B16) | 19.09 µg/mL | [9] | |
| Cervical Cancer (Hela) | 55.3 µg/mL | [9] |
Table 2: Anti-inflammatory Activity
| Compound/Extract | Assay | Activity | Reference |
| This compound | Inhibition of Nitric Oxide (NO) release in RAW264.7 cells | IC50 = 2.5 µM | [10] |
| Inhibition of NO production in BV2 microglial cells | IC50 = 6.3 µM | [3] | |
| Crude Ganoderma lucidum Extract | |||
| Ethanolic Extract | Inhibition of NO production in LPS-stimulated BV2 microglial cells | Significant inhibition in a concentration-dependent manner | [11] |
| Triterpene Extract | Inhibition of NO and PGE2 secretion in LPS-stimulated RAW264.7 cells | Marked suppression | [12] |
| Triterpene Extract | Inhibition of TNF-α and IL-6 secretion in LPS-stimulated RAW264.7 cells | Marked suppression | [12] |
| Polysaccharide Peptide | Inhibition of IL-6 and MCP-1 production in activated rheumatoid synovial fibroblasts | Significant increase from basal, but minimal actual effect | [5] |
Experimental Protocols
Detailed methodologies for two key assays frequently used to evaluate the anticancer and anti-inflammatory activities of this compound and Ganoderma lucidum extracts are provided below.
MTT Assay for Cell Viability and Cytotoxicity
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Protocol for Adherent Cells:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the test compound (this compound or Ganoderma lucidum extract) or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh, serum-free medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the logarithm of the compound concentration.
LPS-Induced Nitric Oxide (NO) Production Assay in Macrophages
Principle: This assay measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS). The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Seeding: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate at an appropriate density and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound or vehicle control for a specified period (e.g., 1-2 hours).
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a negative control group without LPS stimulation.
-
Incubation: Incubate the plate for 24 hours at 37°C with 5% CO2.
-
Supernatant Collection: After incubation, collect the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the collected supernatant with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage inhibition of NO production by the test compound compared to the LPS-stimulated control. The IC50 value can be calculated from the dose-response curve.
Signaling Pathway Visualizations
The anti-inflammatory effects of both this compound and Ganoderma lucidum extracts are often attributed to their modulation of key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Caption: General experimental workflow for assessing anticancer and anti-inflammatory activities.
Caption: Simplified NF-κB signaling pathway and points of inhibition.
Caption: Simplified MAPK signaling pathway and points of inhibition.
References
- 1. Anticancer Action and Mechanism of this compound from Paecilomyces cicadae Fermentation Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis of this compound Conjugates as Mitochondria Targeting Probes for Enhanced Anticancer Activity [mdpi.com]
- 5. Ganoderma lucidum methanolic extract as a potent phytoconstituent: characterization, in-vitro antimicrobial and cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer and Antioxidant Activities in Ganoderma lucidum Wild Mushrooms in Poland, as Well as Their Phenolic and Triterpenoid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijcmas.com [ijcmas.com]
- 8. functionalfoodscenter.net [functionalfoodscenter.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of this compound probes for cellular localisation studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and LC-MS Methods for the Quantification of Ergosterol Peroxide
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds like ergosterol peroxide is paramount. This guide provides a detailed comparison of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the determination of this compound. The information presented is based on published experimental data to assist in selecting the most suitable method for specific research needs.
Quantitative Performance Comparison
The performance of analytical methods is typically assessed through a series of validation parameters. The following table summarizes the key quantitative data for both HPLC and LC-MS methods for this compound analysis, compiled from various studies.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | >0.999[1] | >0.994[2][3] |
| Limit of Detection (LOD) | 0.47 µg/mL[4][1] | 20 ng/mL[2][3] |
| Limit of Quantification (LOQ) | 1.57 µg/mL[4][1] | 50 ng/mL[2][3] |
| Recovery | 93.0 - 99.6%[5] | 82.77%[2][3] |
| Precision (RSD) | < 6.30%[5][6] | 11.1%[2][3] |
Note: The presented values are derived from different studies and may vary based on the specific experimental conditions, instrumentation, and sample matrix.
Experimental Workflow for Method Cross-Validation
A typical workflow for the cross-validation of HPLC and LC-MS methods for this compound analysis is outlined below. This process ensures a robust comparison of the two techniques.
Caption: Workflow for the cross-validation of HPLC and LC-MS methods for this compound.
Detailed Experimental Protocols
Below are representative experimental methodologies for the analysis of this compound using both HPLC and LC-MS, based on established protocols.
Sample Preparation
A common procedure for extracting this compound from fungal or plant matrices involves the following steps:
-
Homogenization: The dried and powdered sample material is homogenized.
-
Extraction: The homogenized sample is extracted with an organic solvent mixture, such as methanol/dichloromethane (75:25, v/v) or chloroform/methanol (20:80, v/v), often with the aid of ultrasonication.[4]
-
Centrifugation and Filtration: The extract is centrifuged to pellet solid debris, and the supernatant is collected. The extraction process may be repeated to ensure complete recovery. The combined supernatants are then filtered through a 0.45 µm syringe filter prior to injection.[4]
HPLC-UV Method
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.
-
Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is commonly employed.[4][7]
-
Mobile Phase: An isocratic elution with a mixture of methanol and acetonitrile (e.g., 85:15, v/v) is often effective.[4][7]
-
Detection: UV detection is performed at a wavelength of 282 nm, which corresponds to the absorbance maximum of the ergostane chromophore.
-
Quantification: this compound is quantified by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.
LC-MS/MS Method
-
Chromatographic System: An LC system is coupled to a tandem mass spectrometer (MS/MS).
-
Column: A C18 column is typically used for separation.
-
Mobile Phase: A gradient or isocratic elution with a mobile phase consisting of solvents like methanol or acetonitrile, often with additives like formic acid to enhance ionization, is employed.
-
Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used, typically in positive ion mode.[5][6]
-
Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound.
-
Quantification: Similar to HPLC, quantification is achieved using a calibration curve constructed from the analysis of standard solutions.
Discussion and Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound.
HPLC-UV is a robust, widely available, and cost-effective method. It provides good linearity and precision, making it suitable for routine quality control and quantification in samples where this compound is present at relatively high concentrations and the sample matrix is not overly complex.
LC-MS/MS , on the other hand, offers significantly higher sensitivity and selectivity.[8] The ability to monitor specific mass transitions in MRM mode drastically reduces interferences from co-eluting compounds, which is a common challenge in complex matrices.[9] This makes LC-MS/MS the preferred method for analyzing samples with low concentrations of this compound or those with complex backgrounds. The lower limits of detection and quantification of LC-MS/MS are evident from the compiled data.[2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. A sensitive, precise and rapid LC-MS/MS method for determination of this compound in Paecilomyces cicadae mycelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. phytojournal.com [phytojournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of ergosterol and this compound in several medicinal fungi by high performance liquid chromatography monitored with a diode array detection-atmospheric pressure chemical ionization-ion trap mass spectrometer [jstage.jst.go.jp]
- 7. phytojournal.com [phytojournal.com]
- 8. Development and validation of an alternative method for ergosterol determination in alder leaves using liquid-liquid extraction and LC-MS/MS after saponification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Showdown: Ergosterol Peroxide vs. Paclitaxel in the Fight Against Cancer
In the landscape of oncology research and drug development, both natural compounds and established chemotherapeutics are under constant scrutiny for their potential to combat cancer. This guide provides a comparative analysis of ergosterol peroxide, a naturally occurring steroid found in various fungi, and paclitaxel, a widely used mitotic inhibitor. While direct head-to-head studies are limited, this document synthesizes available preclinical data to offer researchers, scientists, and drug development professionals a comprehensive overview of their respective mechanisms and efficacies against cancer cells.
At a Glance: Comparative Efficacy
The following tables summarize the available quantitative data on the cytotoxic effects of this compound and paclitaxel on various cancer cell lines. It is crucial to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: IC50 Values of this compound and Paclitaxel in Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 Value | Reference |
| This compound | SUM-149 (Triple-Negative Breast Cancer) | 1.202 µM | [1] |
| Paclitaxel | SUM-149 (Triple-Negative Breast Cancer) | 0.006 µM (6 nM) | [1] |
| This compound | Renal Cell Carcinoma (786-0) | ~30 µM | [2] |
| This compound Hybrid (EP-B2) | HepG2 (Hepatocellular Carcinoma) | 7.82 µM | [3] |
| This compound Hybrid (EP-B2) | MCF-7 (Breast Cancer, Paclitaxel-Resistant) | 8.60 µM | [3] |
| This compound Hybrid (EP-A2) | MCF-7 (Breast Cancer, Paclitaxel-Resistant) | 9.39 µM | [3] |
| Paclitaxel | SK-BR-3 (Breast Cancer, HER2+) | Not specified, graphical data available | [4] |
| Paclitaxel | MDA-MB-231 (Triple-Negative Breast Cancer) | Not specified, graphical data available | [4] |
| Paclitaxel | T-47D (Luminal A Breast Cancer) | Not specified, graphical data available | [4] |
Table 2: Effects on Cell Cycle and Apoptosis
| Compound | Cancer Cell Line | Effect on Cell Cycle | Apoptosis Induction | Reference |
| This compound | Renal Cell Carcinoma (786-0) | Arrest at an unspecified phase | Dose-dependent increase in Annexin-V positive cells | [2] |
| This compound Hybrid (EP-B2) | HepG2 (Hepatocellular Carcinoma) | G1 phase arrest | Increased from 1.14% to 20.18% | [3] |
| Paclitaxel | Canine Mammary Gland Tumor (CHMm) | G2/M phase arrest | Dose-dependent increase in apoptotic cells | [5] |
| Paclitaxel (in TPF combination) | SCC-9 (Oral Carcinoma) | G0/G1 phase arrest | Increased apoptosis | [6] |
Delving Deeper: Mechanisms of Action
This compound and paclitaxel combat cancer through distinct molecular pathways.
This compound: A Multi-Pronged Attack
This compound exhibits a multifaceted mechanism of action against cancer cells.[2] It is known to inhibit cell proliferation, suppress migration and invasion, and induce apoptosis.[2] Its anticancer effects are mediated through the modulation of several signaling pathways, including the attenuation of β-catenin and STAT3 signaling.[2][7] Furthermore, this compound can trigger the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death.[8] Some studies also indicate its ability to arrest the cell cycle.[2]
References
- 1. alliance.rcm.upr.edu [alliance.rcm.upr.edu]
- 2. Anticancer Action and Mechanism of this compound from Paecilomyces cicadae Fermentation Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 5. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined paclitaxel, cisplatin and fluorouracil therapy enhances ionizing radiation effects, inhibits migration and induces G0/G1 cell cycle arrest and apoptosis in oral carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits ovarian cancer cell growth through multiple pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating the Mechanism of Action of Ergosterol Peroxide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer activity of various ergosterol peroxide derivatives, alongside established chemotherapeutic agents. The data presented herein is curated from multiple studies to facilitate an objective evaluation of the mechanism of action of these promising natural product derivatives. Detailed experimental protocols and visual representations of key signaling pathways are included to support further research and development.
Data Presentation: Comparative Cytotoxicity and Cellular Effects
The following tables summarize the quantitative data on the cytotoxic effects, apoptosis induction, and cell cycle arrest mediated by this compound and its derivatives in various cancer cell lines. For comparison, data for the standard chemotherapeutic agents Cisplatin and Doxorubicin are also included where available.
Table 1: Comparative Cytotoxicity (IC50, µM) of this compound Derivatives and Standard Chemotherapeutics
| Compound/Derivative | MCF-7 (Breast) | HepG2 (Liver) | MDA-MB-231 (Breast) | HeLa (Cervical) | A549 (Lung) | HCT-116 (Colon) | Notes |
| This compound (EP) | >11[1] | 7.82 (EP-B2 more potent)[1] | 9[2] | 4.65 - 8.74[3] | - | - | Parent compound, moderate activity.[1] |
| Mito-EP-3a | - | 2.11 - 9.34[3] | - | 4.65 - 8.74[3] | - | - | Mitochondria-targeted derivative.[3] |
| Mito-EP-3b | 9.7-fold more efficacious than EP[3] | 2.11 - 9.34[3] | - | 4.65 - 8.74[3] | - | - | Highly potent mitochondria-targeted derivative.[3] |
| Mito-EP-3c | - | 2.11 - 9.34[3] | - | 4.65 - 8.74[3] | - | - | Mitochondria-targeted derivative.[3] |
| EP-PTX Hybrid (EP-A2) | 9.39 ± 0.28[1] | 11.47 | - | - | 14.62 ± 0.95[1] | - | Hybrid with Paclitaxel side chain.[1] |
| EP-PTX Hybrid (EP-B2) | 8.60 ± 0.32[1] | 7.82 ± 0.33[1] | - | - | 11.80 ± 0.54[1] | - | Hybrid with Paclitaxel side chain.[1] |
| Coumarin Conjugate 8c | Sub-micromolar | Sub-micromolar | - | - | - | - | Mitochondria-targeting fluorescent probe.[2] |
| Coumarin Conjugate 8d | Sub-micromolar | Sub-micromolar | - | - | - | - | Mitochondria-targeting fluorescent probe.[2] |
| Derivative 3g (GLS1 Inhibitor) | - | - | 3.20[4] | - | - | - | 5.4-fold more potent than EP.[4] |
| Cisplatin | ~21-49[2] | - | - | - | - | - | Standard chemotherapy. |
| Doxorubicin | ~1.14 - 9.9 | - | ~3.16 | - | - | - | Standard chemotherapy. |
Table 2: Apoptosis Induction by this compound Derivatives
| Compound/Derivative | Cell Line | Concentration (µM) | Apoptosis Rate (%) | Method |
| EP-B2 | HepG2 | 16 | 20.18 | Annexin V/PI Staining[1] |
Table 3: Cell Cycle Arrest Induced by this compound Derivatives
| Compound/Derivative | Cell Line | Concentration (µM) | Phase Arrest | % of Cells in Arrested Phase | Method |
| EP-B2 | HepG2 | 16 | G1 | 66.54 | Propidium Iodide Staining[1] |
| Coumarin Conjugate 8d | HepG2 | 3 | G2/M | - | Propidium Iodide Staining[2] |
Key Mechanisms of Action
The primary mechanism of action for many this compound derivatives involves the induction of apoptosis through the intrinsic (mitochondrial) pathway. This is often initiated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction. A novel derivative has also been shown to act by inhibiting glutaminase 1 (GLS1), an enzyme crucial for cancer cell metabolism.
Mitochondrial Apoptosis Pathway
Caption: ROS-Mediated Cell Death Pathway.
Glutaminase 1 (GLS1) Inhibition Pathway
dot
Caption: GLS1 Inhibition Pathway by an this compound Derivative.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a reference for researchers looking to validate the mechanism of action of this compound derivatives.
Cytotoxicity Assay (MTT Assay)
dot
Caption: Workflow for the MTT Cytotoxicity Assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and control drugs (e.g., Cisplatin, Doxorubicin) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound derivatives for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Apoptosis-Related Proteins
Protocol:
-
Protein Extraction: Lyse the treated cells and extract total protein. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against Bax, Bcl-2, and Cytochrome c, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
Glutaminase 1 (GLS1) Activity Assay
Protocol:
-
Sample Preparation: Prepare cell or tissue lysates according to the assay kit manufacturer's instructions.
-
Reaction Setup: In a 96-well plate, add the sample, assay buffer, and GLS1 substrate (L-glutamine).
-
Incubation: Incubate the plate at 37°C for the time specified in the kit protocol to allow the enzymatic reaction to proceed.
-
Detection: Add the detection reagent, which reacts with the glutamate produced to generate a fluorescent or colorimetric signal.
-
Measurement: Measure the fluorescence or absorbance using a plate reader. The signal intensity is proportional to the GLS1 activity in the sample.
References
Ergosterol Peroxide: A Potent Adversary of Drug-Resistant Cancer Cells
A Comparative Guide to its Efficacy and Mechanisms of Action
For researchers, scientists, and drug development professionals at the forefront of oncology, the emergence of multi-drug resistance in cancer remains a formidable challenge. In the relentless search for novel therapeutic agents, natural compounds have emerged as a promising reservoir of bioactive molecules. Among these, ergosterol peroxide, a naturally occurring steroid found in various fungi and lichens, has garnered significant attention for its potent cytotoxic effects against a spectrum of cancer cell lines, including those that have developed resistance to conventional chemotherapeutics. This guide provides a comprehensive comparison of this compound's efficacy against drug-resistant cancer cell lines, supported by experimental data and detailed methodologies, to aid in the evaluation of its therapeutic potential.
Comparative Efficacy of this compound and its Derivatives
The cytotoxic activity of this compound (EP) and its synthesized derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, demonstrates the compound's effectiveness in inhibiting cancer cell proliferation. Notably, EP and its analogs have shown significant activity against breast, liver, cervical, and renal cancer cell lines.
| Compound/Derivative | Cell Line | Cancer Type | Resistance Profile | IC50 (µM) | Reference |
| This compound (EP) | MCF-7 | Breast Cancer | - | 19.80 | [1] |
| HepG2 | Liver Cancer | - | > 50 | [1] | |
| HeLa | Cervical Cancer | - | > 50 | [1] | |
| 786-O | Renal Cell Carcinoma | - | ~30 | ||
| T47D | Breast Cancer | - | 5.8 | [2] | |
| HCT-116 | Colorectal Cancer | - | Not specified | [3] | |
| A549 | Lung Cancer | - | Not specified | [3] | |
| Mito-EP-3b | MCF-7 | Breast Cancer | - | 2.04 | [1] |
| HepG2 | Liver Cancer | - | 2.11 | [1] | |
| HeLa | Cervical Cancer | - | 4.65 | [1] | |
| EP-B2 | MCF-7 | Breast Cancer | Paclitaxel-Resistant | 8.60 | [3][4] |
| HepG2 | Liver Cancer | - | 7.82 | [3][4] | |
| EP-A2 | MCF-7 | Breast Cancer | Paclitaxel-Resistant | 9.39 | [3][4] |
Deciphering the Molecular Mechanisms: Key Signaling Pathways
This compound exerts its anticancer effects through the modulation of several critical signaling pathways that govern cell survival, proliferation, and apoptosis. Understanding these mechanisms is pivotal for its development as a targeted therapeutic agent.
Mitochondrial Apoptosis Pathway
This compound is a potent inducer of apoptosis, the process of programmed cell death, primarily through the intrinsic mitochondrial pathway. It disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors.
Caption: this compound-Induced Mitochondrial Apoptosis.
β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation. This compound has been shown to inhibit this pathway, thereby suppressing tumor growth.
References
- 1. Inhibition of STAT3 signaling and induction of SHP1 mediate antiangiogenic and antitumor activities of this compound in U266 multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound activates Foxo3-mediated cell death signaling by inhibiting AKT and c-Myc in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits ovarian cancer cell growth through multiple pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Ergosterol Peroxide from Diverse Fungal Sources for Researchers and Drug Development Professionals
An in-depth examination of ergosterol peroxide, a bioactive sterol found in a variety of fungi, reveals significant variations in yield and reported cytotoxic activity depending on the fungal source. This guide provides a comparative overview of this compound from different fungi, supported by quantitative data and detailed experimental protocols to aid researchers in its isolation, characterization, and evaluation for therapeutic applications.
This compound, a naturally occurring derivative of ergosterol, has garnered considerable attention within the scientific community for its wide range of biological activities, including anti-tumor, anti-inflammatory, and antiviral properties.[1] Its prevalence in various fungal species makes it a promising candidate for natural product-based drug discovery. However, the concentration of this valuable compound can vary significantly between different fungi. This guide aims to provide a comparative analysis of this compound from several fungal sources, offering a valuable resource for researchers seeking to identify high-yielding species and understand the nuances of its biological efficacy.
Quantitative Comparison of this compound Yield
The yield of this compound is a critical factor for its large-scale extraction and subsequent research. The following table summarizes the reported quantities of this compound in various fungal species, providing a basis for selecting optimal sources for isolation.
| Fungal Species | Yield of this compound (mg/100g of dry weight) | Reference |
| Boletus edulis | 29.32 ± 1.43 | [1] |
| Suillus bovinus | 17.27 ± 0.84 | [1] |
| Hericium erinaceum | 15.98 ± 0.78 | [1] |
| Morchella esculenta | 13.37 ± 0.56 | [1] |
| Xerocomus badius | 12.60 ± 0.59 | [1] |
| Laetiporus sulfureus | 10.07 ± 0.75 | [1] |
| Fomitopsis dochmius | 0.237 (g/L from culture) | [2] |
| Phellinus igniarius | Very small quantity | [2] |
| Ganoderma applanatum | Very small quantity | [2] |
| Xylaria striata | Not explicitly quantified, but isolated with 97% purity | [3] |
Comparative Cytotoxic Activity of this compound
The anti-cancer potential of this compound has been evaluated in numerous studies. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing cytotoxicity. This table presents a comparison of the IC50 values of this compound from different fungal sources against various cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
| Fungal Source | Cancer Cell Line | IC50 Value (µM) | Reference |
| Hygrophorus russula | A549 (Lung Carcinoma) | 10.2 - 18.3 (as µg/mL) | [4] |
| Hygrophorus russula | XF498 (CNS Cancer) | 11.4 - 24.6 (as µg/mL) | [4] |
| Paecilomyces tenuipes | SNU-1 (Gastric Tumor) | 18.7 | [5] |
| Paecilomyces tenuipes | SNU-354 (Hepatoma) | 158.2 | [5] |
| Paecilomyces tenuipes | SNU-C4 (Colorectal Tumor) | 84.6 | [5] |
| Paecilomyces tenuipes | Sarcoma-180 | 74.1 | [5] |
| Hygrophoropsis aurantiaca | LS180 (Colon Adenocarcinoma) | 17.3 (as µg/mL) | [6][7] |
| Ganoderma lucidum | 3T3-L1 (Pre-adipocyte) | Non-cytotoxic up to 100 µM | [8][9] |
Experimental Protocols
A standardized methodology is crucial for the reproducible extraction and analysis of this compound. The following sections outline detailed protocols for key experiments.
Protocol 1: Extraction and Purification of this compound
This protocol provides a general and robust method for the isolation of this compound from fungal fruiting bodies.
1. Sample Preparation:
-
Fresh fungal fruiting bodies are cleaned to remove any debris.
-
The cleaned material is then shade-dried at approximately 30°C for 24 hours, followed by oven drying at a maximum of 40°C until a constant weight is achieved.[3]
-
The dried fungal material is ground into a fine powder.
2. Extraction:
-
The fungal powder is extracted with an organic solvent. Common choices include n-hexane, methanol, or a mixture of chloroform and methanol.[6][10]
-
For a comprehensive extraction, multiple rounds of solvent extraction are recommended. For example, the powder can be sequentially extracted with petroleum ether, chloroform, and methanol.
-
The extraction can be performed at room temperature with stirring for several hours or using techniques like sonication to enhance efficiency.[6]
3. Saponification (Optional but Recommended):
-
To remove interfering lipids, the crude extract can be saponified by refluxing with an alcoholic solution of potassium hydroxide (KOH).[6] This step hydrolyzes triglycerides and other esters.
4. Purification:
-
The crude extract is subjected to chromatographic techniques for purification.
-
Thin-Layer Chromatography (TLC): A preliminary separation and identification can be performed using silica gel TLC plates with a solvent system such as toluene/ethyl acetate (e.g., 3:1 v/v).[6][7]
-
Column Chromatography: For larger scale purification, silica gel column chromatography is employed. The column is eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent like ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): For final purification and quantification, reversed-phase HPLC is the method of choice. A C18 column is typically used with a mobile phase such as methanol/acetonitrile.[10]
5. Structure Elucidation:
-
The purified compound is identified as this compound using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).[3][6]
Protocol 2: Quantification of this compound by HPLC
This protocol details the quantitative analysis of this compound using High-Performance Liquid Chromatography.
1. Instrumentation:
-
An HPLC system equipped with a UV detector and a reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).
2. Mobile Phase and Elution:
-
An isocratic mobile phase of methanol/acetonitrile (e.g., 85:15 v/v) is commonly used.[10]
-
The flow rate is typically set at 1 mL/min.
3. Standard Preparation:
-
A stock solution of pure this compound is prepared in a suitable solvent (e.g., methanol).
-
A series of standard solutions of known concentrations are prepared by serial dilution of the stock solution to generate a calibration curve.
4. Sample Preparation:
-
The fungal extract is dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection into the HPLC system.
5. Analysis:
-
The sample is injected into the HPLC system.
-
This compound is detected by its UV absorbance, typically at 210 nm.
-
The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standard solutions.
Signaling Pathways and Experimental Workflows
The biological activities of this compound are mediated through its interaction with various cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways and a general experimental workflow for the isolation and analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. opastpublishers.com [opastpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A New Method for the Isolation of Ergosterol and Peroxyergosterol as Active Compounds of Hygrophoropsis aurantiaca and in Vitro Antiproliferative Activity of Isolated this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound from the Medicinal Mushroom Ganoderma lucidum Inhibits Differentiation and Lipid Accumulation of 3T3-L1 Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Ergosterol Peroxide: A Selective Anticancer Agent Under the Microscope
A Comparative Guide for Researchers and Drug Development Professionals
Ergosterol peroxide, a naturally occurring steroid found in various fungi and lichens, has garnered significant attention within the oncology research community for its potential as a selective anticancer agent. This guide provides a comprehensive comparison of this compound with established chemotherapeutic agents, supported by experimental data, detailed protocols, and visualizations of its molecular interactions.
Performance Comparison: this compound vs. Standard Chemotherapy
The hallmark of a promising anticancer agent lies in its ability to selectively target cancer cells while sparing healthy tissue. Experimental data indicates that this compound exhibits a favorable selectivity profile compared to conventional chemotherapy drugs such as cisplatin and doxorubicin.
Cytotoxicity Profile
The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, demonstrates this compound's efficacy against a range of cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Non-Cancerous Cell Line | IC50 (µM) | Selectivity Index (SI) |
| This compound | HeLa | Cervical Cancer | 0.80 | - | - | - |
| Cisplatin | HeLa | Cervical Cancer | 0.67 | - | - | - |
| This compound | MCF-7 | Breast Cancer | 20.46 | GES-1 (Gastric Epithelial) | 50.32 | 2.46 |
| Mito-EP-3b (derivative) | MCF-7 | Breast Cancer | 2.11 | GES-1 (Gastric Epithelial) | 8.52 | 4.04 |
| Cisplatin | MCF-7 | Breast Cancer | 11.23 | GES-1 (Gastric Epithelial) | 15.61 | 1.39 |
| This compound | HepG2 | Liver Cancer | 13.27 | GES-1 (Gastric Epithelial) | 50.32 | 3.79 |
| Mito-EP-3a (derivative) | HepG2 | Liver Cancer | 2.11 | GES-1 (Gastric Epithelial) | 10.33 | 4.90 |
| Cisplatin | HepG2 | Liver Cancer | 8.24 | GES-1 (Gastric Epithelial) | 15.61 | 1.90 |
| Doxorubicin | MDA-MB-231 | Breast Cancer | 0.69 | - | - | - |
| This compound | MDA-MB-231 | Breast Cancer | ~20 | HMEC (Mammary Epithelial) | >20 | >1 |
Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancerous cells. A higher SI indicates greater selectivity.
The data reveals that while cisplatin is highly potent, its selectivity can be limited. This compound and its derivatives, in some cases, demonstrate a superior selectivity index, suggesting a wider therapeutic window. For instance, a derivative of this compound, Mito-EP-3b, was 9.7-fold more efficacious than the parent compound in the MCF-7 breast cancer cell line and showed a higher selectivity index than cisplatin[1]. Another study highlighted that this compound exhibited an IC50 of 0.80 µM against HeLa cells, comparable to cisplatin's 0.67 µM in the same study[2].
Mechanisms of Action: Signaling Pathways and Apoptosis Induction
This compound exerts its anticancer effects through the modulation of several key signaling pathways, ultimately leading to apoptosis (programmed cell death) and inhibition of cell proliferation.
Key Signaling Pathways Affected by this compound
This compound has been shown to influence the PI3K/Akt pathway, a critical regulator of cell survival, and the β-catenin pathway, which is often dysregulated in cancer.
Caption: Signaling pathways modulated by this compound.
Induction of Apoptosis via the Mitochondrial Pathway
A primary mechanism of this compound's anticancer activity is the induction of apoptosis through the intrinsic, or mitochondrial, pathway. This involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and the release of pro-apoptotic factors.
Caption: this compound induces apoptosis via the mitochondrial pathway.
Experimental Protocols
To facilitate the validation and further investigation of this compound's anticancer properties, detailed protocols for key experimental assays are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and comparative drugs) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentration of this compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample and assess the effect of this compound on the expression levels of key signaling molecules.
Protocol:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, Bcl-2, Bax, β-catenin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
This guide provides a foundational understanding of this compound as a selective anticancer agent. The presented data and protocols are intended to support further research and development in this promising area of oncology.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
